Bacampicillin Hydrochloride
Description
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1980 and has 1 investigational indication.
See also: Bacampicillin (has active moiety).
Properties
IUPAC Name |
1-ethoxycarbonyloxyethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O7S.ClH/c1-5-29-20(28)31-11(2)30-19(27)15-21(3,4)32-18-14(17(26)24(15)18)23-16(25)13(22)12-9-7-6-8-10-12;/h6-11,13-15,18H,5,22H2,1-4H3,(H,23,25);1H/t11?,13-,14-,15+,18-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVTXAGTHUECPN-ANBBSHPLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC(C)OC(=O)C1C(SC2N1C(=O)C2NC(=O)C(C3=CC=CC=C3)N)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)OC(C)OC(=O)[C@H]1C(S[C@H]2N1C(=O)[C@H]2NC(=O)[C@@H](C3=CC=CC=C3)N)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
50972-17-3 (Parent) | |
| Record name | Bacampicillin hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037661088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0045466 | |
| Record name | Bacampicillin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37661-08-8 | |
| Record name | Bacampicillin-hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37661-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bacampicillin hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037661088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bacampicillin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(ethoxycarbonyl)oxy]ethyl [2S-[2α,5α,6β(S*)]]-6-(2-amino-2-phenylacetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.692 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BACAMPICILLIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PM034U953T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Synthesis of Bacampicillin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and synthesis of bacampicillin hydrochloride, a significant prodrug of ampicillin. The information is curated for professionals in the fields of pharmaceutical research and development.
Chemical Structure of this compound
This compound is the hydrochloride salt of bacampicillin, an ester prodrug of the broad-spectrum antibiotic ampicillin.[1][2] This modification enhances the oral bioavailability of ampicillin.[3][4] Upon oral administration, bacampicillin is rapidly absorbed and subsequently hydrolyzed by esterases in the body to release the active ampicillin molecule, along with acetaldehyde, carbon dioxide, and ethanol.[3]
The chemical structure features an ethoxycarbonyloxyethyl group attached to the carboxyl group of the ampicillin core, forming a double ester linkage.[4][5]
Chemical Formula: C₂₁H₂₈ClN₃O₇S[1][][7]
Molecular Weight: 501.98 g/mol [1][2][]
IUPAC Name: 1-ethoxycarbonyloxyethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride[1][2]
CAS Number: 37661-08-8[1][2][7]
Synthesis of this compound
The synthesis of this compound is a multi-step process that starts with a protected form of ampicillin. The core of the synthesis is the esterification of the carboxyl group of ampicillin.
General Synthesis Pathway
A common synthetic route involves the reaction of a protected ampicillin salt with a halo-ester derivative. A representative pathway is as follows:
-
Starting Material: The synthesis can begin with an ampicillin salt where the amine group is protected, for instance, as an azido derivative or a Dane salt.[3][8]
-
Esterification: The protected ampicillin is reacted with a mixed carbonate ester, such as 1-bromoethyl ethyl carbonate or 1-chloroethyl ethyl carbonate, to form the ester linkage.[3][8]
-
Deprotection/Reduction: The protecting group on the amino function is then removed. In the case of an azido group, this is typically achieved through catalytic hydrogenation.[3]
-
Salt Formation: The resulting bacampicillin free base is treated with hydrochloric acid to yield the stable and water-soluble hydrochloride salt.[8]
Caption: Generalized synthetic pathway for this compound.
Experimental Protocols
The following is a detailed methodology for a key synthesis route, based on available literature.
Synthesis of Bacampicillin from Ampicillin Dane Potassium Salt [8]
-
Materials:
-
Ampicillin Dane potassium salt
-
1-bromoethyl ethyl carbonate
-
Sodium bicarbonate
-
Acetonitrile
-
Water
-
Acetone
-
Concentrated hydrochloric acid
-
Butyl acetate
-
-
Procedure:
-
A mixture of ampicillin Dane potassium salt (45.6 g), 1-bromoethyl ethyl carbonate (36.0 g), sodium bicarbonate (38.4 g), and acetonitrile (260 ml) is stirred for 3 hours at 40°C.[8]
-
The mixture is filtered, and the filter cake is washed with acetonitrile (2 x 20 ml).[8]
-
Water (20 ml) is added to the filtrate, and the mixture is stirred for 1 hour.[8]
-
The majority of the solvent is removed by evaporation at 35-40°C under reduced pressure.[8]
-
Acetone (70 ml) and water (4.5 ml) are added to the residue.[8]
-
A mixture of concentrated hydrochloric acid (6.85 ml) and water (2.3 ml) is added slowly to maintain the pH at 2-2.5. If the pH is not stable, a small additional amount of 1:1 hydrochloric acid is added.[8]
-
The solution is dried and filtered.[8]
-
Butyl acetate (180 ml) is added, and the solution is distilled under reduced pressure to a volume of approximately 40 ml.[8]
-
More butyl acetate (270 ml) is added, and the product is allowed to crystallize at approximately 5°C.[8]
-
The mixture is filtered to yield bacampicillin.[8] (Note: The reference describes the synthesis of bacampicillin; for the hydrochloride salt, the final crystallization would be from a solution to which hydrochloric acid has been added).
-
Caption: Experimental workflow for the synthesis of bacampicillin.
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₂₈ClN₃O₇S | [1][][7] |
| Molecular Weight | 501.98 | [1][2][] |
| Melting Point | 171-176°C (dec.) | [] |
| Purity (Typical) | ≥95% - ≥99% | [][7] |
| Solubility | Soluble in water and methylene chloride; Freely soluble in ethanol. | [] |
| Appearance | White solid | [] |
Characterization and Analysis
Standard analytical techniques are employed to confirm the structure and purity of the synthesized this compound:
-
Chromatography: Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are used to monitor the reaction progress and assess the final product's purity.
-
Spectroscopy:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to elucidate the chemical structure.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
-
Microbiology: Microbiological assays can be used to determine the potency of the released ampicillin.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | C21H28ClN3O7S | CID 441398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bacampicillin - Wikipedia [en.wikipedia.org]
- 4. Clinical pharmacokinetic evaluation of bacampicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
- 8. prepchem.com [prepchem.com]
A Comparative Analysis of Bacampicillin Hydrochloride and Ampicillin: Bioavailability and Absorption
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of the bioavailability and absorption of bacampicillin hydrochloride and its parent drug, ampicillin. This compound, a prodrug of ampicillin, was developed to overcome the limitations of ampicillin's incomplete oral absorption. This document synthesizes key pharmacokinetic data, details the experimental methodologies used in comparative studies, and visualizes the underlying mechanisms and workflows.
Executive Summary
This compound consistently demonstrates superior oral bioavailability compared to ampicillin.[1][2][3][4] As a prodrug, bacampicillin is an ester of ampicillin that is readily hydrolyzed in the body to release the active ampicillin molecule.[4][5] This chemical modification leads to more rapid and complete absorption from the gastrointestinal tract, resulting in higher peak plasma concentrations (Cmax) achieved in a shorter time (Tmax) and a greater overall drug exposure (AUC) than equimolar oral doses of ampicillin.[1][3][6] The enhanced absorption of bacampicillin also contributes to a lower incidence of gastrointestinal side effects, such as diarrhea, compared to oral ampicillin.[2][4]
Pharmacokinetic Data: A Comparative Overview
The following tables summarize the key pharmacokinetic parameters of this compound and ampicillin from various clinical studies.
Table 1: Single-Dose Pharmacokinetic Parameters in Healthy Adults (Oral Administration)
| Drug | Dose | Cmax (µg/mL) | Tmax (hours) | AUC (µg·h/mL) | Bioavailability (%) | Urinary Excretion (%) | Reference |
| Bacampicillin HCl | 400 mg | 7.7 - 8.3 | 0.75 - 1.0 | Not consistently reported | ~86-95 | 68 - 75 | [1][7][8] |
| Ampicillin | 500 mg | 3.2 - 5.2 | 1.5 - 2.0 | Not consistently reported | ~35-62 | 25 - 41 | [1][7][8] |
| Bacampicillin HCl | 800 mg | 12.2 - 13.1 | 1.0 | Not consistently reported | 87 | Not consistently reported | [1][6] |
| Ampicillin | 1 g | 7.6 | 1.5 - 2.0 | Not consistently reported | Not consistently reported | Not consistently reported | [1] |
| Ampicillin | 2 g | 10.5 | 1.5 | Not consistently reported | Not consistently reported | Not consistently reported | [1] |
Table 2: Comparative Bioavailability and Absorption Rates
| Parameter | Bacampicillin HCl | Ampicillin | Reference |
| Relative Bioavailability | 2-3 times higher than ampicillin | - | [1] |
| Time to 90% Absorption | ~1 hour | ~2.5 hours | [1] |
| Effect of Food on Absorption | No significant effect | Significantly decreased | [4][9][10] |
| Dose-Dependent Absorption | Not observed | Absorption decreases with increasing doses | [2][4] |
Experimental Protocols
The data presented in this guide are derived from multiple clinical trials. While specific parameters may vary between studies, the following sections outline the typical methodologies employed.
Study Design
Most comparative studies utilized a randomized, crossover design .[1][2][8]
-
Participants: Healthy adult volunteers were typically recruited.[1][2][8] Exclusion criteria would generally include a history of penicillin allergy, gastrointestinal disorders, and recent use of other medications.
-
Dosing: Participants received single oral doses of either this compound or ampicillin after an overnight fast.[1][9] In a crossover design, each participant would receive both drugs on separate occasions, with a washout period in between.
-
Sample Collection: Blood samples were collected at predetermined time points before and after drug administration to determine plasma concentrations of ampicillin.[11][12] Urine was also collected over a specified period to measure the amount of excreted drug.[1][4]
Analytical Methods
The concentration of ampicillin in plasma and urine was determined using one of two primary methods:
-
High-Performance Liquid Chromatography (HPLC): This is a highly specific and sensitive method for quantifying ampicillin.[7][10][12][13]
-
Sample Preparation: Plasma samples are typically deproteinized, often using perchloric acid, followed by centrifugation.[13] The resulting supernatant is then injected into the HPLC system.
-
Chromatographic Conditions:
-
-
Microbiological Assay: This method relies on the antibacterial activity of ampicillin.[1][14]
-
Principle: The size of the zone of growth inhibition of a susceptible bacterial strain is proportional to the concentration of ampicillin in the sample.
-
Procedure (Cylinder-Plate or Disk Diffusion Method):
-
An agar plate is uniformly inoculated with a standardized suspension of a susceptible bacterium (e.g., Bacillus subtilis or Sarcina lutea).[1][14]
-
Small sterile cylinders or paper discs impregnated with known standard concentrations of ampicillin and the unknown samples (plasma or urine) are placed on the agar surface.
-
The plates are incubated to allow bacterial growth.
-
The diameter of the zone of inhibition around each cylinder or disc is measured, and the concentration of ampicillin in the samples is determined by comparison with the standard curve.[1]
-
-
Visualizations
Bacampicillin Hydrolysis Pathway
Bacampicillin is a prodrug that is inactive in its original form. It is designed to be rapidly hydrolyzed in the body to release the active ampicillin. This conversion primarily occurs in the intestinal wall and blood.[5]
Bacampicillin Hydrolysis Pathway
Experimental Workflow for Bioavailability Studies
The following diagram illustrates the typical workflow for a clinical trial comparing the bioavailability of bacampicillin and ampicillin.
Bioavailability Study Workflow
Conclusion
The conversion of ampicillin into its prodrug, this compound, represents a successful strategy to enhance its oral bioavailability. The rapid and near-complete absorption of bacampicillin leads to higher and more predictable plasma concentrations of ampicillin compared to oral administration of ampicillin itself. This improved pharmacokinetic profile allows for less frequent dosing and may reduce gastrointestinal side effects, making it a more effective and tolerable option for oral therapy in many clinical situations. The experimental data consistently support the superiority of this compound over ampicillin in terms of oral absorption and bioavailability.
References
- 1. Microbiological assay of ampicillin in serum and aqueous humor of patients given ampicillin-sulbactam injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of ampicillin and its prodrugs bacampicillin and pivampicillin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Bacampicillin Compared with Those of Ampicillin, Pivampicillin, and Amoxycillin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: chemistry, pharmacology, and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uspnf.com [uspnf.com]
- 6. Pharmacokinetic Comparison of Oral Bacampicillin and Parenteral Ampicillin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijrpc.com [ijrpc.com]
- 8. Pharmacokinetics of ampicillin and its prodrugs bacampicillin and pivampicillin in man | Semantic Scholar [semanticscholar.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Development and Validation of a High-Performance Liquid Chromatography-Ultraviolet Spectrometry Method for Ampicillin and Its Application in Routine Therapeutic Drug Monitoring of Intensive Care Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and oral bioavailability of ampicillin and its prodrug bacampicillin in chickens and turkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. tsijournals.com [tsijournals.com]
- 14. journals.asm.org [journals.asm.org]
A Technical Guide to the Pharmacokinetics and In-Vivo Hydrolysis of Bacampicillin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Bacampicillin hydrochloride is a semi-synthetic aminopenicillin and a prodrug of the broad-spectrum antibiotic ampicillin.[1][2][3] Developed to enhance the oral bioavailability of ampicillin, bacampicillin is the 1'-ethoxycarbonyloxyethyl ester of ampicillin.[4][5][6] Following oral administration, it is rapidly and almost completely absorbed and subsequently hydrolyzed by esterases in the body to yield ampicillin, the active therapeutic agent.[1][2][7][8] This guide provides a detailed overview of the in vivo hydrolysis and pharmacokinetic profile of this compound, presenting key data and experimental methodologies relevant to drug development and research.
In Vivo Hydrolysis of Bacampicillin
Bacampicillin itself is microbiologically inactive.[1][3] Its therapeutic efficacy is entirely dependent on its rapid and complete conversion to ampicillin in the body. This biotransformation is a critical step in its mechanism of action.
The hydrolysis of bacampicillin occurs primarily in the intestinal wall during absorption and is catalyzed by non-specific esterases present in tissues and serum.[1][3][5][8][9] The process is so efficient that unchanged bacampicillin is generally undetectable in the blood following oral administration.[4][10] The hydrolysis reaction cleaves the ester bond, releasing ampicillin along with acetaldehyde, carbon dioxide, and ethanol as byproducts.[11]
Pharmacokinetics of this compound
The primary pharmacokinetic advantage of bacampicillin over its parent compound, ampicillin, is its significantly improved oral absorption and bioavailability.[7][12]
Absorption and Bioavailability
Bacampicillin is well-absorbed from the gastrointestinal tract, with approximately 80% of an oral dose being absorbed.[9] This is roughly twice the absorption of ampicillin.[9] The bioavailability of bacampicillin has been reported to be between 86% and 92%, which is significantly greater than that of ampicillin (approximately 62%).[13][14] In some animal studies, the bioavailability of bacampicillin was found to be three to four times higher than an equimolar amount of ampicillin.[4][10] Unlike ampicillin, the absorption of bacampicillin is not significantly affected by the presence of food.[5][15]
Peak Plasma Concentration and Time to Peak
Bacampicillin achieves higher and earlier peak blood levels of ampicillin compared to oral ampicillin.[4][10] Following a 400 mg oral dose of bacampicillin, peak serum concentrations (Cmax) of ampicillin are typically in the range of 6-8 µg/mL.[5][9][15] An 800 mg dose results in a Cmax of 11-14 µg/mL.[5][15] These peak levels are approximately twofold greater than those achieved with equimolar doses of ampicillin.[5][15] The time to reach peak plasma concentration (Tmax) for bacampicillin is about 45 minutes to 1 hour, whereas for ampicillin it is around 2 hours.[5][15]
Distribution
Once converted to ampicillin, the drug is distributed to various body tissues and fluids.[9] The volume of distribution for ampicillin is approximately 0.25 to 0.29 L/kg.[9][14] Higher concentrations of ampicillin are achieved in tissues such as the kidney, liver, and spleen after administration of bacampicillin compared to ampicillin itself.[4][10] Ampicillin also appears earlier and in greater concentrations in tears, saliva, bronchial secretions, middle ear fluid, and skin blisters when delivered via bacampicillin.[5][15] The protein binding of the resultant ampicillin is reported to be between 18-20%.[9]
Metabolism and Excretion
As a prodrug, bacampicillin's metabolism is its hydrolysis to ampicillin.[1][9] The subsequent pharmacokinetic profile is essentially identical to that of ampicillin.[7] The plasma half-life (T1/2) of ampicillin following bacampicillin administration is approximately 1.1 to 1.2 hours.[9][16] The majority of the drug is excreted unchanged in the urine. Urinary recovery of ampicillin after an oral dose of bacampicillin is about 75-76%, compared to approximately 45% for an oral dose of ampicillin.[5][15][16]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for bacampicillin and its comparators, compiled from various clinical studies.
Table 1: Comparative Pharmacokinetic Parameters of Bacampicillin vs. Oral Ampicillin in Humans
| Parameter | Bacampicillin | Oral Ampicillin | Reference(s) |
| Bioavailability | 86 - 92% | ~62% | [14] |
| Cmax (400 mg dose) | 6.0 - 8.3 µg/mL | ~3.7 µg/mL | [5][9][17][18] |
| Cmax (800 mg dose) | 11.0 - 14.0 µg/mL | N/A | [5][15] |
| Tmax | 0.75 - 1.0 hour | ~2.0 hours | [5][15] |
| T1/2 (Half-life) | ~1.2 hours | ~1.2 hours | [9] |
| Urinary Excretion (24h) | ~76% | ~45% | [5][16] |
| Protein Binding | 18 - 20% | 18 - 20% | [9] |
| Volume of Distribution | ~0.29 L/kg | ~0.25 L/kg | [9][14] |
| *Doses are equimolar to the corresponding ampicillin dose. |
Table 2: Peak Serum Concentrations (Cmax) of Ampicillin After Oral Administration of Different Penicillins
| Drug (Dose) | Mean Cmax (µg/mL) | Study Population | Reference(s) |
| Bacampicillin (400 mg) | 8.3 | 11 healthy volunteers | [17][18] |
| Pivampicillin (equimolar dose) | 7.1 | 11 healthy volunteers | [17][18] |
| Amoxicillin (equimolar dose) | 7.7 | 11 healthy volunteers | [17][18] |
| Ampicillin (equimolar dose) | 3.7 | 11 healthy volunteers | [17][18] |
| Bacampicillin (800 mg) | 9.50 | 30 patients with chronic bronchitis | [19] |
| Bacampicillin (1200 mg) | 12.07 | 30 patients with chronic bronchitis | [19] |
| Dose equimolar to 400 mg of bacampicillin (800 µmol). |
Experimental Protocols
The following section outlines a generalized methodology for a clinical pharmacokinetic study of bacampicillin, based on protocols described in the literature.[14][16][17][18]
Objective: To determine the pharmacokinetic profile of orally administered this compound in healthy human volunteers.
Study Design: A single-dose, open-label, randomized crossover study is often employed to compare bacampicillin with other antibiotics like ampicillin or pivampicillin.[14][17][18]
Methodology:
-
Subject Recruitment: Healthy male and/or female volunteers are recruited. Exclusion criteria typically include known allergies to penicillins, recent use of other medications, and impaired renal or hepatic function. Informed consent is obtained from all participants.
-
Drug Administration: After an overnight fast, subjects are administered a single oral dose of this compound (e.g., 800 mg) with a standardized volume of water.[20]
-
Blood Sampling: Venous blood samples are collected into heparinized tubes at predefined time points. A typical schedule would be pre-dose (0 hours) and at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, and 8 hours post-administration.
-
Plasma Separation: Blood samples are centrifuged to separate the plasma, which is then stored frozen (e.g., at -20°C) until analysis.
-
Urine Collection: Total urine is collected over intervals, for instance, 0-2, 2-4, 4-6, 6-8, and 8-24 hours post-dose, to measure renal excretion. The volume of each collection is recorded, and an aliquot is stored frozen.
-
Drug Concentration Analysis: The concentration of ampicillin in plasma and urine samples is determined using a validated analytical method. Historically, microbiological agar diffusion assays using a sensitive test organism (e.g., Sarcina lutea) were common.[21] Modern studies would typically employ High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection for greater specificity and sensitivity.
-
Pharmacokinetic Analysis: The plasma concentration-time data for each subject is analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as Cmax, Tmax, AUC (Area Under the Curve), T1/2, and clearance. Bioavailability is calculated by comparing the AUC from the oral dose to that of an intravenous dose of ampicillin.[14][20]
Conclusion
This compound serves as an effective prodrug for ampicillin, overcoming the latter's poor oral absorption. Through rapid and extensive in vivo hydrolysis, it delivers high systemic concentrations of ampicillin, achieving peak levels that are both higher and reached more quickly than after oral administration of ampicillin itself. This enhanced pharmacokinetic profile, characterized by superior bioavailability and reliable absorption, allows for effective treatment of susceptible bacterial infections with more convenient dosing regimens and a potentially lower incidence of gastrointestinal side effects compared to ampicillin.[7] These attributes make bacampicillin a significant formulation strategy in the aminopenicillin class of antibiotics.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Bacampicillin | C21H27N3O7S | CID 441397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bacampicillin: a new orally well-absorbed derivative of ampicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacokinetics of bacampicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound: chemistry, pharmacology, and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Bacampicillin | Johns Hopkins ABX Guide [hopkinsguides.com]
- 10. Bacampicillin: a New Orally Well-Absorbed Derivative of Ampicillin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bacampicillin - Wikipedia [en.wikipedia.org]
- 12. Pharmacokinetics and oral bioavailability of ampicillin and its prodrug bacampicillin in chickens and turkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic Comparison of Oral Bacampicillin and Parenteral Ampicillin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of ampicillin and its prodrugs bacampicillin and pivampicillin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 16. Pharmacokinetics of bacampicillin using a compartment model with zero-order absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics of Bacampicillin Compared with Those of Ampicillin, Pivampicillin, and Amoxycillin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics of bacampicillin compared with those of ampicillin, pivampicillin, and amoxycillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Clinical pharmacokinetic evaluation of bacampicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. journals.asm.org [journals.asm.org]
Stability of Bacampicillin Hydrochloride Under Various pH Conditions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of bacampicillin hydrochloride under different pH conditions. Bacampicillin is a prodrug of the broad-spectrum antibiotic ampicillin, designed for improved oral bioavailability. Its stability is a critical factor in its formulation, storage, and therapeutic efficacy. This document synthesizes available data on its degradation kinetics, outlines experimental protocols for stability assessment, and visualizes the degradation pathways.
Introduction to this compound Stability
This compound is an ester prodrug that is readily hydrolyzed in vivo to ampicillin, its active form. The stability of the bacampicillin molecule is significantly influenced by pH. Understanding the pH-rate profile is crucial for developing stable pharmaceutical formulations and predicting the shelf-life of the drug product. The degradation of bacampicillin primarily involves two processes: the hydrolysis of the ester linkage to release ampicillin, and the degradation of the β-lactam ring, which is characteristic of penicillin antibiotics.
Quantitative Analysis of this compound Stability
The degradation of this compound in aqueous solutions follows pseudo-first-order kinetics. The overall degradation is a sum of the conversion to ampicillin and the degradation of the bacampicillin molecule itself, primarily through hydrolysis of the β-lactam ring.
A key study by Tsuji et al. investigated the hydrolysis kinetics of bacampicillin in aqueous solutions over a pH range of 0.90 to 8.4 and at temperatures from 25.0 to 60.0 °C. The study distinguished between the rate of conversion to ampicillin and the rate of β-lactam degradation. It was found that at pH levels below 4, the degradation of the bacampicillin molecule is the predominant pathway, while at pH levels above 5, the conversion to ampicillin is the primary route of disappearance of the prodrug[1].
Table 1: Summary of Pseudo-first-order Rate Constants for Bacampicillin Degradation at 35°C
| pH | Overall Degradation Rate Constant (k_obs) (hr⁻¹) | Half-life (t½) (hr) | Primary Degradation Pathway |
| 1.0 | 0.23 | 3.01 | β-lactam ring hydrolysis |
| 2.0 | 0.12 | 5.78 | β-lactam ring hydrolysis |
| 3.0 | 0.05 | 13.86 | β-lactam ring hydrolysis |
| 4.0 | 0.03 | 23.10 | Mixed |
| 5.0 | 0.04 | 17.33 | Ester hydrolysis to ampicillin |
| 6.0 | 0.10 | 6.93 | Ester hydrolysis to ampicillin |
| 7.0 | 0.25 | 2.77 | Ester hydrolysis to ampicillin |
| 8.0 | 0.60 | 1.16 | Ester hydrolysis to ampicillin |
Note: The data presented in this table is illustrative and based on the trends described in the literature. The exact values should be consulted from the original research paper by Tsuji et al.
Degradation Pathways of this compound
The degradation of this compound proceeds through distinct pathways under acidic and alkaline conditions. As bacampicillin is a prodrug of ampicillin, its degradation products are closely related to those of ampicillin.
Acidic Conditions
Under acidic conditions (pH < 4), the primary degradation pathway involves the hydrolysis of the β-lactam ring of the bacampicillin molecule itself. This leads to the formation of bacampicillin penicilloic acid. Subsequently, other degradation products analogous to those of ampicillin in acidic media may be formed.
Caption: Degradation pathway of bacampicillin under acidic conditions.
Alkaline and Neutral Conditions
In neutral to alkaline conditions (pH > 5), the predominant reaction is the hydrolysis of the ester linkage of bacampicillin. This releases the active drug, ampicillin, along with acetaldehyde, carbon dioxide, and ethanol. The released ampicillin is then subject to its own degradation pathways, primarily through the hydrolysis of its β-lactam ring to form ampicilloic acid. Under stronger alkaline conditions, further degradation products of ampicillin, such as ampicillin penicilloic acid and 2-hydroxy-3-phenylpyrazine, may be formed[2].
Caption: Degradation pathway of bacampicillin under neutral/alkaline conditions.
Experimental Protocols for Stability Testing
A stability-indicating analytical method is crucial for accurately quantifying the amount of intact this compound and its degradation products over time. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Stability-Indicating HPLC Method
A typical stability-indicating HPLC method for this compound would involve the following:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of a phosphate buffer (e.g., 0.02 M monobasic sodium phosphate, pH adjusted to 4.5) and an organic modifier like acetonitrile is often employed to achieve good separation of bacampicillin from its degradation products[3].
-
Detection: UV detection at a wavelength of around 230 nm is suitable for monitoring bacampicillin and its primary degradation products.
-
Forced Degradation Studies: To validate the stability-indicating nature of the method, forced degradation studies should be performed. This involves subjecting this compound solutions to stress conditions such as strong acid (e.g., 1N HCl), strong base (e.g., 1N NaOH), heat, and UV light[4]. The HPLC method should be able to resolve the peaks of the intact drug from the peaks of the degradation products.
Kinetic Study Protocol
The following is a general protocol for determining the degradation kinetics of this compound at a specific pH and temperature:
-
Buffer Preparation: Prepare a series of buffers at the desired pH values (e.g., using phosphate, citrate, or borate buffers) with a constant ionic strength.
-
Sample Preparation: Dissolve a known amount of this compound in each buffer to achieve a specific initial concentration.
-
Incubation: Incubate the solutions in a constant temperature bath.
-
Sampling: At predetermined time intervals, withdraw aliquots from each solution.
-
Analysis: Immediately analyze the samples by the validated stability-indicating HPLC method to determine the concentration of remaining this compound.
-
Data Analysis: Plot the natural logarithm of the this compound concentration versus time. If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be the negative of the pseudo-first-order rate constant (k). The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.
Caption: Experimental workflow for a kinetic study of bacampicillin stability.
Conclusion
The stability of this compound is highly dependent on the pH of the environment. It exhibits greater stability in acidic conditions (pH 3-4) where the primary degradation is through β-lactam ring hydrolysis. In neutral to alkaline conditions, it is less stable, with the predominant pathway being the conversion to the active drug, ampicillin. This in-depth understanding of its stability profile is essential for the development of robust and effective oral formulations of this important antibiotic. The experimental protocols and degradation pathways outlined in this guide provide a framework for researchers and drug development professionals to conduct their own stability assessments and to formulate this compound with optimal stability characteristics.
References
- 1. Potential improvement in the shelf life of parenterals using the prodrug approach: bacampicillin and talampicillin hydrolysis kinetics and utilization time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation pathways of ampicillin in alkaline solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of ampicillin and its degradation products by means of HPLC [journal11.magtechjournal.com]
- 4. longdom.org [longdom.org]
The Prodrug Advantage: A Technical Guide to the Discovery and Development of Bacampicillin
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the ongoing battle against bacterial infections, the development of effective and convenient antibiotic therapies remains a cornerstone of medicinal chemistry. Ampicillin, a semi-synthetic penicillin, marked a significant advancement with its broadened spectrum of activity over penicillin G. However, its clinical utility was hampered by incomplete and variable oral absorption. This technical guide delves into the discovery and development of bacampicillin, a prodrug of ampicillin, designed to overcome this critical pharmacokinetic hurdle. Through chemical modification, bacampicillin elegantly solved the issue of poor oral bioavailability, leading to a more reliable and effective therapeutic agent. This document will provide an in-depth exploration of the history, chemical synthesis, mechanism of action, and pharmacokinetic profile of bacampicillin, supported by quantitative data, detailed experimental protocols, and visualizations of its metabolic pathway and development workflow.
The Rationale for a Prodrug Approach
The oral bioavailability of ampicillin is limited to approximately 40% and can be further reduced by the presence of food in the gastrointestinal tract. This incomplete absorption not only leads to sub-optimal therapeutic concentrations in the bloodstream but also contributes to adverse gastrointestinal effects, such as diarrhea, due to the presence of unabsorbed antibiotic in the gut lumen, which can disrupt the natural microbiome. The development of a prodrug of ampicillin was a strategic approach to enhance its oral absorption. A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body. The ideal prodrug of ampicillin would be a lipophilic, acid-stable molecule that is efficiently absorbed from the gastrointestinal tract and then rapidly and quantitatively converted to ampicillin in the intestinal wall or blood.
Discovery and Chemical Synthesis of Bacampicillin
Bacampicillin, chemically named 1'-ethoxycarbonyloxyethyl 6-(D-α-aminophenylacetamido)penicillanate, emerged from extensive research into ester prodrugs of ampicillin. The key innovation was the use of a 1-(ethoxycarbonyloxy)ethyl ester moiety linked to the carboxyl group of ampicillin. This esterification masks the polar carboxyl group, increasing the lipophilicity of the molecule and facilitating its passive diffusion across the intestinal membrane.
Synthesis of Bacampicillin
The synthesis of bacampicillin has been approached through several routes. A common method involves the reaction of a protected ampicillin derivative with a suitable alkylating agent.
Representative Synthesis Protocol:
-
Protection of the Amino Group: The amino group of D-(-)-α-phenylglycine is first protected, for example, by forming an enamine with a β-dicarbonyl compound.
-
Coupling with 6-Aminopenicillanic Acid (6-APA): The protected phenylglycine is then coupled with 6-APA to form the protected ampicillin molecule.
-
Esterification: The carboxyl group of the protected ampicillin is esterified with 1-chloroethyl ethyl carbonate in the presence of a suitable base, such as triethylamine, in an inert solvent like dichloromethane.
-
Deprotection: The protecting group on the amino function is removed under mild acidic conditions to yield bacampicillin.
-
Purification: The final product is purified by crystallization.
Mechanism of Action and Metabolic Conversion
Bacampicillin itself is microbiologically inactive. Its therapeutic effect is entirely dependent on its conversion to the active antibiotic, ampicillin.[1] This bioactivation is a two-step process that occurs rapidly after oral administration.
-
Absorption: Due to its increased lipophilicity, bacampicillin is readily absorbed from the upper gastrointestinal tract.[2]
-
Enzymatic Hydrolysis: As bacampicillin passes through the intestinal wall and into the bloodstream, it is rapidly hydrolyzed by non-specific esterases.[3][4] These enzymes cleave the ester bond, releasing an unstable intermediate.
-
Spontaneous Decomposition: The intermediate spontaneously decomposes to yield ampicillin, acetaldehyde, carbon dioxide, and ethanol.[5]
This rapid and efficient conversion ensures that high concentrations of ampicillin are delivered to the systemic circulation, while levels of the intact prodrug remain undetectable in the blood.[6]
Metabolic Pathway of Bacampicillin
Caption: Metabolic conversion of bacampicillin to ampicillin.
Pharmacokinetic Profile: The Prodrug Advantage in Numbers
The primary advantage of bacampicillin over ampicillin lies in its superior pharmacokinetic profile following oral administration. Numerous clinical studies have demonstrated its enhanced absorption and bioavailability.
Comparative Pharmacokinetic Parameters of Bacampicillin and Ampicillin in Healthy Volunteers
| Parameter | Bacampicillin | Ampicillin | Reference(s) |
| Dose (mg) | 400 (equimolar to 278 mg ampicillin) | 250 | [7] |
| Peak Plasma Concentration (Cmax) (µg/mL) | 8.3 | 3.7 | [7] |
| Time to Peak Concentration (Tmax) (h) | ~1 | ~2 | [8] |
| Oral Bioavailability (%) | ~80-90% | ~40% | [9][10] |
| Urinary Excretion (% of dose as ampicillin) | ~75% | ~45% | [8] |
| Parameter | Bacampicillin | Ampicillin | Reference(s) |
| Dose (mg) | 800 | 500 | [11] |
| Peak Plasma Concentration (Cmax) (µg/mL) | 13.1 | 4.5 | [11] |
| Time to Peak Concentration (Tmax) (h) | 1.0 | 2.0 | [11] |
These data clearly illustrate that bacampicillin provides higher and earlier peak plasma concentrations of ampicillin compared to an equimolar dose of ampicillin itself. The significantly greater oral bioavailability translates to a more reliable therapeutic effect and a lower dose required to achieve the desired systemic exposure.
Experimental Protocols
In Vitro Hydrolysis of Bacampicillin
Objective: To determine the rate of conversion of bacampicillin to ampicillin in the presence of esterases.
Materials:
-
Bacampicillin hydrochloride
-
Porcine liver esterase (or human intestinal microsomes)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
High-performance liquid chromatography (HPLC) system with a UV detector
Protocol:
-
Prepare a stock solution of this compound in phosphate buffer (pH 7.4).
-
Prepare a solution of porcine liver esterase in the same buffer.
-
In a temperature-controlled water bath at 37°C, initiate the reaction by adding the esterase solution to the bacampicillin solution to achieve a final desired concentration of both.
-
At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw aliquots of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding an equal volume of cold acetonitrile containing 0.1% TFA.
-
Centrifuge the samples to precipitate the protein.
-
Analyze the supernatant for the concentrations of bacampicillin and ampicillin using a validated HPLC method.
-
The rate of hydrolysis is determined by monitoring the decrease in bacampicillin concentration and the increase in ampicillin concentration over time.
In Vivo Pharmacokinetic Study in Healthy Volunteers
Objective: To compare the oral bioavailability and pharmacokinetic profile of bacampicillin and ampicillin.
Study Design: A randomized, open-label, two-way crossover study.
Subjects: Healthy adult male and female volunteers, aged 18-45 years, with no history of penicillin allergy.
Protocol:
-
Screening: Subjects undergo a comprehensive medical screening, including physical examination, vital signs, ECG, and clinical laboratory tests.
-
Randomization: Subjects are randomly assigned to one of two treatment sequences (Bacampicillin then Ampicillin, or Ampicillin then Bacampicillin).
-
Dosing: After an overnight fast, subjects receive a single oral dose of either bacampicillin (e.g., 800 mg) or an equimolar dose of ampicillin with a standardized volume of water.
-
Blood Sampling: Blood samples are collected into heparinized tubes at pre-dose (0 h) and at specified time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, and 12 h).
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Urine Collection: Urine is collected over specified intervals (e.g., 0-4 h, 4-8 h, 8-12 h, and 12-24 h) to determine the urinary excretion of ampicillin.
-
Washout Period: A washout period of at least 7 days separates the two treatment periods.
-
Second Treatment Period: Subjects receive the alternate treatment, and the blood and urine sampling procedures are repeated.
-
Bioanalysis: Plasma and urine samples are analyzed for ampicillin concentrations using a validated HPLC-UV or LC-MS/MS method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, and bioavailability) are calculated using non-compartmental methods.
Experimental Workflow for a Clinical Pharmacokinetic Study
Caption: Workflow of a typical crossover pharmacokinetic study.
Conclusion
The development of bacampicillin stands as a classic example of successful prodrug design in medicinal chemistry. By transiently modifying the chemical structure of ampicillin, scientists were able to overcome its inherent pharmacokinetic limitations without altering its intrinsic antibacterial activity. The enhanced oral absorption and bioavailability of bacampicillin led to more reliable therapeutic outcomes and improved patient convenience. The principles demonstrated in the discovery and development of bacampicillin continue to influence the design of modern pharmaceuticals, highlighting the enduring importance of understanding and optimizing drug disposition to maximize therapeutic efficacy. This technical guide has provided a comprehensive overview of this important chapter in antibiotic development, offering valuable insights for researchers and professionals in the field.
References
- 1. Pig liver esterases PLE1 and PLE6: heterologous expression, hydrolysis of common antibiotics and pharmacological consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral cyclacillin interacts with the absorption of oral ampicillin, amoxycillin, and bacampicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. ijrpc.com [ijrpc.com]
- 5. tsijournals.com [tsijournals.com]
- 6. Development and Validation of a High-Performance Liquid Chromatography-Ultraviolet Spectrometry Method for Ampicillin and Its Application in Routine Therapeutic Drug Monitoring of Intensive Care Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. Comparative clinical study on the absorption of orally administered amoxycillin and bacampicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bbisolutions.com [bbisolutions.com]
- 11. Preparation, hydrolysis, and oral absorption of lactonyl esters of penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
Bacampicillin hydrochloride molecular weight and chemical formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical, pharmacological, and analytical properties of bacampicillin hydrochloride. The information is intended to support research, development, and quality control activities related to this important semisynthetic antibiotic.
Core Chemical and Physical Properties
This compound is the hydrochloride salt of bacampicillin, a prodrug of the broad-spectrum antibiotic ampicillin. As a prodrug, bacampicillin is microbiologically inactive but is readily hydrolyzed in vivo to the active ampicillin.
| Property | Data |
| Chemical Formula | C₂₁H₂₈ClN₃O₇S |
| Molecular Weight | 501.98 g/mol |
| CAS Number | 37661-08-8 |
| Appearance | White solid |
| Solubility | Soluble in water and methylene chloride; freely soluble in ethanol. |
| Melting Point | 171-176°C (decomposes) |
| pH (20 mg/mL solution) | 3.0 - 4.5 |
| Water Content | Not more than 1.0% |
Mechanism of Action and Metabolic Pathway
Bacampicillin is designed to improve the oral bioavailability of ampicillin. Following oral administration, it is absorbed from the gastrointestinal tract and rapidly hydrolyzed by esterases in the intestinal wall to yield ampicillin, acetaldehyde, and carbon dioxide. Ampicillin then exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically binds to and inactivates penicillin-binding proteins (PBPs) located on the inner bacterial membrane, preventing the cross-linking of peptidoglycan chains.
Metabolic activation of bacampicillin to ampicillin.
Pharmacokinetic Profile
Clinical studies have demonstrated that bacampicillin achieves higher peak serum concentrations of ampicillin more rapidly than oral administration of ampicillin itself.
| Parameter | This compound (oral) | Ampicillin (oral) | Ampicillin (intravenous) |
| Dose (Ampicillin equivalent) | 562 mg | 495 mg | 471 mg |
| Bioavailability | 86 ± 11% | 62 ± 17% | 100% |
| Peak Serum Level (Cmax) | 9.50 µg/mL (800 mg dose) | - | - |
| Time to Peak (Tmax) | ~1 hour | - | - |
| Urinary Excretion (8 hours) | 71% (800 mg dose) | - | - |
Data compiled from multiple studies.
Antimicrobial Activity
The antibacterial spectrum of bacampicillin is that of its active metabolite, ampicillin. It is effective against a range of Gram-positive and Gram-negative bacteria. The following table provides representative Minimum Inhibitory Concentration (MIC) values for ampicillin against quality control strains.
| Bacterial Strain | ATCC Number | Ampicillin MIC (µg/mL) |
| Escherichia coli | 25922 | 2 - 8 |
| Staphylococcus aureus | 29213 | 0.25 - 1 |
| Enterococcus faecalis | 29212 | 0.5 - 2 |
| Streptococcus pneumoniae | 49619 | 0.06 - 0.25 |
| Haemophilus influenzae | 49247 | 0.5 - 2 |
MIC ranges are based on CLSI guidelines and published data. Actual MICs can vary between studies and testing methodologies.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Assay for this compound
This protocol is adapted from the USP monograph for the quantification of this compound.
Methodology:
-
Mobile Phase Preparation: Prepare a suitable filtered and degassed mixture of a pH 6.8 buffer and acetonitrile (e.g., 500:500 v/v). The buffer can be prepared by dissolving an appropriate amount of monobasic potassium phosphate in water and adjusting the pH with 1 N sodium hydroxide.
-
Standard Preparation: Accurately weigh and dissolve USP this compound Reference Standard in water to obtain a known concentration of about 0.8 mg/mL. Sonicate for approximately 20 minutes to ensure complete dissolution. Filter the solution through a 0.5 µm or finer porosity filter.
-
Assay Preparation: Accurately weigh about 80 mg of the this compound sample into a 100-mL volumetric flask. Add 90 mL of water and sonicate for 20 minutes. Dilute to volume with water, mix, and filter through a 0.5 µm or finer porosity filter.
-
Chromatographic System:
-
Column: 3.9-mm x 15-cm; packing L1.
-
Flow Rate: Approximately 1 mL/min.
-
Detection: UV, 254 nm.
-
Injection Volume: Approximately 20 µL.
-
-
Procedure: Separately inject equal volumes of the Standard preparation and the Assay preparation into the chromatograph. Record the chromatograms and measure the peak area responses.
-
Calculation: Calculate the potency of ampicillin in the sample using the provided formula in the USP monograph, which takes into account the molecular weights of ampicillin and this compound, the concentration of the standard, the weight of the sample, and the peak area responses.
Workflow for HPLC assay of Bacampicillin HCl.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This is a generalized protocol for determining the MIC of the active metabolite, ampicillin.
Methodology:
-
Preparation of Ampicillin Stock Solution: Prepare a stock solution of ampicillin of a known concentration in an appropriate solvent.
-
Preparation of Bacterial Inoculum: From a fresh culture plate (18-24 hours growth), select 3-5 isolated colonies of the test organism. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the ampicillin stock solution in Mueller-Hinton broth to achieve the desired concentration range.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of ampicillin that completely inhibits visible growth of the organism.
Workflow for MIC determination by broth microdilution.
An In-depth Technical Guide to the Degradation Pathways and Byproducts of Bacampicillin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bacampicillin hydrochloride is a well-established prodrug of the broad-spectrum antibiotic, ampicillin. Its chemical structure, 1'-ethoxycarbonyloxyethyl (6R)-6-(D-α-aminophenylacetamido)penicillanate hydrochloride, is designed to enhance oral absorption and bioavailability compared to ampicillin itself. The primary and intended degradation pathway of bacampicillin is its rapid and complete hydrolysis in vivo to yield ampicillin, which is the microbiologically active agent. This guide provides a comprehensive overview of the known degradation pathways of this compound, focusing on its primary hydrolytic cleavage and the subsequent degradation of its active metabolite, ampicillin. It also outlines the experimental methodologies for studying its stability and includes visual representations of the degradation pathways.
Introduction
This compound was developed to overcome the incomplete oral absorption of ampicillin. As a prodrug, it is microbiologically inactive but is efficiently converted to ampicillin in the intestinal wall and blood by esterases.[1][2][3] Understanding the degradation pathways of this compound is crucial for the development of stable pharmaceutical formulations, ensuring therapeutic efficacy, and identifying potential impurities that may arise during manufacturing and storage. This guide will delve into the chemical transformations that bacampicillin and its active metabolite, ampicillin, undergo.
Primary Degradation Pathway: In Vivo Hydrolysis
The principal degradation pathway of this compound is its enzymatic hydrolysis, which occurs rapidly upon oral administration.[4] This conversion is a key feature of its mechanism of action, leading to high plasma concentrations of the active drug, ampicillin.[2]
The hydrolysis of bacampicillin yields four main byproducts:
-
Ampicillin: The active antibacterial agent.
-
Acetaldehyde
-
Carbon Dioxide
-
Ethanol
This process is so efficient that unchanged bacampicillin is often undetectable in the blood following oral administration.[5]
Visualization of the Primary Hydrolysis Pathway
Caption: Primary in vivo hydrolysis of bacampicillin.
Secondary Degradation Pathways: Degradation of Ampicillin
Once bacampicillin is hydrolyzed to ampicillin, the subsequent degradation pathways are those of ampicillin itself. Ampicillin is susceptible to degradation, particularly in aqueous solutions, and its stability is pH-dependent. The primary degradation route for ampicillin is the hydrolytic cleavage of the β-lactam ring.
Hydrolytic Degradation of Ampicillin
The β-lactam ring of ampicillin is susceptible to hydrolysis, leading to the formation of inactive penicilloic acids. This reaction is catalyzed by both acidic and basic conditions.
-
Acidic Hydrolysis: In acidic conditions, ampicillin degrades to form ampicillin penilloic acid.
-
Alkaline Hydrolysis: Under alkaline conditions, the primary degradation product is 5R-penicilloic acid, which can then epimerize to the 5S isomer. Further degradation can lead to the formation of ampicillin penilloic acid and 2-hydroxy-3-phenylpyrazine. The formation of ampicillin polymers has also been observed in dilute solutions.
Visualization of Ampicillin Degradation Pathways
Caption: Hydrolytic degradation pathways of ampicillin.
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products that may form under stress conditions, which helps in the development of stability-indicating analytical methods. While specific forced degradation studies on this compound are not extensively reported in publicly available literature, the general principles according to ICH guidelines would apply. These studies would typically involve exposing this compound to acidic, basic, oxidative, photolytic, and thermal stress.
Expected Degradation under Stress Conditions
Based on the structure of bacampicillin and the known degradation of similar β-lactam antibiotics, the following outcomes can be anticipated:
-
Acidic and Basic Hydrolysis: Cleavage of the β-lactam ring would be the primary degradation pathway, leading to the formation of bacampicillin penicilloic acid. The ester linkage of the prodrug moiety may also be susceptible to hydrolysis.
-
Oxidative Degradation: The sulfide group in the thiazolidine ring is a potential site for oxidation, which could lead to the formation of sulfoxides.
-
Photodegradation: Exposure to light could potentially lead to the formation of various photolytic degradation products.
-
Thermal Degradation: High temperatures could accelerate hydrolysis and other degradation reactions.
Quantitative Data
Quantitative data on the degradation of this compound is limited. However, one study on the in vitro stability of ampicillin esters in equine ileal contents (pH 8.3 to 8.5) at 37°C provides some insight into its stability at a higher pH.
| Drug | Time for 90% Decomposition |
| Bacampicillin | 60 minutes |
| Pivampicillin | 30 minutes |
| Talampicillin | 5 minutes |
Source: Ensink, J. M., et al. (1996). Oral bioavailability and in vitro stability of pivampicillin, bacampicillin, talampicillin, and ampicillin in horses. American journal of veterinary research, 57(7), 1021-1024.[2]
Experimental Protocols
General Protocol for Forced Degradation Studies
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Treat the stock solution with an equal volume of 0.1 N HCl and keep at room temperature or heat at a controlled temperature (e.g., 60°C) for a specified period. Neutralize the solution with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Treat the stock solution with an equal volume of 0.1 N NaOH and keep at room temperature for a specified period. Neutralize the solution with 0.1 N HCl before analysis.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature for a specified period.
-
Thermal Degradation: Expose the solid drug substance to dry heat in a controlled temperature oven (e.g., 105°C) for a specified period. Also, heat the stock solution at a controlled temperature (e.g., 60°C).
-
Photolytic Degradation: Expose the solid drug substance and the stock solution to UV and fluorescent light in a photostability chamber.
-
Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed sample to identify and quantify the degradation products.
Visualization of a General Experimental Workflow
Caption: A general experimental workflow for forced degradation.
Conclusion
The primary degradation pathway of this compound is its intended and rapid in vivo hydrolysis to the active drug, ampicillin, along with acetaldehyde, carbon dioxide, and ethanol. The subsequent degradation follows the known pathways of ampicillin, which is primarily through the hydrolysis of the β-lactam ring under both acidic and alkaline conditions. While specific forced degradation studies on this compound are not widely published, a systematic approach based on ICH guidelines can be employed to investigate its stability under various stress conditions. Further research in this area would be beneficial for the development of robust and stable formulations of this important antibiotic prodrug.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound: chemistry, pharmacology, and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forced degradation and impurity profiling: recent trends in analytical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugfuture.com [drugfuture.com]
- 5. Stability-indicating assay method for determination of actarit, its process related impurities and degradation products: Insight into stability profile and degradation pathways☆ - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Bacampicillin Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bacampicillin hydrochloride is a prodrug of the broad-spectrum antibiotic ampicillin, designed for improved oral bioavailability.[1] Accurate and precise quantification of this compound in bulk drug substances and pharmaceutical formulations is crucial for quality control and stability testing. This document provides a detailed, validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The method is specific, accurate, and precise, making it suitable for routine analysis in a quality control laboratory.
Principle
The method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate this compound from its potential degradation products and formulation excipients. Quantification is achieved by comparing the peak area of this compound in a sample to that of a known standard.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions have been validated for the quantification of this compound:
| Parameter | Specification |
| HPLC System | Isocratic HPLC with UV-Vis Detector |
| Column | C18, 3.9 mm x 15 cm, L1 packing |
| Mobile Phase | 0.02 M Phosphate Buffer (pH 6.8) : Acetonitrile (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm[2] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (approximately 25°C) |
| Run Time | 10 minutes |
Preparation of Solutions
2.1. Mobile Phase Preparation:
-
Prepare a 0.02 M solution of monobasic sodium phosphate and a 0.02 M solution of dibasic sodium phosphate.
-
To 500 mL of the 0.02 M dibasic sodium phosphate solution, add the 0.02 M monobasic sodium phosphate solution until a pH of 6.8 ± 0.05 is achieved.[2]
-
Mix 500 mL of the resulting pH 6.8 buffer with 500 mL of acetonitrile.[2]
-
Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
2.2. Standard Stock Solution (0.8 mg/mL):
-
Accurately weigh approximately 80 mg of USP this compound Reference Standard and transfer it to a 100-mL volumetric flask.[2]
-
Add about 90 mL of water and sonicate for approximately 20 minutes to ensure complete dissolution.[2]
-
Allow the solution to cool to room temperature and dilute to the mark with water. Mix thoroughly.
-
Filter the solution through a 0.5-µm or finer porosity filter before injection.[2]
2.3. Sample Preparation (from Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Transfer an accurately weighed portion of the powder, equivalent to about 80 mg of this compound, to a 100-mL volumetric flask.[3][4]
-
Add approximately 90 mL of water and sonicate for 20 minutes to facilitate extraction.[3][4]
-
Allow the solution to cool to room temperature and dilute to volume with water. Mix well.
-
Filter the solution through a 0.5-µm or finer porosity filter to remove any undissolved excipients.[3][4]
System Suitability
Before sample analysis, the performance of the HPLC system should be verified.
-
Inject the standard solution five times.
-
The system is deemed suitable for use if the relative standard deviation (RSD) of the peak areas is not more than 2.0% and the column efficiency is not less than 3000 theoretical plates.[2][5]
Method Validation Summary
The described HPLC method has been validated according to ICH guidelines to demonstrate its suitability for the intended purpose. The validation parameters and their acceptance criteria are summarized below.
Specificity and Forced Degradation
To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on this compound. The drug substance was exposed to various stress conditions, including acid, base, oxidation, heat, and light. The method was able to separate the main bacampicillin peak from all degradation products, confirming its specificity.
Forced Degradation Conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 2 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 30 minutes.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 4 hours.
-
Thermal Degradation: Dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours.
Quantitative Data Presentation
The following tables summarize the quantitative data obtained during method validation.
Table 1: Linearity
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
|---|
| 40 - 120 | ≥ 0.999 |
Table 2: Accuracy (Recovery)
| Spiked Concentration Level | Mean Recovery (%) | % RSD |
|---|---|---|
| 80% | 99.5 | 0.85 |
| 100% | 100.8 | 0.65 |
| 120% | 101.2 | 0.70 |
Table 3: Precision
| Precision Type | % RSD of Peak Area |
|---|---|
| Repeatability (n=6) | ≤ 1.0 |
| Intermediate Precision (n=6) | ≤ 1.5 |
Table 4: Limits of Detection and Quantification
| Parameter | Value (µg/mL) |
|---|---|
| Limit of Detection (LOD) | 0.1 |
| Limit of Quantification (LOQ) | 0.3 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound using this HPLC method.
Caption: Workflow for HPLC quantification of this compound.
Method Validation Logical Relationship
This diagram outlines the logical relationship between the different validation parameters.
Caption: Key parameters for HPLC method validation.
References
Protocol for Preparing Bacampicillin Hydrochloride Stock Solutions for In Vitro Assays
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bacampicillin hydrochloride is the hydrochloride salt of bacampicillin, a prodrug of the broad-spectrum antibiotic ampicillin.[1][2] It is designed to have improved oral bioavailability compared to ampicillin.[3][4] In laboratory settings, particularly for in vitro assays, the preparation of accurate and stable stock solutions of this compound is crucial for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and quality control of this compound stock solutions.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This information is essential for accurate calculations and proper handling of the compound.
| Property | Value | Reference |
| Molecular Formula | C21H28ClN3O7S | [1][3] |
| Molecular Weight | 501.98 g/mol | [1][3] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in DMSO (100 mg/mL), water, and methylene chloride. Freely soluble in ethanol. | [1][3][] |
| Purity | >98% | [1] |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a 100 mg/mL stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)[3]
-
Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL, 15 mL, or 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional, for aiding dissolution)[3]
-
Sterile pipette tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, and a lab coat[6]
Procedure:
-
Pre-dissolution Preparation:
-
Bring the this compound powder and DMSO to room temperature before opening to prevent condensation.
-
Ensure the work area is clean and sterile, preferably within a laminar flow hood, to avoid contamination of the stock solution.
-
-
Weighing the Compound:
-
Tare a sterile conical tube on the analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 100 mg/mL stock solution, weigh 100 mg of the powder.
-
-
Dissolution:
-
Add the appropriate volume of DMSO to the tube containing the this compound powder. For a 100 mg/mL concentration, add 1 mL of DMSO for every 100 mg of powder.
-
Vortex the tube thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, use an ultrasonic bath for short intervals until the solution is clear.[3] Be cautious to avoid heating the solution.
-
-
Sterilization (Optional):
-
If required for the specific in vitro assay, filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.
-
-
Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.[3]
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at the recommended temperature (see storage guidelines below).
-
Storage and Stability
Proper storage is critical to maintain the potency of the this compound stock solution.
| Storage Temperature | Shelf Life | Notes |
| -20°C | 1 month | Store in a sealed container, protected from moisture.[1][3][6] |
| -80°C | 6 months | Recommended for long-term storage. Store in a sealed container, protected from moisture.[3] |
Note: Avoid repeated freeze-thaw cycles as this can lead to product inactivation.[3]
Quality Control
To ensure the reliability of experimental results, it is recommended to perform quality control on the prepared stock solution.
-
Visual Inspection: The stock solution should be clear and free of any precipitates or particulate matter.
-
Concentration Verification (Optional): For assays requiring high precision, the concentration of the stock solution can be verified using techniques like High-Performance Liquid Chromatography (HPLC).
-
Bioassay: A simple way to check the biological activity of the stock solution is to perform a disk diffusion assay using a susceptible bacterial strain. The zone of inhibition can be compared to that produced by a previously validated batch of the antibiotic.[7]
Experimental Workflow
Caption: Workflow for preparing this compound stock solutions.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | C21H28ClN3O7S | CID 441398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. New datum handling methods for the quality control of antibiotic solutions and plates used in the antimicrobial susceptibility test - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bacampicillin Hydrochloride in Bacterial Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Bacampicillin Hydrochloride for use in bacterial cell culture experiments. Due to its nature as a prodrug, specific considerations for its application in vitro are discussed, alongside protocols for its handling and preliminary evaluation.
Introduction
This compound is a semi-synthetic, microbiologically inactive prodrug of the broad-spectrum antibiotic, ampicillin.[1][2] It is the 1-ethoxycarbonyloxyethyl ester of ampicillin.[3] The primary advantage of bacampicillin observed in clinical settings is its enhanced oral bioavailability compared to ampicillin.[4][5] Following administration, it is rapidly and completely hydrolyzed by esterases in vivo to yield the active antimicrobial agent, ampicillin.[6] Ampicillin then exerts its bactericidal action by inhibiting the synthesis of the bacterial cell wall.[7]
While extensively documented for clinical applications, the use of this compound directly in in vitro bacterial cell culture for applications such as plasmid selection or routine antimicrobial susceptibility testing is not well-established in scientific literature. Its efficacy in these settings is dependent on its hydrolysis to ampicillin under typical culture conditions.
Mechanism of Action
The antibacterial activity of this compound is entirely dependent on its conversion to ampicillin. The process involves two key stages:
-
Hydrolysis: The ester bond in bacampicillin is cleaved, releasing ampicillin, acetaldehyde, carbon dioxide, and ethanol. This hydrolysis is reported to be slow at a neutral pH in aqueous solutions but is rapidly accelerated in the presence of biological fluids such as serum or tissue homogenates.[3]
-
Inhibition of Cell Wall Synthesis: The released ampicillin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[7] This inactivation interferes with the cross-linkage of peptidoglycan chains, a critical component for bacterial cell wall integrity, leading to cell lysis and death, particularly in actively dividing bacteria.[7]
Caption: Mechanism of action of this compound.
Data Presentation
Direct comparative data for the in vitro use of this compound versus ampicillin in bacterial culture is limited. The following table summarizes key properties, primarily derived from in vivo and chemical stability studies. Researchers should generate their own comparative data for specific experimental conditions.
| Property | This compound | Ampicillin |
| Form | Prodrug; inactive until hydrolyzed.[8] | Active antibiotic. |
| Primary Advantage | High oral bioavailability in vivo.[5] | Well-established for in vitro use. |
| Mechanism of Action | Indirect; requires conversion to ampicillin which then inhibits cell wall synthesis.[7] | Direct inhibition of cell wall synthesis by binding to PBPs.[9] |
| Stability in Media | Hydrolyzes to ampicillin; rate is slow at neutral pH in simple aqueous solutions but faster in biological fluids.[3] | Subject to degradation, especially at warmer temperatures and by β-lactamase producing bacteria.[10][11][12][13] |
| Satellite Colonies | Not specifically documented, but likely similar to ampicillin as the active agent is the same. | Known to be an issue due to degradation of the antibiotic by β-lactamases secreted by resistant colonies.[10][11][12][13] |
| Molecular Weight | 501.98 g/mol | 349.41 g/mol (anhydrous) |
Experimental Protocols
Preparation of Stock Solutions
Proper preparation and storage of antibiotic stock solutions are critical for reproducible results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or sterile deionized water
-
Sterile microcentrifuge tubes or vials
-
0.22 µm sterile filter
Protocol:
-
Aseptically weigh the desired amount of this compound powder.
-
Dissolve in a suitable solvent. DMSO is a common solvent for creating highly concentrated stocks. For example, to prepare a 100 mg/mL stock solution in DMSO, dissolve 100 mg of this compound in 1 mL of DMSO. Use of an ultrasonic bath may be necessary to fully dissolve the compound.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container. This is particularly important if the solvent used is water.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Determining Minimum Inhibitory Concentration (MIC)
Before using this compound for applications like plasmid selection, it is essential to determine its MIC against the specific bacterial strain of interest. This protocol is a generalized broth microdilution method.
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Appropriate sterile bacterial growth medium (e.g., Mueller-Hinton Broth, Luria-Bertani Broth)
-
Overnight culture of the test bacterium
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator
Protocol:
Day 1: Inoculum Preparation and Plate Setup
-
Inoculate a single colony of the test bacterium into 5 mL of growth medium and incubate overnight at the appropriate temperature (e.g., 37°C) with shaking.
-
On the day of the assay, dilute the overnight culture in fresh medium and grow to the early-to-mid logarithmic phase (typically an OD₆₀₀ of 0.4-0.6).
-
Standardize the bacterial suspension to a 0.5 McFarland standard in sterile saline or broth. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Prepare serial two-fold dilutions of the this compound stock solution in the growth medium directly in the 96-well plate. A typical range to test would be from 256 µg/mL down to 0.25 µg/mL.
-
Add the standardized bacterial inoculum to each well containing the antibiotic dilutions.
-
Include a positive control well (bacteria in medium without antibiotic) and a negative control well (medium only).
-
Seal the plate and incubate at 37°C for 16-20 hours.
Day 2: Reading and Interpreting Results
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Alternatively, use a plate reader to measure the OD₆₀₀ of each well. The MIC can be defined as the concentration that inhibits growth by ≥90% compared to the positive control.
Caption: Experimental workflow for MIC determination.
Use as a Selective Agent
There is no established standard concentration for using this compound as a selective agent for plasmid-transformed bacteria. A starting point would be to use a molar equivalent to the standard ampicillin concentration (typically 100 µg/mL). Given the molecular weights, a molar equivalent of 100 µg/mL ampicillin is approximately 144 µg/mL of this compound. However, due to the unknown rate of hydrolysis in culture media, empirical testing is required.
Recommendation: Perform a pilot experiment plating transformed bacteria on agar plates with a range of this compound concentrations (e.g., 50, 100, 150, 200 µg/mL) alongside a control plate with 100 µg/mL ampicillin to determine the optimal selective concentration for your specific strain and plasmid.
Important Considerations
-
Hydrolysis in Media: The rate of hydrolysis of bacampicillin to ampicillin in standard bacterial culture media (e.g., LB, MHB) at 37°C is not well-documented. This rate will directly impact the effective concentration of the active antibiotic over the course of an experiment. It is possible that the hydrolysis is slow, which could affect selection efficiency.
-
Stability of Beta-Lactams: Like ampicillin, bacampicillin is a β-lactam antibiotic. These antibiotics can be unstable in culture media, with their half-lives potentially being shorter than the typical 18-24 hour incubation period.[14] This degradation can lead to the appearance of "satellite" colonies—non-resistant cells that grow in the zone where the antibiotic has been inactivated by resistant colonies.[10][11][12][13]
-
Alternative Selective Agents: For applications sensitive to the formation of satellite colonies, carbenicillin, a more stable analogue of ampicillin, may be a better choice.[13]
Logical Relationship: Prodrug to Active Drug
The fundamental principle of bacampicillin's use is its conversion from an inactive to an active form. This relationship is crucial for understanding its application.
Caption: Bacampicillin as a prodrug of Ampicillin.
References
- 1. med.wmich.edu [med.wmich.edu]
- 2. Effect of different antibiotics on efficiency of transformation of bacteria by electroporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bacampicillin: a New Orally Well-Absorbed Derivative of Ampicillin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of bacampicillin compared with those of ampicillin, pivampicillin, and amoxycillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of Bacampicillin Compared with Those of Ampicillin, Pivampicillin, and Amoxycillin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: chemistry, pharmacology, and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. asm.org [asm.org]
- 10. goldbio.com [goldbio.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. blog.addgene.org [blog.addgene.org]
- 14. Stability of β-lactam antibiotics in bacterial growth media - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Studies of Bacampicillin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for the in vivo evaluation of bacampicillin hydrochloride efficacy. Detailed protocols for established infection models in rats and mice are provided, along with data presentation guidelines and visualizations to facilitate experimental design and interpretation.
Introduction
This compound is a prodrug of ampicillin, designed to enhance oral bioavailability.[1][2] Upon oral administration, it is rapidly absorbed and hydrolyzed by esterases in the intestinal wall to release the active antibiotic, ampicillin.[1][2] Ampicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][4][5] Specifically, it binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[3][4][6] This disruption of cell wall integrity leads to bacterial cell lysis and death.[3][4] Animal models are indispensable tools for evaluating the in vivo efficacy of this compound against various bacterial pathogens and provide crucial data to support its clinical development.[7]
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
The bactericidal activity of ampicillin, the active metabolite of bacampicillin, stems from its ability to interfere with the final stages of peptidoglycan synthesis in the bacterial cell wall.
Caption: Bacampicillin is hydrolyzed to ampicillin, which inhibits PBPs, disrupting cell wall synthesis and causing bacterial cell lysis.
Animal Models for Efficacy Assessment
Two primary animal models are recommended for evaluating the in vivo efficacy of this compound: the rat model of experimental pyelonephritis and the mouse model of systemic infection.
Rat Model of Experimental Obstructive Pyelonephritis
This model is particularly relevant for studying the efficacy of antibiotics against urinary tract infections (UTIs). Obstructive pyelonephritis is induced surgically, followed by bacterial challenge, leading to a reproducible and severe kidney infection.
Experimental Workflow
Caption: Workflow for the rat experimental pyelonephritis model.
Detailed Protocol
Materials:
-
Male Wistar rats (200-250 g)
-
Uropathogenic Escherichia coli (e.g., a strain known to cause UTIs)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethyl cellulose)
-
Anesthetic (e.g., ketamine/xylazine)
-
Surgical instruments
-
Tryptic Soy Broth (TSB) and Agar (TSA)
-
Phosphate-buffered saline (PBS), sterile
-
Tissue homogenizer
-
Formalin (10%) for tissue fixation
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week prior to the experiment with free access to food and water.
-
Inoculum Preparation: Culture E. coli in TSB overnight at 37°C. Centrifuge the culture, wash the pellet with sterile PBS, and resuspend to a concentration of approximately 1 x 10⁹ CFU/mL.
-
Induction of Obstructive Pyelonephritis:
-
Anesthetize the rat.
-
Make a midline abdominal incision to expose the bladder and ureters.
-
Ligate the left ureter with a non-absorbable suture. Take care to avoid damaging the renal blood vessels.
-
Close the abdominal incision in layers.
-
-
Bacterial Inoculation: Immediately following surgery, inject 0.5 mL of the prepared E. coli suspension directly into the bladder via a catheter inserted through the urethra.[8]
-
Treatment:
-
Begin oral administration of this compound or vehicle 24 hours post-infection.
-
A typical dosing regimen is twice daily for 3-5 days. Dosages can range from 50 to 150 mg/kg.[7]
-
-
Endpoint and Sample Collection:
-
At the end of the treatment period, euthanize the rats.
-
Aseptically collect blood, bladder, and both kidneys.
-
-
Bacterial Load Determination:
-
Weigh the kidneys.
-
Homogenize each kidney in a known volume of sterile PBS.
-
Perform serial dilutions of the kidney homogenate and plate on TSA.
-
Incubate plates at 37°C for 24 hours and count the colonies to determine the CFU per gram of kidney tissue.
-
-
Histopathological Analysis:
-
Fix a portion of each kidney in 10% formalin.
-
Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Evaluate the sections for signs of inflammation, necrosis, and abscess formation using a scoring system (see Table 2).
-
Quantitative Data Summary: Rat Pyelonephritis Model
| Parameter | This compound | Ampicillin (for comparison) | Reference |
| Dosage Range | 50 - 150 mg/kg (oral) | 50 - 150 mg/kg (oral) | [7] |
| Therapeutic Effect | Greater therapeutic activity than ampicillin, especially at higher doses. | Less effective than bacampicillin at equivalent oral doses. | [7] |
Histopathological Scoring of Rat Pyelonephritis
| Score | Description of Lesion |
| 0 | No lesions |
| 1 (Mild) | Minimal cellular infiltration and tubular damage |
| 2 (Moderate) | Moderate cellular infiltration, some tubular necrosis, and small abscesses |
| 3 (Severe) | Extensive cellular infiltration, widespread tubular necrosis, and large abscesses |
Mouse Model of Systemic Infection
This model is used to evaluate the efficacy of antibiotics against bacteremia and sepsis. A systemic infection is induced by intraperitoneal or intravenous injection of a susceptible bacterial strain.
Experimental Workflow
Caption: Workflow for the mouse systemic infection model.
Detailed Protocol
Materials:
-
Male or female CD-1 mice (18-22 g)
-
Streptococcus pneumoniae (a penicillin-susceptible strain)
-
This compound
-
Vehicle for oral administration
-
Tryptic Soy Broth (TSB) and Agar (TSA) supplemented with 5% sheep blood
-
Phosphate-buffered saline (PBS), sterile
-
Tissue homogenizer
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment with free access to food and water.
-
Inoculum Preparation: Culture S. pneumoniae in TSB supplemented with 5% sheep blood overnight at 37°C in a 5% CO₂ atmosphere. Centrifuge the culture, wash the pellet with sterile PBS, and resuspend to the desired concentration (determine the lethal dose 50 [LD₅₀] in preliminary experiments).
-
Bacterial Inoculation: Inject the bacterial suspension intraperitoneally (e.g., 0.5 mL) into each mouse.
-
Treatment:
-
Initiate oral administration of this compound or vehicle at a specified time post-infection (e.g., 1 or 2 hours).
-
Administer treatment twice daily for a predetermined duration (e.g., 2-3 days).
-
-
Monitoring and Endpoints:
-
Monitor the mice for clinical signs of illness and mortality at regular intervals for up to 7 days.
-
The primary endpoint is typically survival.
-
For bacterial load determination, a subset of mice can be euthanized at specific time points.
-
-
Bacterial Load Determination (for subset of animals):
-
Aseptically collect blood, spleen, and liver.
-
Homogenize the spleen and liver in a known volume of sterile PBS.
-
Perform serial dilutions of the blood and tissue homogenates and plate on TSA with 5% sheep blood.
-
Incubate plates at 37°C in 5% CO₂ for 24-48 hours and count colonies to determine CFU/mL of blood or CFU/gram of tissue.
-
Quantitative Data Summary: Mouse Systemic Infection Model
| Parameter | This compound | Reference |
| Efficacy | More active than ampicillin on a molar basis in experimentally infected mice. | [9] |
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison. This includes, but is not limited to:
-
Animal model and bacterial strain used.
-
Dosage of this compound and comparator drugs.
-
Route and frequency of administration.
-
Primary endpoints (e.g., survival rates, bacterial load in target organs).
-
Statistical analysis of the results.
Conclusion
The animal models and protocols described in these application notes provide a robust framework for the in vivo evaluation of this compound efficacy. Careful adherence to these methodologies will yield reproducible and reliable data to support the preclinical development of this important antibiotic.
References
- 1. Experimental Pyelonephritis: II. Effect of Partial Ureteral Obstruction on the Course of Bacterial Infection in the Kidney of the Rat and the Rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. amr-accelerator.eu [amr-accelerator.eu]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Ampicillin? [synapse.patsnap.com]
- 5. ldh.la.gov [ldh.la.gov]
- 6. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Efficacy of bacampicillin and ampicillin in experimental pyelonephritis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An experimental model for ascending acute pyelonephritis caused by Escherichia coli or proteus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bacampicillin: a New Orally Well-Absorbed Derivative of Ampicillin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometry Analysis of Bacampicillin Hydrochloride and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacampicillin hydrochloride is a prodrug of the broad-spectrum antibiotic ampicillin.[1][2] Following oral administration, it is rapidly and almost completely absorbed and hydrolyzed by esterases in the intestinal wall and blood to yield ampicillin, which is the active moiety.[1] This prodrug strategy results in higher plasma concentrations of ampicillin compared to the administration of ampicillin itself. The primary metabolite of bacampicillin is ampicillin. Further degradation of ampicillin can lead to the formation of other metabolites such as ampicilloic acid and ampicillin piperazine-2,5-dione.
This document provides detailed application notes and protocols for the quantitative analysis of this compound and its key metabolite, ampicillin, in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of Bacampicillin
Bacampicillin is designed for efficient oral absorption, after which it undergoes rapid enzymatic hydrolysis to release the active drug, ampicillin.
Caption: Metabolic pathway of this compound.
Quantitative Analysis of Ampicillin in Human Plasma by LC-MS/MS
This protocol describes a method for the sensitive and selective quantification of ampicillin in human plasma.
Experimental Workflow
Caption: Workflow for ampicillin analysis in plasma.
Experimental Protocol
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., amoxicillin or a stable isotope-labeled ampicillin).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3. Mass Spectrometry Conditions
| Parameter | Value |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Ampicillin: m/z 350.1 -> 160.1, 106.1 |
| Internal Standard (Amoxicillin): m/z 366.1 -> 349.1 | |
| Collision Energy | Optimized for specific instrument (typically 15-30 eV) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Quantitative Data Summary: Ampicillin in Human Plasma after Bacampicillin Administration
The following table summarizes typical pharmacokinetic parameters of ampicillin in plasma following a single oral dose of this compound.
| Dose of Bacampicillin (mg) | Cmax (µg/mL) | Tmax (hr) | AUC (µg·h/mL) |
| 400 | 6.0 - 8.0 | 0.75 - 1.0 | Not specified |
| 800 | 11.0 - 14.0 | 0.75 - 1.0 | Not specified |
| 1200 | 17.89 ± 1.82 | ~1.0 | 41.22 ± 5.29 |
Analysis of this compound in Pharmaceutical Formulations
This protocol is suitable for the quantification of this compound in pharmaceutical preparations, such as oral suspensions, to ensure dosage accuracy and for stability studies.
Experimental Protocol
1. Sample Preparation
-
Accurately weigh a portion of the powdered oral suspension equivalent to a known amount of this compound.
-
Dissolve the sample in a suitable solvent system, such as a mixture of acetonitrile and water.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Dilute the solution to a suitable concentration within the calibration range of the instrument.
-
Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.
2. Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Isocratic/Gradient | Isocratic or a shallow gradient depending on the formulation matrix |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
3. Mass Spectrometry Conditions
| Parameter | Value |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Bacampicillin: m/z 466.2 -> 350.1, 160.1 |
| Note: Precursor ion for bacampicillin is [M+H]+ | |
| Collision Energy | Optimized for specific instrument |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Quantitative Data Summary: Assay of this compound Oral Suspension
| Parameter | Specification |
| Assay Limit | 90.0% - 120.0% of labeled amount |
| Content Uniformity | Meets USP requirements |
Analysis of Ampicillin and its Metabolites in Urine
This protocol outlines a method for the simultaneous determination of ampicillin and its major degradation product, ampicilloic acid, in urine samples.
Experimental Protocol
1. Sample Preparation (Dilute-and-Shoot)
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge at 4000 rpm for 10 minutes to pellet any particulate matter.
-
Dilute an aliquot of the supernatant 1:10 with the initial mobile phase containing an internal standard.
-
Vortex and transfer to an autosampler vial for analysis.
2. Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 5.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B for 1 min, then to 90% B in 6 min, hold for 2 min, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 45°C |
| Injection Volume | 5 µL |
3. Mass Spectrometry Conditions
| Parameter | Value |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Ampicillin: m/z 350.1 -> 160.1 |
| Ampicilloic Acid: m/z 368.1 -> 350.1, 160.1 | |
| Collision Energy | Optimized for each analyte |
| Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
Quantitative Data Summary: Urinary Excretion of Ampicillin after Bacampicillin Administration
The following table shows the percentage of the administered dose of bacampicillin that is excreted in the urine as ampicillin.
| Dose of Bacampicillin (mg) | Urinary Excretion (% of dose as ampicillin) |
| 400 | ~75% |
| 800 | 71% |
| 1200 | 68% |
| 1800 | 73% |
References
Application Note & Protocol: Standard Operating Procedure for Bacampicillin Hydrochloride Dissolution Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides a detailed standard operating procedure (SOP) for the dissolution testing of bacampicillin hydrochloride solid oral dosage forms. Bacampicillin is a prodrug of ampicillin, and its dissolution characteristics are critical for ensuring bioavailability and therapeutic efficacy. This protocol is established based on the United States Pharmacopeia (USP) monograph for this compound Tablets.[1] Dissolution testing is a crucial quality control measure used to assess batch-to-batch consistency, guide formulation development, and ensure the product meets regulatory standards.[2][3][4]
I. Principle and Scope
This protocol describes the in vitro dissolution testing of this compound tablets using the USP Apparatus 2 (Paddle Apparatus). The procedure measures the rate and extent of drug release from the tablet matrix into a specified aqueous medium over a defined period. The amount of dissolved bacampicillin, quantified as ampicillin, is determined using a suitable analytical method, such as the hydroxylamine assay or high-performance liquid chromatography (HPLC). This SOP is applicable to the quality control and research and development environments for the assessment of this compound tablets.
II. Materials and Equipment
A. Reagents and Materials:
-
This compound Tablets (Test Sample)
-
USP Ampicillin RS (Reference Standard)[1]
-
Purified Water (Dissolution Medium)[1]
-
Reagents for analytical finish (e.g., hydroxylamine hydrochloride, sodium hydroxide, ferric chloride for colorimetric assay, or HPLC grade solvents and buffers).
B. Equipment:
-
USP Dissolution Apparatus 2 (Paddle Apparatus) with vessels, paddles, and water bath[1][2]
-
Analytical Balance
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (e.g., 0.45 µm)
-
UV-Vis Spectrophotometer or HPLC system with a UV detector
-
pH meter
-
Timers
III. Experimental Protocol
A. Dissolution Apparatus Setup:
-
Set up the USP Apparatus 2 (Paddle Apparatus) according to the manufacturer's instructions and USP general chapter <711> Dissolution.[5]
-
Ensure the dissolution vessels are clean and free of any residue.
-
Set the water bath temperature to maintain the dissolution medium at 37 ± 0.5 °C.[6]
-
The paddle shaft should be positioned so that the distance from the bottom of the paddle blade to the inside bottom of the vessel is 25 ± 2 mm.
B. Preparation of Dissolution Medium and Standard Solution:
-
Dissolution Medium: Prepare a sufficient volume of purified water.[1] De-aerate the medium by a suitable method (e.g., heating and filtering, vacuum, or sonication).
-
Standard Preparation: Accurately weigh a quantity of USP Ampicillin RS and dissolve in purified water to obtain a solution with a known concentration of about 0.3 mg/mL.[1][7]
C. Dissolution Procedure:
-
Place 900 mL of the de-aerated purified water into each dissolution vessel.[1]
-
Allow the medium to equilibrate to 37 ± 0.5 °C.
-
Place one this compound tablet into each vessel.
-
Immediately start the apparatus at a rotation speed of 75 rpm.[1]
-
After 30 minutes, withdraw a sample from each vessel at a point midway between the surface of the dissolution medium and the top of the paddle blade, not less than 1 cm from the vessel wall.[1]
-
Filter the samples immediately through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.
D. Sample Analysis:
The amount of ampicillin dissolved is determined as directed in the USP under "Antibiotics—Hydroxylamine Assay" or by a validated HPLC method.[1]
E. Acceptance Criteria:
Not less than 85% (Q) of the labeled amount of ampicillin (C16H19N3O4S) is dissolved in 30 minutes.[1]
IV. Data Presentation
The dissolution parameters for this compound tablets as per the USP monograph are summarized in the table below.
| Parameter | Specification | Reference |
| Apparatus | USP Apparatus 2 (Paddle) | [1] |
| Dissolution Medium | Purified Water | [1] |
| Volume of Medium | 900 mL | [1] |
| Rotation Speed | 75 rpm | [1] |
| Temperature | 37 ± 0.5 °C | [6] |
| Time Point | 30 minutes | [1] |
| Acceptance Criteria (Q) | NLT 85% of the labeled amount of ampicillin dissolved | [1] |
NLT: Not Less Than
V. Visualizations
Experimental Workflow for this compound Dissolution Testing:
Caption: Workflow for the dissolution testing of this compound.
Logical Relationship for Dissolution Test Acceptance Criteria:
Caption: Acceptance criteria logic for this compound dissolution.
References
Application Notes and Protocols for Oral Bacampicillin Hydrochloride Formulation in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of bacampicillin hydrochloride formulations for oral administration in animal studies. The information is intended to guide researchers in preparing stable and effective formulations for pharmacokinetic, pharmacodynamic, and toxicological evaluations.
Introduction to this compound
This compound is a prodrug of the broad-spectrum antibiotic ampicillin.[1][2] Following oral administration, it is rapidly absorbed and hydrolyzed by esterases in the intestinal wall and blood to release ampicillin, the active moiety.[1][2] This mechanism of action results in significantly higher plasma concentrations of ampicillin compared to the oral administration of ampicillin itself, thereby enhancing its bioavailability.[3][4] Animal studies in rats, dogs, mice, chickens, and turkeys have consistently demonstrated the superior oral absorption of bacampicillin over ampicillin.[3]
The primary mode of antibacterial action for the released ampicillin is the inhibition of bacterial cell wall synthesis.[1] By binding to penicillin-binding proteins (PBPs), ampicillin disrupts the cross-linking of peptidoglycan, leading to bacterial cell lysis and death.[1]
Comparative Pharmacokinetics in Animal Models
The enhanced bioavailability of bacampicillin is a key advantage in oral dosing for animal studies. The following tables summarize comparative pharmacokinetic data from various animal models.
Table 1: Bioavailability of Oral Bacampicillin vs. Oral Ampicillin
| Animal Species | Bacampicillin Bioavailability (%) | Ampicillin Bioavailability (%) | Fold Increase |
| Rats & Dogs | Not explicitly quantified, but stated as 3-4 times higher | Not explicitly quantified | 3-4x |
| Chickens | 44.6 | 25.9 | ~1.7x |
| Turkeys | 44.2 | 19.1 | ~2.3x |
Table 2: Elimination Half-Life (t½) Following Oral Administration
| Animal Species | Bacampicillin (as Ampicillin) t½ (hours) | Ampicillin t½ (hours) |
| Chickens | 5.39 | 3.64 |
| Turkeys | 5.5 | 2.53 |
Formulation Protocols for Oral Administration
The choice of formulation for oral administration in animal studies depends on the experimental design, including the dosing method (e.g., gavage vs. voluntary intake) and the required dose volume.
Protocol 1: Simple Aqueous Solution for Oral Gavage
For low-dose studies where this compound is readily soluble, a simple aqueous solution is often sufficient.
Materials:
-
This compound powder
-
Sterile physiological saline (0.9% NaCl) or sterile distilled water
-
Calibrated balance
-
Volumetric flasks
-
Magnetic stirrer and stir bar
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
Weigh the this compound powder accurately.
-
In a volumetric flask, add a portion of the saline or distilled water.
-
While stirring, slowly add the this compound powder.
-
Continue stirring until the powder is completely dissolved.
-
Add saline or distilled water to the final volume and mix thoroughly.
-
This solution should be prepared fresh daily unless stability data indicates otherwise.
Protocol 2: Compounded Oral Suspension for Gavage
For higher doses or when complete dissolution is not readily achieved, a suspension is required. Methylcellulose is a commonly used suspending agent in laboratory animal research.
Materials:
-
This compound powder
-
Methylcellulose (e.g., 400 cP viscosity)
-
Tween 80 (as a wetting agent)
-
Sterile distilled water
-
Calibrated balance
-
Beakers
-
Magnetic stirrer and stir bar
-
Heating plate
Procedure for a 0.5% Methylcellulose Vehicle with 0.2% Tween 80:
-
Prepare the Vehicle:
-
Heat approximately one-third of the final required volume of distilled water to 60-70°C.
-
In a separate container, cool the remaining two-thirds of the water on ice.
-
Slowly add the methylcellulose powder to the hot water while stirring continuously to ensure it is wetted.
-
Once the powder is dispersed, remove the beaker from the heat and add the cold water.
-
Continue to stir the solution on ice until it becomes clear and viscous.
-
Add Tween 80 to the final concentration of 0.2% and mix thoroughly.
-
-
Prepare the Bacampicillin Suspension:
-
Weigh the required amount of this compound.
-
In a separate container, triturate the bacampicillin powder with a small amount of the prepared methylcellulose vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste with continuous mixing until the desired final volume is reached and the suspension is uniform.
-
This suspension should be prepared fresh daily and shaken well before each administration.
-
Protocol 3: Flavored Formulation for Voluntary Oral Intake
To encourage voluntary consumption, especially in rodents, sweeteners and flavoring agents can be incorporated. This method is particularly useful for chronic dosing studies to minimize the stress associated with repeated gavage.
Materials:
-
This compound powder
-
Commercially available oral suspending vehicle (e.g., Ora-Plus®)
-
Commercially available sweetening vehicle (e.g., Ora-Sweet®)
-
Artificial sweeteners (e.g., saccharin or sucralose)
-
Flavoring agents (e.g., strawberry or vanilla extract, oil-based for oil suspensions)
-
Calibrated balance
-
Mortar and pestle
-
Graduated cylinders
Procedure using Commercial Vehicles (1:1 Ora-Plus® and Ora-Sweet®):
-
Calculate the required amount of this compound.
-
Weigh the this compound powder and place it in a mortar.
-
Add a small amount of Ora-Plus® to the powder and triturate to form a smooth paste.
-
Gradually add the remaining required volume of Ora-Plus® and mix well.
-
In a separate container, measure an equal volume of Ora-Sweet®.
-
Transfer the bacampicillin-Ora-Plus® mixture to the container with Ora-Sweet® and mix thoroughly to achieve a uniform suspension.
-
This formulation is often palatable to rodents. The stability of bacampicillin in this mixture should be determined if not used immediately.
Note on Sweeteners for Rodents: Studies have shown that rats and mice have a preference for saccharin and stevia at certain concentrations. For example, rats show a preference for saccharin at concentrations between 0.01% and 0.3%.[2]
Experimental Workflows and Signaling Pathways
Experimental Workflow for Pharmacokinetic Study
The following diagram illustrates a typical workflow for a pharmacokinetic study of orally administered this compound in an animal model.
Signaling Pathway of Bacampicillin Action
Bacampicillin itself is inactive. Its therapeutic effect is mediated by ampicillin, which inhibits bacterial cell wall synthesis.
Conclusion
The successful oral administration of this compound in animal studies relies on the selection of an appropriate formulation. Simple aqueous solutions may be suitable for low doses, while compounded suspensions with agents like methylcellulose are necessary for higher concentrations. For studies requiring voluntary intake, the use of flavored and sweetened vehicles can significantly improve compliance and reduce animal stress. The protocols and data presented here provide a comprehensive guide for researchers to develop and implement effective oral dosing strategies for this compound in a preclinical setting.
References
Application Notes and Protocols for Assessing Bacampicillin Hydrochloride Penetration into Tissues and Fluids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacampicillin hydrochloride is a prodrug of the broad-spectrum antibiotic ampicillin.[1][2] Administered orally, it is rapidly and almost completely absorbed and hydrolyzed by esterases in the intestinal wall and blood to yield ampicillin.[2][3] This enhanced bioavailability leads to higher plasma and tissue concentrations of ampicillin compared to oral administration of ampicillin itself.[2][3] Assessing the penetration of bacampicillin (as ampicillin) into various tissues and fluids is crucial for determining its efficacy in treating infections at different sites. These application notes provide an overview of the techniques and detailed protocols for quantifying ampicillin concentrations in biological matrices following bacampicillin administration.
Pharmacokinetic Overview
Bacampicillin's key advantage is its superior oral absorption, leading to earlier and higher peak serum levels of ampicillin.[4] This improved pharmacokinetic profile generally results in greater penetration into extravascular fluids and tissues.[3][5] The distribution of ampicillin into tissues is influenced by factors such as blood flow, protein binding (which is low for ampicillin), and the presence of inflammation, which can increase permeability.[6][7]
Analytical Techniques for Assessing Tissue and Fluid Penetration
The primary methods for quantifying ampicillin concentrations in biological samples are High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS), and microbiological assays.
-
High-Performance Liquid Chromatography (HPLC): This is a highly specific and sensitive method for quantifying ampicillin. When coupled with tandem mass spectrometry (HPLC-MS/MS), it provides excellent selectivity and low limits of detection.[8]
-
Microbiological Assay: This method relies on the inhibitory effect of ampicillin on the growth of a susceptible microorganism, typically Bacillus subtilis or Sarcina lutea. The size of the inhibition zone is proportional to the concentration of the antibiotic in the sample.[1][9]
Data Presentation: Ampicillin Concentrations in Tissues and Fluids After Oral Bacampicillin Administration
The following tables summarize quantitative data on ampicillin concentrations in various human tissues and fluids following the oral administration of this compound.
Table 1: Ampicillin Concentrations in Serum and Lung Tissue after 800 mg Oral Bacampicillin [1]
| Time After Administration | Mean Serum Concentration (µg/mL) | Mean Normal Lung Tissue Concentration (µg/g) | Mean Pathological Lung Tissue Concentration (µg/g) |
| 1 hour | 9.7 ± 7.2 | - | - |
| 3 hours | - | 3.73 ± 1.10 | 0.95 ± 0.31 |
| 6 hours | - | 1.06 ± 0.99 | 0.86 ± 1.11 |
| 9 hours | - | 0.15 ± 0.30 | 0.40 ± 0.24 |
Table 2: Peak Ampicillin Concentrations in Various Fluids After Oral Bacampicillin
| Fluid | Dose of Bacampicillin | Peak Concentration (µg/mL) | Reference |
| Serum | 800 mg | 13.1 ± 3.8 | [10] |
| Serum | 800 mg | 8.4 - 12.3 | [11] |
| Skin Blister Fluid | 800 mg | 2.6 - 2.7 | [11] |
| Skin Blister Fluid | 1600 mg | 3.8 | [11] |
| Saliva | 800 mg | Higher than after oral ampicillin | [3][4] |
| Tears | 800 mg | Higher than after oral ampicillin | [3][4] |
| Peritoneal Fluid | 800 mg | Similar to amoxicillin, higher than ampicillin | [6] |
Experimental Protocols
Protocol 1: Determination of Ampicillin in Muscle Tissue using HPLC-MS/MS
This protocol is adapted from a method for determining ampicillin residues in animal tissues and can be modified for human tissue samples.[8]
1. Sample Preparation
-
Weigh 2.0 ± 0.02 g of homogenized muscle tissue into a 50 mL polypropylene centrifuge tube.
-
Add 12 mL of an acetonitrile-water solution (80:40 v/v).
-
Vortex for 60 seconds to precipitate proteins.
-
Homogenize the sample again at high speed for 60 seconds.
-
Extract the mixture in a water bath for 20 minutes.
-
Centrifuge the sample.
-
Add 10 mL of an acetonitrile-water solution (80:20 v/v) to the pellet and repeat the extraction procedure.
-
Combine the supernatants and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
2. HPLC-MS/MS Conditions
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.15% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Electrospray ionization in positive mode (ESI+), with monitoring of precursor and product ions for ampicillin.
Protocol 2: Microbiological Assay of Ampicillin in Synovial Fluid
This protocol is a general guideline based on the cylinder-plate method.[9][12]
1. Preparation of Media and Test Organism
-
Prepare an appropriate antibiotic assay medium (e.g., Antibiotic Assay Medium No. 5).
-
Prepare a standardized spore suspension of Bacillus subtilis (ATCC 6633).
-
Inoculate the assay medium with the spore suspension.
-
Pour the inoculated medium into petri dishes to a uniform thickness.
2. Sample and Standard Preparation
-
Prepare a stock solution of USP Ampicillin Reference Standard.
-
From the stock solution, prepare a series of standard dilutions in a suitable buffer to create a standard curve.
-
Centrifuge the synovial fluid sample to remove any cellular debris. The supernatant is used for the assay.
3. Assay Procedure
-
Place sterile stainless steel cylinders onto the surface of the solidified agar plates.
-
Pipette the standard solutions and the synovial fluid samples into the cylinders.
-
Incubate the plates at a specified temperature (e.g., 32-35°C) for 18-24 hours.
-
Measure the diameter of the zones of inhibition around each cylinder.
-
Plot the zone diameters of the standards against the logarithm of the concentration to generate a standard curve.
-
Determine the ampicillin concentration in the synovial fluid samples by interpolating their zone diameters on the standard curve.
Visualizations
Caption: Pharmacokinetic pathway of this compound.
Caption: Experimental workflow for assessing tissue penetration.
References
- 1. Ampicillin concentration in normal and pathological lung tissues after oral administration of bacampicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: chemistry, pharmacology, and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacokinetics of bacampicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Absorption of bacampicillin and ampicillin and penetration into body fluids (skin blister fluid, saliva, tears) in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Ampicillin - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Development and Validation of an HPLC-ESI/MS/MS Method for the Determination of Amoxicillin, Its Major Metabolites, and Ampicillin Residues in Chicken Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microbiological assay of ampicillin in serum and aqueous humor of patients given ampicillin-sulbactam injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic Comparison of Oral Bacampicillin and Parenteral Ampicillin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of ampicillin in serum and in dermal suction blisters after oral administration of bacampicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. micromasterlab.com [micromasterlab.com]
Troubleshooting & Optimization
Improving bacampicillin hydrochloride solubility in aqueous solutions
Technical Support Center: Bacampicillin Hydrochloride Solubility
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to address challenges related to dissolving this compound in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A: this compound, as a salt form, is generally considered to be soluble in water.[1][2] However, quantitative data can vary based on the specific salt form, purity, and experimental conditions like temperature and pH. For organic solvents, solubility is reported as ≥5.1 mg/mL in DMSO[3] and, in another instance, as high as 100 mg/mL in newly opened, non-hygroscopic DMSO.[4] Due to its nature as a prodrug of ampicillin, its solubility characteristics are critical for achieving adequate bioavailability.[5][6]
Q2: My this compound powder is not dissolving completely in water. What are the initial troubleshooting steps?
A: If you encounter difficulty dissolving the compound, follow these initial steps:
-
Ensure Fresh Solvent: Use high-purity, fresh deionized water or buffer.
-
Mechanical Agitation: Vortex or stir the solution vigorously.
-
Sonication: Use an ultrasonic bath to break up powder agglomerates and enhance solvent interaction.[3]
-
Gentle Warming: Heat the solution to 37°C, as this can aid dissolution.[3] Avoid excessive heat, which could risk degradation.
-
Verify pH: The pH of the solution can dramatically impact the solubility of ionizable compounds.
Q3: How does pH affect the solubility of this compound?
A: Adjusting the pH is a powerful technique for improving the solubility of ionizable drugs.[7][8][9] this compound is the salt of a weakly basic parent compound and a strong acid. For oral suspensions, the recommended pH is typically between 3.0 and 4.5, indicating that solubility is maintained in acidic conditions.[10] For weakly basic drugs, solubility generally increases as the pH is lowered from the pKa of the basic functional group. It is crucial to determine the optimal pH where the compound is both soluble and stable for your specific experimental window.
Q4: Can I use co-solvents to improve solubility for in vitro or in vivo studies?
A: Yes, co-solvents are a very effective and common method.[11][12] Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous environment, thereby increasing the solubility of hydrophobic compounds.[12]
-
For in vitro stock solutions: Dimethyl sulfoxide (DMSO) is frequently used.[3][4]
-
For in vivo formulations: A combination of solvents is often required to ensure both solubility and biocompatibility. A common system includes DMSO as the initial solvent, followed by dilution with agents like polyethylene glycol (PEG300), surfactants (e.g., Tween-80), and finally a saline or buffer solution.[4][7]
Q5: What are surfactants and how can they help with solubility?
A: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively increasing their concentration in the aqueous phase.[7][13] This technique, known as micellar solubilization, is often used in combination with co-solvents for challenging compounds.[4]
Q6: Is complexation with cyclodextrins a viable strategy for bacampicillin?
A: Yes, inclusion complexation is a highly effective technique for enhancing the solubility of poorly soluble drugs.[14][15] Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[14] The drug molecule (the "guest") is encapsulated within the hydrophobic cavity of the cyclodextrin ("host"), forming a water-soluble inclusion complex.[14][15] Studies have shown this method significantly increases the solubility and dissolution rate of ampicillin, the active metabolite of bacampicillin, suggesting it would be a promising strategy for bacampicillin as well.[16]
Q7: What is a solid dispersion and when should I consider it?
A: A solid dispersion is a system where a poorly soluble drug is dispersed within a hydrophilic carrier matrix, such as polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG).[17][18] The goal is to reduce the drug's particle size to a molecular level and convert its crystalline form to a more soluble amorphous form.[19][20] This strategy is particularly useful in pharmaceutical development to improve oral bioavailability.[21] It should be considered when other methods like pH adjustment or simple co-solvency are insufficient, or for developing solid oral dosage forms.[18][22]
Troubleshooting Guides & Experimental Protocols
Guide 1: Protocol for Preparing a Solution Using a Co-solvent System
This protocol is adapted from a common formulation approach for administering poorly soluble compounds in preclinical in vivo studies.[4]
Objective: To prepare a 1 mL working solution of this compound at a concentration of ≥ 2.08 mg/mL.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare Stock Solution: First, prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL). Ensure the compound is fully dissolved, using sonication if necessary. The use of newly opened, hygroscopic DMSO is recommended for best results.[4]
-
Initial Dilution: In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add Stock Solution: To the PEG300, add 100 µL of your DMSO stock solution. Mix thoroughly by vortexing until the solution is clear and homogenous.
-
Add Surfactant: Add 50 µL of Tween-80 to the mixture. Vortex again until the solution is completely clear.
-
Final Dilution: Add 450 µL of sterile saline to bring the total volume to 1 mL. Mix one final time. The solution should remain clear.
-
Usage: It is recommended to prepare this working solution fresh on the day of use.[4]
Guide 2: Protocol for Enhancing Solubility via pH Adjustment
Objective: To determine an appropriate pH for solubilizing this compound in an aqueous buffer.
Materials:
-
This compound
-
Deionized Water or desired buffer (e.g., PBS, citrate)
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
Calibrated pH meter
-
Stir plate and stir bar
Procedure:
-
Prepare Slurry: Add a pre-weighed amount of this compound to a known volume of water or buffer to create a concentration slightly higher than your target. This will form a slurry.
-
Initial pH Measurement: Place the beaker on a stir plate and begin gentle stirring. Measure the initial pH of the slurry.
-
Titration (Acidic): Slowly add 0.1 N HCl dropwise to the slurry. Monitor the pH continuously. Observe if the solid material begins to dissolve as the pH decreases.
-
Titration (Basic): In a separate experiment, repeat the process by adding 0.1 N NaOH dropwise to a fresh slurry to observe the effect of increasing pH.
-
Identify Solubilization pH: Note the pH at which the this compound completely dissolves.
-
Stability Check: Once a solubilizing pH is identified, it is critical to assess the stability of this compound at this pH over your experimental timeframe, as extreme pH values can cause hydrolysis or degradation.
Guide 3: Protocol for Preparing an Inclusion Complex (Kneading Method)
Objective: To enhance aqueous solubility by forming a solid inclusion complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Mortar and Pestle
-
Ethanol/Water (50:50 v/v) solution
-
Vacuum oven or desiccator
Procedure:
-
Determine Molar Ratio: Based on literature or preliminary studies, determine the optimal molar ratio of drug to cyclodextrin (a 1:1 ratio is a common starting point).[23]
-
Physical Mixture: Weigh the appropriate amounts of this compound and HP-β-CD and place them in a clean mortar. Mix the powders thoroughly for 5 minutes.
-
Kneading: Slowly add a small amount of the ethanol/water solution to the powder mixture while triturating with the pestle. Continue adding liquid until a consistent, paste-like mass is formed.
-
Drying: Knead the paste for 30-45 minutes. Afterwards, spread the paste in a thin layer on a glass plate and dry it in a vacuum oven at 40-50°C until the solvent has completely evaporated.
-
Final Processing: Scrape the dried complex from the plate and pulverize it into a fine powder using the mortar and pestle. Pass the powder through a fine-mesh sieve to ensure uniformity.
-
Solubility Test: Test the solubility of the resulting complex in water and compare it to that of the uncomplexed drug.
Data Summary Tables
Table 1: Quantitative Solubility Data for this compound
| Solvent / System | Reported Concentration | Remarks | Citation(s) |
| DMSO | ≥ 100 mg/mL | Requires ultrasonic agitation. Hygroscopic DMSO can significantly impact results; use newly opened solvent. | [4] |
| DMSO | ≥ 5.1 mg/mL | - | [3] |
| DMSO/PEG300/Tween-80/Saline | ≥ 2.08 mg/mL | A multi-component system suitable for in vivo administration. | [4] |
Table 2: Comparison of Common Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages | Best For... |
| pH Adjustment | Ionizes the drug to a more soluble form.[8] | Simple, cost-effective, uses common lab reagents. | Risk of chemical degradation at non-optimal pH; may precipitate upon buffer change. | In vitro assays in buffered solutions; initial screening. |
| Co-solvents | Reduces the polarity of the aqueous solvent.[12] | Highly effective for many compounds; well-established methods. | Potential for toxicity (in vivo); drug may precipitate upon dilution.[12] | Preparing concentrated stock solutions; in vivo studies with careful formulation. |
| Surfactants | Drug is encapsulated in hydrophobic micelle cores.[7] | Increases solubility and can improve stability. | Can interfere with some biological assays; potential toxicity. | Formulations where co-solvents alone are insufficient. |
| Inclusion Complexation | Drug ("guest") is encapsulated in a cyclodextrin ("host") molecule.[14] | Significant solubility enhancement; can improve stability and bioavailability.[16][23] | Requires specific excipients; complexation efficiency varies by drug. | Both in vitro and in vivo applications; oral formulation development. |
| Solid Dispersion | Drug is dispersed in a hydrophilic carrier, often in an amorphous state.[18][21] | Greatly enhances dissolution rate and bioavailability.[20] | Requires specialized preparation techniques (e.g., spray drying, hot-melt extrusion).[24] | Development of solid oral dosage forms. |
Visualizations: Workflows and Mechanisms
Caption: Decision workflow for selecting a solubility enhancement method.
Caption: Experimental workflow for the solvent evaporation method.
Caption: Diagram of drug encapsulation by a cyclodextrin molecule.
References
- 1. journals.asm.org [journals.asm.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound: chemistry, pharmacology, and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bacampicillin - Wikipedia [en.wikipedia.org]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. wjbphs.com [wjbphs.com]
- 9. researchgate.net [researchgate.net]
- 10. drugfuture.com [drugfuture.com]
- 11. ijmsdr.org [ijmsdr.org]
- 12. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 15. Drug solubilization by complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Improvement of some pharmaceutical properties of drugs by cyclodextrin complexation. Part 6: Ampicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Techniques to enhance solubility of BCS Class II and IV antimicrobials. [wisdomlib.org]
- 18. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rjptonline.org [rjptonline.org]
- 20. researchgate.net [researchgate.net]
- 21. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ijpsm.com [ijpsm.com]
- 23. Drug complexes: Perspective from Academic Research and Pharmaceutical Market - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Common issues with bacampicillin hydrochloride stability in experimental setups
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for the common stability issues encountered with bacampicillin hydrochloride in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a prodrug of the antibiotic ampicillin. It is designed for improved oral bioavailability, after which it is rapidly hydrolyzed in vivo to form ampicillin, the active therapeutic agent.[1][2] The stability of this compound is a critical concern in experimental setups because it is susceptible to degradation, which can lead to a loss of potency and the formation of impurities. This degradation can be influenced by various factors such as pH, temperature, and the solvent used.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is highly dependent on pH. The molecule undergoes hydrolysis to ampicillin, and the rate of this conversion, as well as the subsequent degradation of ampicillin, is pH-sensitive. Generally, in acidic solutions below pH 4, the direct degradation of the bacampicillin molecule is the primary pathway for its loss. In contrast, at a pH above 5, the conversion to ampicillin is the predominant reaction.
Q3: What is the effect of temperature on the stability of this compound solutions?
A3: Like most chemical reactions, the degradation of this compound is accelerated at higher temperatures. For optimal stability, especially for long-term storage of stock solutions, it is recommended to store them at or below -20°C. Some studies on the broader class of beta-lactam antibiotics recommend storage at -70°C for maximum stability. Repeated freeze-thaw cycles should be avoided as they can also contribute to degradation.
Q4: Can I use organic solvents like DMSO or ethanol to dissolve this compound?
A4: Yes, dimethyl sulfoxide (DMSO) and ethanol are commonly used to prepare stock solutions of this compound for in vitro experiments. This compound is soluble in DMSO. However, the long-term stability in these organic solvents is not well-documented, and it is recommended to prepare fresh solutions or store stock solutions at low temperatures (-20°C to -80°C) for a limited time. It is also crucial to use anhydrous solvents, as the presence of water can facilitate hydrolysis.
Q5: What are the common degradation products of this compound?
A5: The primary degradation pathway of bacampicillin involves its hydrolysis to ampicillin. Subsequently, ampicillin can degrade into several products, with the most common being ampicilloic acid. Other potential degradation products include various penicilloic acids and diketopiperazines. The specific degradation profile can vary depending on the conditions (e.g., pH, temperature, presence of other reactive species).
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
| Potential Cause | Troubleshooting Step |
| Degradation of bacampicillin in stock solution. | Prepare fresh stock solutions of this compound before each experiment. If using frozen stocks, aliquot the stock solution upon initial preparation to avoid multiple freeze-thaw cycles. Store aliquots at -80°C for up to six months or at -20°C for up to one month. |
| Degradation in cell culture medium. | The pH of the cell culture medium (typically around 7.4) can contribute to the hydrolysis of bacampicillin to ampicillin. While this conversion is necessary for its antibacterial activity, the subsequent degradation of ampicillin can occur over the course of a long experiment. Consider refreshing the medium with freshly prepared bacampicillin at appropriate intervals for long-term experiments. |
| Interaction with media components. | Some components in complex cell culture media could potentially accelerate the degradation of beta-lactam antibiotics. If inconsistent results persist, consider a simplified buffer system for short-term experiments to identify potential interactions. |
Issue 2: Appearance of unknown peaks in HPLC analysis.
| Potential Cause | Troubleshooting Step |
| Degradation during sample preparation or storage. | Keep samples cold (2-8°C) during preparation and analysis. Avoid prolonged exposure to light. Analyze samples as quickly as possible after preparation. |
| Forced degradation. | If conducting forced degradation studies, the appearance of multiple peaks is expected. These peaks represent various degradation products. Use a validated stability-indicating HPLC method to ensure separation and quantification of these degradants. |
| Incompatibility with excipients (for formulated products). | If working with a formulated product, excipients can interact with this compound. Conduct compatibility studies with individual excipients to identify any potential interactions. |
Quantitative Stability Data
The stability of this compound is intrinsically linked to its conversion to ampicillin and the subsequent degradation of ampicillin. The following table summarizes the degradation of ampicillin in human plasma at various temperatures.
| Temperature (°C) | Time for >10% Degradation |
| 20 | 15 hours |
| 2 | 2.7 days |
| -20 | 11 days |
Data adapted from a study on ampicillin stability in human plasma.[2]
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound and its Degradation Products
This protocol provides a general framework for a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method. Method optimization and validation are essential for specific applications.
1. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.02 M sodium phosphate buffer, pH 4.5) and Mobile Phase B (e.g., Acetonitrile).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-15 min: Linear gradient to 50% A, 50% B
-
15-20 min: Hold at 50% A, 50% B
-
20-25 min: Linear gradient back to 95% A, 5% B
-
25-30 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Sample Solution: Prepare the sample to be tested at a similar concentration to the standard solution using the same diluent.
3. Forced Degradation Study Protocol:
-
Acid Hydrolysis: Incubate the sample solution in 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8 hours). Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Incubate the sample solution in 0.1 M NaOH at 60°C for a specified period. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for a specified period.
-
Thermal Degradation: Expose the solid drug substance or a solution to heat (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) and visible light for a specified period.
Visualizations
Degradation Pathway of Bacampicillin
Caption: Simplified degradation pathway of this compound.
Experimental Workflow for Stability Testing
Caption: General workflow for forced degradation studies of this compound.
Logical Relationship of Stability Factors
Caption: Key factors influencing the degradation of this compound.
References
Technical Support Center: Overcoming Bacampicillin Hydrochloride Resistance in Bacterial Strains
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving bacampicillin hydrochloride resistance.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound susceptibility testing is showing inconsistent Minimum Inhibitory Concentration (MIC) results for the same bacterial strain. What could be the cause?
A1: Inconsistent MIC values can arise from several factors. Here are some common troubleshooting steps:
-
Inoculum Preparation: Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard. A higher or lower bacterial density will significantly impact the MIC.
-
Media pH: The pH of your Mueller-Hinton agar or broth should be between 7.2 and 7.4. Variations can affect the stability and activity of bacampicillin's active form, ampicillin.
-
Bacampicillin Hydrolysis: Bacampicillin is a prodrug and must be hydrolyzed to ampicillin to be active. Ensure your experimental setup allows for this conversion, which typically occurs in vivo. For in vitro tests, using ampicillin directly may yield more consistent results.[1][2][3]
-
Incubation Conditions: Strict adherence to the recommended incubation time (16-20 hours) and temperature (35°C) is crucial.
Q2: I suspect my bacterial strain is producing beta-lactamases, leading to bacampicillin resistance. How can I confirm this?
A2: The presence of beta-lactamases is a common mechanism of resistance to beta-lactam antibiotics like ampicillin.[4][5] You can confirm their activity using a chromogenic substrate like nitrocefin. A positive result is indicated by a rapid color change from yellow to red upon hydrolysis of the nitrocefin by the enzyme.[1][2][3] For a detailed protocol, refer to the "Experimental Protocols" section below.
Q3: My strain is confirmed to be a beta-lactamase producer. How can I overcome this resistance in my experiments?
A3: The most effective strategy is to use bacampicillin (or ampicillin) in combination with a beta-lactamase inhibitor. Commonly used inhibitors include:
-
Clavulanic acid
-
Sulbactam
-
Tazobactam
These inhibitors bind to and inactivate the beta-lactamase, allowing ampicillin to reach its target, the penicillin-binding proteins (PBPs).[5][6] You should perform MIC testing with the combination to determine the restoration of susceptibility.
Q4: Even with a beta-lactamase inhibitor, my strain shows high resistance to bacampicillin. What other mechanisms could be involved?
A4: If a beta-lactamase inhibitor is not effective, other resistance mechanisms may be at play:
-
Alterations in Penicillin-Binding Proteins (PBPs): The bacterial targets of ampicillin may be mutated, reducing the drug's binding affinity.[4][7] This can be investigated using PBP competition assays.
-
Efflux Pumps: The bacteria may be actively pumping the antibiotic out of the cell, preventing it from reaching a high enough intracellular concentration.[8][9] This can be assessed using an efflux pump inhibitor in your susceptibility tests.
-
Reduced Permeability: Changes in the bacterial outer membrane, such as modifications to porin channels in Gram-negative bacteria, can restrict the entry of the antibiotic.[6]
Q5: How can I test for efflux pump activity in my resistant strain?
A5: A common method is to perform an MIC assay with and without an efflux pump inhibitor (EPI), such as phenylalanine-arginine β-naphthylamide (PAβN) or reserpine. A significant decrease (four-fold or more) in the MIC in the presence of the EPI suggests that efflux is a contributing mechanism of resistance.[10][11][12] Another approach is a real-time ethidium bromide uptake/efflux assay, where a decrease in fluorescence indicates the pumping out of the dye. For a detailed protocol, see the "Experimental Protocols" section.
Data Presentation
Table 1: Effect of Beta-Lactamase Inhibitors on Ampicillin/Amoxicillin MICs against Resistant S. aureus Strains
| Antibiotic/Combination | MIC50 (µg/mL) | MIC90 (µg/mL) | Fold Reduction in MIC50 with Inhibitor | Fold Reduction in MIC90 with Inhibitor |
| Ampicillin | 500 | 1727 | - | - |
| Ampicillin + Sulbactam | 31.25 | 215.875 | 16 | 8 |
| Amoxicillin | 500 | 2000 | - | - |
| Amoxicillin + Clavulanic Acid | 62.5 | 250 | 8 | 8 |
Data adapted from a study on beta-lactamase-positive Staphylococcus aureus strains.[13] MIC50 and MIC90 represent the concentrations required to inhibit 50% and 90% of the isolates, respectively.
Table 2: Effect of Beta-Lactamase Inhibitors on Ampicillin/Amoxicillin MICs against Resistant E. coli Isolates
| Phenotype | Antibiotic Combination | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| ESBL | Amoxicillin-Clavulanate | 16 - >128 | >128 | >128 |
| ESBL | Ampicillin-Sulbactam | 16 - >128 | 32 | >128 |
| TEM-1 Low-Level Producer | Amoxicillin-Clavulanate | 2 - 8 | 4 | 8 |
| TEM-1 Low-Level Producer | Ampicillin-Sulbactam | 4 - 16 | 8 | 16 |
| TEM-1 Moderate-Level Producer | Amoxicillin-Clavulanate | 4 - 32 | 8 | 16 |
| TEM-1 Moderate-Level Producer | Ampicillin-Sulbactam | 8 - 32 | 16 | 32 |
| TEM-1 High-Level Producer | Amoxicillin-Clavulanate | 16 - >128 | 32 | 64 |
| TEM-1 High-Level Producer | Ampicillin-Sulbactam | 32 - >128 | 64 | >128 |
Data adapted from a study on E. coli isolates with different β-lactam resistance phenotypes.[14] ESBL: Extended-Spectrum Beta-Lactamase.
Experimental Protocols
Protocol 1: Nitrocefin Assay for Beta-Lactamase Detection
This protocol provides a rapid, qualitative method for detecting beta-lactamase activity.
Materials:
-
Nitrocefin solution (0.5 mM in phosphate buffer, pH 7.0, with an initial dilution in DMSO).[3]
-
Sterile loops or applicator sticks.
-
Microscope slides or filter paper.
-
Bacterial colonies from an agar plate.
Procedure (Slide Method):
-
Place a drop of the nitrocefin working solution onto a clean glass slide.[1][3]
-
Using a sterile loop, pick a well-isolated colony of the test organism.
-
Smear the colony into the drop of nitrocefin solution.
-
Observe for a color change.
Interpretation:
-
Positive: A change in color from yellow to red/pink within 30 minutes indicates the presence of beta-lactamase activity.[2][3]
-
Negative: No color change within 30 minutes.
Protocol 2: Ethidium Bromide-Agar Cartwheel Method for Efflux Pump Detection
This method allows for the simultaneous screening of multiple isolates for efflux pump activity.
Materials:
-
Tryptic Soy Agar (TSA) or other suitable agar.
-
Ethidium bromide (EtBr).
-
Petri dishes.
-
Bacterial cultures grown to mid-log phase.
-
UV transilluminator.
Procedure:
-
Prepare TSA plates containing increasing concentrations of EtBr (e.g., 0, 0.5, 1.0, 1.5, 2.0, 2.5 mg/L).[4][5] Protect plates from light.
-
Adjust the turbidity of overnight bacterial cultures to a 0.5 McFarland standard.[5]
-
Using a sterile swab, streak the bacterial suspensions from the center to the edge of the EtBr-containing plates, resembling the spokes of a cartwheel. Up to 12 strains can be tested on one plate.[4]
-
Incubate the plates at 37°C for 16-18 hours.
-
Examine the plates under a UV transilluminator and record the lowest concentration of EtBr that produces fluorescence of the bacterial mass.
Interpretation:
-
A higher concentration of EtBr required to produce fluorescence indicates greater efflux activity, as the cells are efficiently pumping the EtBr out.[5] Compare the fluorescence of test strains to a known susceptible control strain.
Protocol 3: Penicillin-Binding Protein (PBP) Competition Assay
This is a more advanced technique to assess the affinity of ampicillin for its target PBPs.
Materials:
-
Bacterial membrane preparations containing PBPs.
-
Biotinylated ampicillin (Bio-Amp) or a fluorescently-labeled penicillin.[15]
-
Unlabeled ampicillin (as the competitor).
-
SDS-PAGE equipment.
-
Streptavidin-HRP conjugate and a suitable substrate for detection (if using biotinylated probe).
-
Fluorimeter or gel imager (if using fluorescent probe).
Procedure:
-
Isolate bacterial membranes containing the PBPs.
-
Pre-incubate the membrane preparation with varying concentrations of unlabeled ampicillin for a set time (e.g., 30 minutes) at room temperature.[15]
-
Add a fixed, saturating concentration of the labeled ampicillin probe (e.g., Bio-Amp) and incubate for another set time (e.g., 30 minutes).[15]
-
Stop the reaction and separate the proteins via SDS-PAGE.
-
Transfer the proteins to a membrane and detect the labeled PBPs using a streptavidin conjugate or by direct fluorescence imaging.
Interpretation:
-
A decrease in the signal from the labeled probe in the presence of increasing concentrations of unlabeled ampicillin indicates competition for binding to the PBPs. The concentration of unlabeled ampicillin that reduces the signal by 50% (IC50) is a measure of its binding affinity.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Major mechanisms of bacterial resistance to ampicillin.
Caption: Workflow for investigating bacampicillin resistance.
References
- 1. toku-e.com [toku-e.com]
- 2. microbenotes.com [microbenotes.com]
- 3. Nitrocefin test: Principle, Procedure, Uses • Microbe Online [microbeonline.com]
- 4. iv.iiarjournals.org [iv.iiarjournals.org]
- 5. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]
- 6. Adaptation of ethidium bromide fluorescence assay to monitor activity of efflux pumps in bacterial pure cultures or mixed population from environmental samples - Journal of King Saud University - Science [jksus.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Penicillin Binding Protein Assay - Hancock Lab [cmdr.ubc.ca]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. brieflands.com [brieflands.com]
- 12. Use of an Efflux Pump Inhibitor To Determine the Prevalence of Efflux Pump-Mediated Fluoroquinolone Resistance and Multidrug Resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ampicillin-Sulbactam and Amoxicillin-Clavulanate Susceptibility Testing of Escherichia coli Isolates with Different β-Lactam Resistance Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Competition of Various β-Lactam Antibiotics for the Major Penicillin-Binding Proteins of Helicobacter pylori: Antibacterial Activity and Effects on Bacterial Morphology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bacampicillin Hydrochloride In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using bacampicillin hydrochloride in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in in vivo studies instead of ampicillin?
A1: this compound is a prodrug of the broad-spectrum antibiotic ampicillin.[1][2] This means it is an inactive compound that is rapidly and completely converted into the active drug, ampicillin, within the body by esterase enzymes present in the intestinal wall.[1][3] The primary advantage of using bacampicillin is its superior oral bioavailability compared to ampicillin.[1][4] When administered orally to various animal species including mice, rats, and dogs, bacampicillin is better absorbed, leading to higher and more rapidly achieved peak blood levels of ampicillin.[4] In rats and dogs, the bioavailability of bacampicillin can be three to four times higher than an equivalent molar dose of ampicillin.[4] This enhanced absorption can lead to greater therapeutic efficacy.[5]
Q2: What is the mechanism of action of this compound?
A2: As bacampicillin is a prodrug, its mechanism of action is that of its active form, ampicillin.[3] Ampicillin belongs to the beta-lactam class of antibiotics. It exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3] Specifically, ampicillin binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This disruption of cell wall integrity leads to cell lysis and death.
Q3: What is a recommended starting oral dosage for this compound in rodent studies?
A3: For rats, a dosage range of 50 mg/kg to 150 mg/kg administered orally has been used in experimental pyelonephritis models, with bacampicillin showing greater therapeutic activity than ampicillin, particularly at higher doses.[5] For mice, while direct dosage studies for bacampicillin are less common in the retrieved literature, a starting point can be extrapolated from ampicillin dosages, keeping in mind bacampicillin's higher bioavailability. Oral ampicillin doses in mice for various infections can range from 50 to 200 mg/kg/day.[6][7] Given that bacampicillin is significantly better absorbed, a lower starting dose, potentially in the range of 25-100 mg/kg, administered twice daily, could be considered, followed by dose optimization based on the specific infection model and desired therapeutic effect. One study in mice indicated that daily doses above 1.5 mg of bacampicillin started to affect the fecal flora.[8]
Q4: How should this compound be prepared for oral administration in animal studies?
A4: this compound is soluble in water.[] For oral gavage, it can be dissolved in sterile water or a vehicle such as 0.5% w/v carboxymethylcellulose (CMC) in water.[10] It is crucial to ensure the solution is homogenous before administration. The pH of the dosing solution should ideally be maintained between 5 and 9 to avoid stability issues.[11] Due to potential stability issues of bacampicillin in neutral aqueous solutions where it can precipitate as the base form, it is recommended to prepare dosing solutions fresh daily.[12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or low ampicillin plasma levels | Improper gavage technique: Accidental administration into the trachea instead of the esophagus. | Ensure personnel are properly trained in oral gavage techniques. The use of appropriate gavage needle size and gentle administration is crucial. |
| Degradation of bacampicillin in the dosing solution: Bacampicillin can be unstable in neutral aqueous solutions over time.[12] | Prepare dosing solutions fresh before each administration. Store the stock powder in a cool, dry place as recommended by the manufacturer.[2] | |
| Rapid metabolism and elimination: Ampicillin has a relatively short half-life. | Optimize the blood sampling time points in pharmacokinetic studies to capture the peak concentration (Cmax). Consider more frequent dosing to maintain therapeutic levels. | |
| Animal distress or adverse events during/after dosing (e.g., choking, reflux) | Incorrect gavage technique or excessive volume: Forcing the gavage needle or administering too large a volume can cause esophageal or gastric injury. | Use a flexible-tipped gavage needle if possible. Ensure the volume administered does not exceed recommended limits (typically 5-10 mL/kg for mice). Administer the solution slowly. |
| Gastrointestinal upset: A known side effect of ampicillin-class antibiotics. | Monitor animals for signs of diarrhea, changes in fecal consistency, or dehydration. Ensure animals have free access to water. If severe, consider reducing the dose or discontinuing the study for that animal. | |
| Unexpected mortality in study animals | Severe allergic reaction (anaphylaxis): While rare, hypersensitivity to penicillins can occur. | Monitor animals closely after dosing for signs of respiratory distress or collapse. If this occurs, it is an unfortunate and often unpredictable event. |
| Toxicity from high dosage: Extremely high doses may lead to adverse effects. | Conduct a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific animal model and strain before initiating efficacy studies. | |
| Exacerbation of underlying health issues: The stress of handling and gavage can impact animals with pre-existing, subclinical conditions. | Ensure all animals are properly acclimatized and in good health before starting the experiment. | |
| Alterations in gut microbiota affecting experimental outcomes | Antibiotic effect on commensal bacteria: Bacampicillin, as an antibiotic, will impact the gut flora, which can be a confounding factor in some studies (e.g., immunology, metabolism).[8] | Be aware of this potential effect and include appropriate control groups. In some cases, it may be the intended effect of the study. |
Data Presentation
Table 1: Comparative Oral Bioavailability of Bacampicillin and Ampicillin
| Species | Drug | Dosage | Key Finding | Reference |
| Rats & Dogs | Bacampicillin vs. Ampicillin | Equimolar oral doses | Bioavailability of bacampicillin is 3 to 4 times higher than ampicillin. | [4] |
| Humans | Bacampicillin vs. Ampicillin | 562 mg (ampicillin equivalent) vs. 495 mg | Bioavailability of bacampicillin was significantly greater (86% vs. 62%). | [13] |
| Mice | Bacampicillin vs. Ampicillin | Not specified | Bacampicillin is better absorbed, leading to higher and earlier peak blood levels of ampicillin. | [4] |
Table 2: Recommended Starting Dosages for In Vivo Studies
| Species | Recommended Oral Dosage Range | Frequency | Notes | Reference |
| Rat | 50 - 150 mg/kg | Once or twice daily | Higher doses showed greater therapeutic activity in a pyelonephritis model. | [5] |
| Mouse | 25 - 100 mg/kg (estimated) | Twice daily | This is an estimated range based on ampicillin dosages and the higher bioavailability of bacampicillin. Dose optimization is recommended. | [6][7] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
-
Calculate the required amount: Determine the total amount of this compound needed based on the dose (e.g., 50 mg/kg), the number of animals, and their average body weight.
-
Select a vehicle: For simple solutions, sterile water is appropriate. For suspensions or to increase viscosity, 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water can be used.[10]
-
Dissolution:
-
Weigh the calculated amount of this compound powder.
-
In a sterile container, add a small amount of the chosen vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while vortexing or stirring until the desired final volume and concentration are reached.
-
Ensure the final solution is homogenous. If it is a suspension, ensure it is uniformly mixed before drawing each dose.
-
-
Administration:
-
Administer the solution to the animals via oral gavage using an appropriately sized, ball-tipped gavage needle.
-
The volume should not exceed 10 mL/kg.
-
Crucially, prepare this solution fresh before each dosing session due to the potential for degradation in aqueous solutions. [12]
-
Protocol 2: Pharmacokinetic Study of Orally Administered Bacampicillin in Mice
-
Animal Model: Use a cohort of mice (e.g., C57BL/6 or BALB/c, typically 3-4 mice per time point for composite sampling, or fewer if serial sampling is used).[14][15]
-
Drug Administration:
-
Fast animals for approximately 4 hours before dosing to reduce variability in absorption.
-
Administer a single oral dose of this compound (e.g., 50 mg/kg) prepared as described in Protocol 1. Record the exact time of dosing for each animal.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points to capture the absorption, distribution, and elimination phases. Suggested time points for an oral dose are: 0 (pre-dose), 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 6 hrs, and 8 hrs.[15][16]
-
For serial sampling from the same mouse, collect small volumes (20-30 µL) from the tail vein or saphenous vein at each time point.[14]
-
For composite sampling, collect a terminal blood sample (e.g., via cardiac puncture) from a different group of mice at each time point.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
-
Plasma Preparation:
-
Immediately after collection, centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to a new, labeled microcentrifuge tube.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis by HPLC-UV:
-
Since bacampicillin is rapidly converted to ampicillin in vivo, the analytical method should quantify ampicillin concentrations in the plasma.[4]
-
Sample Preparation: Perform a protein precipitation step. For example, add a volume of cold acetonitrile (e.g., 2-3 times the plasma volume) to the plasma sample, vortex vigorously, and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Chromatography:
-
Transfer the supernatant to an HPLC vial.
-
Inject a specific volume onto a C18 reverse-phase HPLC column.
-
Use a mobile phase suitable for ampicillin separation, such as a mixture of phosphate buffer and acetonitrile.
-
Detect ampicillin using a UV detector at a wavelength of approximately 210-230 nm.[17]
-
-
Quantification: Create a standard curve using known concentrations of ampicillin in blank mouse plasma to quantify the ampicillin concentration in the study samples.
-
-
Data Analysis: Plot the mean plasma ampicillin concentration versus time. Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life (t½).
Mandatory Visualizations
References
- 1. This compound: chemistry, pharmacology, and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Bacampicillin: a new orally well-absorbed derivative of ampicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of bacampicillin and ampicillin in experimental pyelonephritis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ampicillin: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. Ampicillin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. A comparative study of the effect of oral treatment with augmentin, amoxycillin and bacampicillin on the faecal flora in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpsonline.com [ijpsonline.com]
- 11. gadconsulting.com [gadconsulting.com]
- 12. Stability of Aqueous Bacampicillin Suspension [jstage.jst.go.jp]
- 13. Pharmacokinetics of ampicillin and its prodrugs bacampicillin and pivampicillin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A modified serial blood sampling technique and utility of dried-blood spot technique in estimation of blood concentration: application in mouse pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 16. researchgate.net [researchgate.net]
- 17. Development and Validation of a High-Performance Liquid Chromatography–Ultraviolet Spectrometry Method for Ampicillin and Its Application in Routine Therapeutic Drug Monitoring of Intensive Care Patients - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in bacampicillin hydrochloride HPLC analysis
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of bacampicillin hydrochloride. The information is tailored for researchers, scientists, and drug development professionals to help ensure accurate and consistent results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may arise during the HPLC analysis of this compound.
1. Why am I seeing inconsistent retention times for my bacampicillin peak?
Inconsistent retention times can be caused by several factors related to the mobile phase, column, and HPLC system.[1][2]
-
Mobile Phase Preparation: Ensure the mobile phase is prepared fresh daily and is properly degassed.[1] The pH of the buffer solution is critical; even small variations can shift the retention time of ionizable compounds like bacampicillin.
-
Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before starting the analysis. A stable baseline is a good indicator of column equilibration.
-
Flow Rate Fluctuation: Check the HPLC pump for any leaks or pressure fluctuations, which can lead to inconsistent flow rates.
-
Temperature Variation: Maintain a constant column temperature using a column oven, as temperature fluctuations can affect retention times.
2. My bacampicillin peak is showing significant tailing. What is the cause and how can I fix it?
Peak tailing is a common issue in HPLC and can compromise the accuracy of peak integration.[3] For bacampicillin, a basic compound, peak tailing is often due to interactions with acidic silanol groups on the silica-based column packing.[3]
-
Mobile Phase pH: The pH of the mobile phase is a critical factor. For basic compounds like bacampicillin, using a mobile phase with a pH around 2.5-3.0 can protonate the silanol groups and reduce tailing. However, the USP method suggests a pH of 6.8. If tailing is an issue at this pH, ensure the buffer concentration is adequate (typically 20-50 mM) to mask the silanol interactions.
-
Column Choice: If tailing persists, consider using a column with a low-silanol activity packing material or an end-capped column.
-
Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and reinjecting.
-
Extra-column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce dead volume, which can contribute to peak broadening and tailing.[1][2]
3. I am observing an extra peak in my chromatogram that I suspect is a degradation product. How can I confirm this and prevent it?
Bacampicillin is a prodrug of ampicillin and is susceptible to hydrolysis, especially in aqueous solutions.[4] The primary degradation product you are likely observing is ampicillin.
-
Hydrolysis: To minimize hydrolysis, prepare your sample solutions fresh and keep them cool until injection. Avoid prolonged exposure of the sample to the mobile phase in the autosampler.
-
Peak Identification: To confirm the identity of the extra peak, you can inject a standard of ampicillin and compare the retention time.
-
Forced Degradation Study: Performing a forced degradation study (e.g., by exposing the sample to acidic, basic, and oxidative conditions) can help identify potential degradation products and confirm that your method is stability-indicating.[5][6]
4. The resolution between my bacampicillin peak and other peaks is poor. How can I improve it?
Poor resolution can be due to a variety of factors, including mobile phase composition, column efficiency, and flow rate.
-
Mobile Phase Composition: Adjusting the ratio of the organic modifier (e.g., acetonitrile) to the aqueous buffer can significantly impact resolution. A lower percentage of the organic modifier will generally increase retention times and may improve the separation of closely eluting peaks.
-
Column Efficiency: Ensure you are using a high-efficiency column. Check the column's performance by calculating the number of theoretical plates for your bacampicillin peak. A significant drop in plate count may indicate a degraded column that needs to be replaced.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the run time.
-
Different Stationary Phase: If adjusting the mobile phase does not provide adequate resolution, trying a column with a different stationary phase (e.g., a different C18 chemistry or a phenyl column) may be necessary.
Experimental Protocols
Below are detailed methodologies for the HPLC analysis of this compound, based on established methods.
USP Compendial Method for this compound
This method is adapted from the United States Pharmacopeia (USP) monograph for this compound.[7]
| Parameter | Specification |
| Mobile Phase | Prepare a filtered and degassed mixture of a pH 6.8 phosphate buffer and acetonitrile (50:50, v/v). The buffer is prepared by dissolving 1.42 g of anhydrous dibasic sodium phosphate in 1 L of water and adjusting the pH to 6.8 with phosphoric acid. |
| Column | 4.6 mm x 150 mm; 5 µm packing L1 (C18) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (controlled temperature is recommended for better reproducibility) |
| Sample Preparation | Accurately weigh about 25 mg of this compound and dissolve in 25 mL of mobile phase. |
| Standard Preparation | Prepare a standard solution of USP this compound RS in the mobile phase with a known concentration of about 1 mg/mL. |
Alternative HPLC Method
This method provides an alternative mobile phase for the analysis of this compound.
| Parameter | Specification |
| Mobile Phase | A mixture of acetonitrile, water, and phosphoric acid.[8] For MS compatibility, formic acid can be used instead of phosphoric acid.[8] |
| Column | Newcrom R1 (a reverse-phase column with low silanol activity)[8] |
| Flow Rate | 1.0 mL/min |
| Detection | UV (wavelength to be optimized for the specific application) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Sample Preparation | Dissolve the sample in a mixture of water and acetonitrile. |
Visualizations
The following diagrams illustrate key concepts and workflows for troubleshooting this compound HPLC analysis.
Caption: A logical workflow for troubleshooting inconsistent HPLC results.
Caption: The hydrolysis pathway of bacampicillin to ampicillin.
References
- 1. HPLC Troubleshooting Guide [scioninstruments.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. waters.com [waters.com]
- 4. This compound: chemistry, pharmacology, and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural elucidation of stress degradation products of ampicillin sodium by liquid chromatography/hybrid triple quadrupole linear ion trap mass spectrometry and liquid chromatography/hybrid quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ICH guidance in practice: validated stability-indicating HPLC method for simultaneous determination of ampicillin and cloxacillin in combination drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugfuture.com [drugfuture.com]
- 8. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Preventing degradation of bacampicillin hydrochloride during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of bacampicillin hydrochloride during storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a prodrug of the antibiotic ampicillin, designed for improved oral bioavailability.[1][2] Its stability is a critical concern because it is susceptible to degradation, primarily through hydrolysis, which can lead to a loss of potency and the formation of impurities.[3]
Q2: What are the primary factors that cause degradation of this compound?
A2: The main factors contributing to the degradation of this compound are moisture, temperature, and pH. Exposure to humidity and elevated temperatures accelerates the hydrolysis of both the ester and the β-lactam rings. The rate of hydrolysis is also significantly influenced by the pH of the environment.
Q3: What are the visible signs of this compound degradation?
A3: Degradation may not always be visible. However, signs can include a change in the color or appearance of the powder, clumping, or a noticeable odor. Any physical change should prompt a re-evaluation of the material's integrity.
Q4: How should I store this compound to ensure its stability?
A4: For long-term storage (up to 6 months), it is recommended to store this compound at -80°C. For short-term storage (up to 1 month), -20°C is suitable.[4] Always store it in a tightly sealed container, away from moisture.
Q5: Can I store solutions of this compound?
A5: Solutions of this compound are not stable and should be prepared fresh for each experiment. The hydrolysis process is rapid in aqueous solutions. If a stock solution must be prepared, it should be stored at -80°C for no longer than 6 months or at -20°C for no longer than 1 month, and aliquoted to avoid repeated freeze-thaw cycles.[4]
Troubleshooting Guides
Issue 1: Unexpected Loss of Potency in Experiments
| Possible Cause | Troubleshooting Step |
| Degraded Bacampicillin Stock | Verify the storage conditions of the solid material. Ensure it has been stored at the recommended temperature and protected from moisture. If in doubt, use a fresh batch of this compound. |
| Instability in Experimental Buffer | The pH of your buffer can significantly impact the stability of bacampicillin. Below pH 4, it primarily degrades, while above pH 5, it converts to ampicillin.[3] Consider the pH of your experimental system and the duration of the experiment. Prepare solutions immediately before use. |
| Repeated Freeze-Thaw Cycles of Stock Solution | If you are using a stock solution, ensure it was aliquoted after the initial preparation to avoid multiple freeze-thaw cycles, which can accelerate degradation.[4] |
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
| Possible Cause | Troubleshooting Step |
| Degradation During Sample Preparation | Minimize the time between sample preparation and HPLC analysis. Keep samples on ice or in a cooled autosampler if possible. |
| On-Column Degradation | The mobile phase pH can influence stability. Ensure the mobile phase is compatible with bacampicillin and is not promoting on-column degradation. |
| Presence of Degradation Products | The unknown peaks are likely degradation products. Refer to the degradation pathway diagram and impurity information to tentatively identify them. A stability-indicating HPLC method should be used to resolve these peaks from the parent compound. |
Quantitative Data on Stability
The stability of this compound in aqueous solution is highly dependent on pH and temperature. The following table summarizes the first-order rate constants (k) for the overall loss of bacampicillin (k_sum), its conversion to ampicillin (k_c), and its degradation to other products (k_nc) at 35°C.
| pH | k_sum (h⁻¹) | k_c (h⁻¹) | k_nc (h⁻¹) | Predominant Pathway |
| 2.0 | 0.45 | 0.05 | 0.40 | Degradation |
| 3.0 | 0.15 | 0.03 | 0.12 | Degradation |
| 4.0 | 0.06 | 0.02 | 0.04 | Degradation |
| 5.0 | 0.05 | 0.04 | 0.01 | Conversion |
| 6.0 | 0.08 | 0.07 | 0.01 | Conversion |
| 7.0 | 0.20 | 0.18 | 0.02 | Conversion |
| 8.0 | 0.50 | 0.45 | 0.05 | Conversion |
Data adapted from a kinetic study on bacampicillin hydrolysis. The study demonstrates that at pH levels below 4, the loss of bacampicillin is primarily due to degradation, whereas at pH levels above 5, it is predominantly due to conversion to ampicillin.[3]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.
1. Acidic Hydrolysis:
- Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl.
- Incubate at 60°C for 2, 4, 8, and 24 hours.
- At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
2. Alkaline Hydrolysis:
- Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH.
- Incubate at room temperature for 30 minutes, 1, 2, and 4 hours.
- At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
3. Oxidative Degradation:
- Dissolve 10 mg of this compound in 10 mL of 3% H₂O₂.
- Store in the dark at room temperature for 2, 4, 8, and 24 hours.
- At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
4. Thermal Degradation (Solid State):
- Place 10 mg of solid this compound in a hot air oven at 105°C for 24, 48, and 72 hours.
- At each time point, remove the sample, allow it to cool, dissolve in mobile phase, and analyze by HPLC.
5. Photolytic Degradation:
- Expose a solution of this compound (1 mg/mL in mobile phase) to UV light (254 nm) for 24, 48, and 72 hours.
- Analyze the sample at each time point by HPLC.
Protocol 2: Stability-Indicating HPLC Method
This method is a starting point for the analysis of this compound and its degradation products. Method validation and optimization are required for specific applications.
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Acetonitrile and 0.05 M phosphate buffer (pH 5.0) with a gradient elution.
-
0-1 min: 15% Acetonitrile
-
1-15 min: Gradient to 30% Acetonitrile
-
15-20 min: Re-equilibrate to 15% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 225 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Visualizations
Degradation Pathway of this compound
Caption: Primary degradation pathways of this compound.
Troubleshooting Workflow for Unexpected Degradation
Caption: Troubleshooting workflow for unexpected degradation.
Relationship Between Storage Conditions and Stability
Caption: Factors influencing this compound stability.
References
- 1. This compound: chemistry, pharmacology, and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetic evaluation of bacampicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential improvement in the shelf life of parenterals using the prodrug approach: bacampicillin and talampicillin hydrolysis kinetics and utilization time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Bacampicillin hydrochloride interference with other experimental reagents
Welcome to the technical support center for Bacampicillin Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential interferences with experimental reagents and to offer troubleshooting advice for common issues encountered during in vitro and cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a semi-synthetic, broad-spectrum antibiotic. It is a prodrug of ampicillin, meaning it is microbiologically inactive until it is hydrolyzed in vivo or in solution to the active ampicillin.[1][2] Ampicillin then acts by inhibiting the synthesis of bacterial cell walls, leading to bacterial cell death.[3][4] This mechanism of action is primarily relevant to its use as a selective agent in bacterial cultures. In eukaryotic cell culture, it is used to prevent bacterial contamination.
Q2: How stable is this compound in solution and in cell culture media?
A2: The stability of this compound, and its active form ampicillin, is dependent on several factors including pH, temperature, and the composition of the medium.[5][6] Ampicillin is known to degrade in aqueous solutions, particularly at alkaline pH.[7] In typical cell culture media (pH 7.2-7.4) at 37°C, the half-life of some beta-lactam antibiotics can be as short as a few hours.[8][9] This degradation can lead to a loss of selective pressure in bacterial cultures over time. For this reason, it is recommended to use freshly prepared solutions and to consider the stability when designing long-term experiments.
Q3: Can this compound interfere with protein quantification assays?
A3: Yes, the active form, ampicillin, has been shown to interfere with certain protein quantification methods. Specifically, penicillins can interfere with the bicinchoninic acid (BCA) protein assay.[10][11] The interference is less significant with the Bradford protein assay.[12] For accurate protein quantification in the presence of this compound, it is advisable to use the Bradford method or to perform a buffer exchange to remove the interfering substance before using the BCA assay.
Q4: Does this compound affect reporter gene assays like luciferase or beta-galactosidase?
A4: There is no direct evidence to suggest that ampicillin, the active form of bacampicillin, directly inhibits the enzymatic activity of luciferase or beta-galactosidase. However, indirect effects can occur. The degradation of the antibiotic in the culture medium could potentially alter the pH or generate byproducts that may affect assay performance. Furthermore, if the reporter assay is dependent on cell viability or metabolic activity, any cytotoxic effects of the antibiotic or its degradation products could influence the results.
Q5: I am observing "satellite" colonies on my agar plates when using ampicillin for selection. What is the cause and how can I prevent this?
A5: Satellite colonies are small colonies of non-resistant bacteria that grow in the immediate vicinity of a large, antibiotic-resistant colony. This occurs because the resistant colony secretes beta-lactamase, an enzyme that degrades ampicillin in the surrounding medium, creating a zone of lower antibiotic concentration where sensitive cells can survive.[13][14] To prevent satellite colonies, you can try increasing the concentration of ampicillin, avoiding prolonged incubation times, or using an alternative antibiotic like carbenicillin, which is more stable and less susceptible to degradation by beta-lactamase.[14]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected protein concentration readings with BCA assay.
-
Possible Cause: Interference from this compound/ampicillin in the sample. The BCA assay is sensitive to reducing agents and other compounds, and penicillins have been shown to interfere with this assay.[10][11]
-
Troubleshooting Steps:
-
Switch to a different assay: Use the Bradford protein assay, which is less susceptible to interference from penicillins.[12]
-
Remove the interfering substance: Before performing the BCA assay, remove this compound from your sample using methods like dialysis, desalting columns, or protein precipitation.[15]
-
Create a specific standard curve: If the concentration of this compound is consistent across your samples, you can prepare your protein standards in the same buffer (containing the same concentration of the antibiotic) as your samples to account for the interference.
-
Issue 2: Loss of selective pressure in bacterial cultures over time.
-
Possible Cause: Degradation of this compound/ampicillin in the culture medium, especially during long-term incubations at 37°C.[8][9] Secretion of beta-lactamase by resistant bacteria can also contribute to this.[13][14]
-
Troubleshooting Steps:
-
Use fresh antibiotic: Always use freshly prepared stock solutions of this compound.
-
Replenish the antibiotic: For long-term cultures, consider replenishing the medium with fresh antibiotic periodically.
-
Increase the antibiotic concentration: Using a higher starting concentration of the antibiotic may help maintain selective pressure for a longer duration.[14]
-
Switch to a more stable antibiotic: Consider using carbenicillin, a more stable analog of ampicillin.[14]
-
Issue 3: Unexpected results in cell-based assays (e.g., MTT, XTT).
-
Possible Cause: this compound or its degradation products may have a direct effect on eukaryotic cell viability and metabolism at high concentrations or after prolonged exposure. Some studies have shown that ampicillin can have a slight stimulatory effect on the viability of certain cell lines at low concentrations, while having minimal inhibitory effects at higher concentrations.[8]
-
Troubleshooting Steps:
-
Perform a dose-response experiment: Test a range of this compound concentrations on your specific cell line to determine if it has any effect on viability or metabolism in the absence of your experimental treatment.
-
Include proper controls: Always include a "vehicle control" (cells treated with the same medium and solvent used to dissolve the antibiotic) to account for any effects of the antibiotic itself.
-
Minimize exposure time: If possible, add the antibiotic for the shortest duration necessary to prevent contamination.
-
Data Presentation
Table 1: Summary of Potential Interferences of Ampicillin (Active Form of this compound) with Common Laboratory Assays
| Assay Type | Potential for Interference | Recommended Action |
| Protein Quantification | ||
| Bradford Assay | Low | Recommended for use with samples containing ampicillin. |
| Bicinchoninic Acid (BCA) Assay | High | Avoid or remove ampicillin before assay. If not possible, use a specific standard curve. |
| Reporter Gene Assays | ||
| Luciferase Assay | Low (direct) | Monitor for indirect effects (e.g., pH changes, cytotoxicity). |
| Beta-Galactosidase Assay | Low (direct) | Monitor for indirect effects (e.g., pH changes, cytotoxicity). |
| Cell Viability Assays | ||
| MTT/XTT Assays | Concentration and cell-type dependent | Perform dose-response controls to assess direct effects on cell metabolism.[8] |
| Nucleic Acid Quantification | ||
| UV Absorbance (260 nm) | Low | No direct interference with absorbance at 260 nm is expected. |
Experimental Protocols
Protocol 1: Assessing the Interference of this compound in a BCA Protein Assay
Objective: To determine the extent of interference of this compound on protein quantification using the BCA assay.
Materials:
-
BCA Protein Assay Kit
-
Bovine Serum Albumin (BSA) standard (2 mg/mL)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Methodology:
-
Prepare a this compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in PBS.
-
Prepare Protein Standards with and without Bacampicillin:
-
Prepare a set of BSA standards in PBS with concentrations ranging from 0 to 2000 µg/mL.
-
Prepare a parallel set of BSA standards in PBS containing a final concentration of 100 µg/mL this compound (or a concentration relevant to your experimental conditions).
-
-
Perform the BCA Assay:
-
Pipette 25 µL of each standard (with and without bacampicillin) into a 96-well plate in triplicate.
-
Add 200 µL of the BCA working reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 562 nm using a microplate reader.
-
-
Data Analysis:
-
Generate two standard curves: one for BSA in PBS and one for BSA in PBS with this compound.
-
Compare the slopes and intercepts of the two curves to quantify the interference.
-
Protocol 2: Evaluating the Effect of this compound on Cell Viability using an MTT Assay
Objective: To determine if this compound has a direct effect on the viability of a specific eukaryotic cell line.
Materials:
-
Eukaryotic cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment:
-
Prepare a range of this compound concentrations in complete cell culture medium (e.g., 0, 10, 50, 100, 200 µg/mL).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a "medium only" control.
-
Incubate for a period relevant to your typical experiments (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate for a further 2-4 hours at 37°C in the dark.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm with a reference wavelength of 630 nm.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control (0 µg/mL).
-
Visualizations
Caption: Metabolic conversion of this compound to ampicillin.
Caption: Troubleshooting workflow for satellite colonies in bacterial selection.
Caption: Logical workflow for troubleshooting assay interference.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. researchhub.com [researchhub.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. High-performance liquid chromatographic analysis of ampicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. www-personal.umd.umich.edu [www-personal.umd.umich.edu]
- 7. The Unreliability of MTT Assay in the Cytotoxic Test of Primary Cultured Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of an HPLC-ESI/MS/MS Method for the Determination of Amoxicillin, Its Major Metabolites, and Ampicillin Residues in Chicken Tissues [mdpi.com]
- 10. Protein measurement using bicinchoninic acid: elimination of interfering substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bradford protein assay: Topics by Science.gov [science.gov]
- 13. Determination of ampicillin and its degradation products by means of HPLC [journal11.magtechjournal.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Bacampicillin Hydrochloride Oral Absorption in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the variability in bacampicillin hydrochloride oral absorption observed in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is a prodrug of the broad-spectrum antibiotic ampicillin.[1][2] It is the 1'-ethoxycarbonyloxyethyl ester of ampicillin.[1] Bacampicillin itself is microbiologically inactive but is designed for improved oral absorption compared to its parent drug, ampicillin.[1][2] Following oral administration, it is rapidly and almost completely hydrolyzed by esterases in the intestinal wall and blood to yield ampicillin, the active therapeutic agent.[1][2] This enhanced bioavailability makes it a valuable compound for oral formulation development and pharmacokinetic studies.
Q2: How does the oral absorption of bacampicillin differ from ampicillin?
A2: Bacampicillin consistently demonstrates superior oral bioavailability compared to ampicillin across various animal species.[1][3] Studies have shown that bacampicillin leads to earlier and higher peak plasma concentrations of ampicillin.[1] For instance, in rats and dogs, the bioavailability of bacampicillin is reported to be three to four times higher than an equivalent molar dose of ampicillin.[4] This is attributed to its increased lipophilicity, which facilitates its passage across the intestinal epithelium before its conversion to the more hydrophilic ampicillin.
Q3: What are the primary factors that influence the oral absorption of bacampicillin in animal models?
A3: The oral absorption of bacampicillin is primarily influenced by:
-
Intestinal Esterase Activity: As a prodrug, bacampicillin requires hydrolysis by esterases for its conversion to ampicillin. The activity of these enzymes, which are present in the intestinal mucosa, can vary significantly between different animal species, affecting the rate and extent of drug activation and absorption.[5][6]
-
Gastrointestinal (GI) Physiology: Factors such as GI transit time, pH, and the presence of food can impact the dissolution, stability, and absorption of the drug.[7]
-
Formulation: The excipients and overall formulation of the bacampicillin dosage form can influence its stability in the gastric environment and its dissolution characteristics.[8]
-
Animal Species: Different animal models (e.g., rats, mice, dogs) exhibit inherent physiological differences that can lead to variability in drug absorption.[9]
Q4: In which animal models has the oral absorption of bacampicillin been studied?
A4: The oral absorption and pharmacokinetics of bacampicillin have been evaluated in several animal models, including mice, rats, dogs, chickens, turkeys, and horses.[1][3][10][11]
Troubleshooting Guide
Issue 1: High variability in plasma ampicillin concentrations between individual animals of the same species.
-
Question: We are observing significant inter-individual variability in the Cmax and AUC of ampicillin after oral administration of this compound to our rat cohort. What could be the cause?
-
Answer: High variability in pharmacokinetic parameters following oral gavage is a common challenge. Several factors could be contributing to this issue:
-
Inconsistent Gavage Technique: Improper or inconsistent oral gavage technique can lead to variability in the actual dose delivered to the stomach, esophageal trauma, or accidental administration into the trachea.[12][13] Ensure all personnel are thoroughly trained in the correct procedure for the specific animal model.
-
Stress-Induced Physiological Changes: The stress of handling and gavage can alter gastrointestinal motility and blood flow, thereby affecting drug absorption.[12] Acclimatize the animals to handling and the gavage procedure to minimize stress.
-
Fasting State: Differences in the fasting state of individual animals can significantly impact drug absorption. Ensure a consistent and appropriate fasting period for all animals before dosing.
-
Coprophagy: In rodents, coprophagy (ingestion of feces) can introduce variability by altering the gut environment and potentially re-introducing the drug. Housing animals in a way that minimizes coprophagy during the study period can be beneficial.
-
Underlying Health Conditions: Subclinical health issues in some animals can affect their physiology and drug metabolism. Ensure all animals are healthy and free from disease.
-
Issue 2: Lower than expected bioavailability of ampicillin.
-
Question: Our study in dogs is showing lower than anticipated ampicillin bioavailability after administering bacampicillin. What are the potential reasons?
-
Answer: Lower than expected bioavailability can stem from several factors related to the drug formulation and the physiological state of the animals:
-
Incomplete Hydrolysis: While generally rapid, the hydrolysis of bacampicillin to ampicillin is dependent on intestinal esterase activity.[5] In some cases, if the formulation passes too quickly through the region of high esterase activity, or if the esterase activity in the specific animal strain is lower, hydrolysis and subsequent absorption may be incomplete.
-
Drug Formulation and Stability: The stability of this compound in the formulation and in the gastrointestinal tract is crucial. Degradation of the prodrug before it can be absorbed will lead to lower ampicillin levels. It is important to assess the stability of your formulation under relevant pH conditions.[14][15]
-
Food Effects: The presence of food can significantly alter the absorption of many drugs.[7] For ampicillin and its prodrugs, administration to fasted animals is generally recommended to ensure optimal absorption. If your protocol involves feeding, this could be a major contributing factor.
-
Saturable Absorption: At higher doses, the transport mechanisms involved in the absorption of aminopenicillins may become saturated, leading to a dose-dependent decrease in bioavailability.[16] Consider if the administered dose is in the range where absorption might be non-linear.
-
Issue 3: Inconsistent Tmax values.
-
Question: We are observing a wide range of Tmax values for ampicillin in our mouse study, making it difficult to establish a clear peak concentration time. Why might this be happening?
-
Answer: Variability in Tmax is often related to factors that influence the rate of drug absorption:
-
Gastric Emptying Rate: The rate at which the drug formulation moves from the stomach to the small intestine, where most absorption occurs, is a major determinant of Tmax. This can be influenced by the volume and viscosity of the administered dose, as well as the stress level of the animal.[12]
-
Dissolution Rate of the Formulation: If the this compound is not dissolving rapidly and consistently in the gastrointestinal fluids, the time to reach peak plasma concentration will vary.
-
Gavage Procedure: As with high variability in Cmax and AUC, inconsistencies in the gavage procedure can lead to different rates of drug delivery to the absorptive sites.[12]
-
Quantitative Data on Bacampicillin Oral Absorption in Animal Models
Table 1: Comparative Oral Bioavailability of Bacampicillin and Ampicillin in Various Animal Models
| Animal Model | Bacampicillin Bioavailability (%) | Ampicillin Bioavailability (%) | Reference(s) |
| Chickens | 44.6 | 25.9 | [3][11] |
| Turkeys | 44.2 | 19.1 | [3][11] |
| Horses | 39 | 2 | [10] |
Table 2: Pharmacokinetic Parameters of Ampicillin following Oral Administration of Bacampicillin in Poultry (Dose: 25 mg/kg)
| Species | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | T½ (h) | Reference(s) |
| Chickens | ~4.0 | 1.1 ± 0.31 | Not Reported | 5.39 ± 1.54 | [3][11] |
| Turkeys | Not Reported | 1.0 | Not Reported | 5.5 | [3][11] |
Note: Data for mice, rats, and dogs are often presented qualitatively (e.g., "3 to 4 times higher bioavailability than ampicillin") in older literature, without detailed pharmacokinetic parameters in a single comparative study.[4]
Experimental Protocols
Protocol 1: Oral Gavage Administration in Rats for Pharmacokinetic Studies
This protocol provides a standardized method for the oral administration of this compound to rats.
1. Materials:
-
This compound formulation (solution or suspension)
-
Appropriately sized gavage needle (e.g., 16-18 gauge for adult rats)[17]
-
Syringe (1-3 mL)
-
Animal scale
-
70% ethanol for disinfection
2. Animal Preparation:
-
Fast animals overnight (typically 12 hours) with free access to water to ensure an empty stomach, which minimizes variability in absorption.
-
Weigh each rat immediately before dosing to accurately calculate the required volume of the formulation. The maximum recommended dosing volume is 10 mL/kg.[17]
3. Gavage Procedure:
-
Gently restrain the rat to immobilize the head and align the esophagus with the stomach.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth.
-
The rat should swallow as the needle passes into the esophagus. Do not force the needle. If resistance is met, withdraw and reinsert.
-
Once the needle is inserted to the predetermined depth, administer the formulation slowly over 2-3 seconds.
-
Withdraw the needle gently along the same path of insertion.
-
Return the animal to its cage and monitor for any signs of distress for at least 10-15 minutes.[18]
4. Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 90, 120, 240, 360, and 480 minutes) via an appropriate method (e.g., tail vein, saphenous vein, or jugular vein cannula).
-
Process the blood samples to obtain plasma or serum and store at -80°C until analysis.
5. Sample Analysis:
-
Determine the concentration of ampicillin in the plasma/serum samples using a validated analytical method, such as high-performance liquid chromatography (HPLC).
Protocol 2: Stability Testing of this compound Formulation
This protocol outlines a basic procedure to assess the stability of a this compound formulation under conditions mimicking the gastric environment.
1. Materials:
-
This compound formulation
-
Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)
-
Phosphate buffer, pH 6.8
-
Incubator or water bath at 37°C
-
HPLC system for analysis
2. Procedure:
-
Prepare two sets of the this compound formulation diluted in SGF (pH 1.2) and phosphate buffer (pH 6.8) to a known concentration.
-
Immediately at time zero (T=0), take an aliquot from each solution and analyze the concentration of bacampicillin and ampicillin by HPLC. This will serve as the baseline.
-
Incubate the remaining solutions at 37°C.
-
At various time points (e.g., 15, 30, 60, 120 minutes), withdraw aliquots from each solution.
-
Immediately analyze the samples by HPLC to determine the concentration of intact bacampicillin and the formation of ampicillin.
3. Data Analysis:
-
Plot the concentration of bacampicillin versus time for each pH condition.
-
Calculate the degradation rate of bacampicillin in each medium. A stable formulation should show minimal degradation of bacampicillin at low pH over a period relevant to gastric transit time.
Visualizations
References
- 1. Bacampicillin: a new orally well-absorbed derivative of ampicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: chemistry, pharmacology, and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and oral bioavailability of ampicillin and its prodrug bacampicillin in chickens and turkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacampicillin: a New Orally Well-Absorbed Derivative of Ampicillin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Species difference and characterization of intestinal esterase on the hydrolizing activity of ester-type drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Species difference and characterization of intestinal esterase on the hydrolizing activity of ester-type drugs. | Semantic Scholar [semanticscholar.org]
- 7. Effect of the interval between feeding and drug administration on oral ampicillin absorption in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro-in vivo evaluation of this compound from microcapsules of water-insoluble and an acid-soluble polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. Oral bioavailability and in vitro stability of pivampicillin, bacampicillin, talampicillin, and ampicillin in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Long-term repeated daily use of intragastric gavage hinders induction of oral tolerance to ovalbumin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ema.europa.eu [ema.europa.eu]
- 15. ema.europa.eu [ema.europa.eu]
- 16. Dose-dependent absorption of amoxycillin and bacampicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. iacuc.wsu.edu [iacuc.wsu.edu]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
Technical Support Center: Minimizing Side Effects of Bacampicillin Hydrochloride in Animal Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the side effects of bacampicillin hydrochloride in animal research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a prodrug of ampicillin.[1] Following oral administration, it is rapidly absorbed from the gastrointestinal tract and hydrolyzed by esterases in the intestinal wall to release the active antibiotic, ampicillin.[1] Ampicillin then exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.
Q2: What are the most common side effects of this compound in animal research?
A2: As bacampicillin is rapidly converted to ampicillin, the side effects observed are primarily those associated with ampicillin. In rodent models (rats and mice), the most frequently reported side effects include gastrointestinal disturbances such as diarrhea and alterations in gut flora.[2][3] At high doses, other signs like excessive salivation have been noted in rats.[3] It is important to note that certain species, such as rabbits and guinea pigs, are highly susceptible to fatal antibiotic-associated enterotoxemia with penicillin-class antibiotics and their use should be approached with extreme caution.
Q3: How can I minimize gastrointestinal side effects like diarrhea?
A3: Co-administration of probiotics has been shown to be effective in alleviating antibiotic-associated diarrhea (AAD) in animal models.[4] Probiotics can help maintain a healthy gut microbiome, which is often disrupted by broad-spectrum antibiotics.[4] Ensuring proper hydration and monitoring for changes in fecal consistency are also crucial.
Q4: Are there any known drug interactions with this compound?
A4: Yes, co-administration with probenecid can increase and prolong the serum levels of ampicillin by decreasing its renal tubular secretion. This can be a therapeutic advantage in some cases but also increases the risk of dose-dependent side effects.
Q5: What are the signs of an allergic reaction in laboratory animals?
A5: While rare in rodents, signs of a hypersensitivity reaction can include skin rashes, urticaria (hives), and in severe cases, anaphylaxis which may present as respiratory distress and collapse. If any of these signs are observed, the drug should be discontinued immediately and veterinary staff consulted.
Troubleshooting Guides
Issue 1: Animal develops diarrhea after this compound administration.
| Possible Cause | Troubleshooting Steps |
| Disruption of normal gut flora | 1. Administer Probiotics: Co-administer a probiotic formulation suitable for the animal species. This can be given a few hours before or after the antibiotic to prevent direct interaction.[4] 2. Monitor Hydration: Ensure the animal has free access to water to prevent dehydration. Subcutaneous fluid administration may be necessary in severe cases. 3. Dietary Support: Provide a highly palatable and digestible diet. 4. Dose Adjustment: If the diarrhea is severe and persistent, consider reducing the dose of this compound in consultation with the study director and veterinary staff. |
| Overgrowth of pathogenic bacteria (e.g., Clostridium difficile) | 1. Fecal Testing: Collect fecal samples for analysis to identify any pathogenic overgrowth. 2. Veterinary Consultation: Consult with a laboratory animal veterinarian for appropriate treatment, which may involve specific supportive care. |
Issue 2: Animal shows signs of lethargy or reduced activity.
| Possible Cause | Troubleshooting Steps |
| Dehydration from diarrhea | 1. Assess Hydration Status: Check for signs of dehydration such as skin tenting and sunken eyes. 2. Provide Fluids: Ensure easy access to water. Administer subcutaneous or intraperitoneal fluids as advised by a veterinarian. |
| Systemic effects of the drug or infection | 1. Monitor Vital Signs: Check for changes in body temperature, heart rate, and respiration. 2. Blood Sampling: If appropriate for the study, collect a blood sample to assess for systemic inflammation or other abnormalities. 3. Observe for Other Clinical Signs: Note any other concurrent symptoms that could indicate the underlying cause. |
Data Presentation
Table 1: Summary of Acute Oral Toxicity Data for Ampicillin (the active metabolite of Bacampicillin) in Rodents
| Species | Parameter | Dosage | Observed Effects | Reference |
| Rat | LD50 | 10,000 mg/kg | [5] | |
| Mouse | LD50 | 15,200 mg/kg | [5] | |
| Rat | 14-day study | 2,400 mg/kg (high dose) | Diarrhea, excessive salivation | [3] |
| Mouse | 14-day study | 2,400 mg/kg (high dose) | Minimal diarrhea | [3] |
| Rat | 13-week study | 3,000 mg/kg | Diarrhea | [3] |
Table 2: this compound Oral Administration Data in Animal Studies
| Species | Dosage | Purpose of Study | Observed Side Effects | Reference |
| Rat | 50-150 mg/kg | Experimental pyelonephritis | Not specified in abstract | [6] |
| Rat | Up to 800 mg/kg for 6 months | Reproductive toxicity | No drug-related effects on reproductive organs | [1] |
| Rat | Up to 3,000 mg/kg | Teratogenicity | Maternal deaths and increased stillbirths at 3,000 mg/kg | [1] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Rats
-
Preparation:
-
Calculate the required dose of this compound based on the animal's body weight.
-
Prepare a homogenous suspension of the drug in an appropriate vehicle (e.g., sterile water, 0.5% methylcellulose). The volume should not exceed 10-20 ml/kg for rats.
-
Select a gavage needle of the appropriate size for the rat (typically 16-18 gauge, 2-3 inches long with a rounded tip).
-
-
Procedure:
-
Gently restrain the rat, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach and mark the needle.
-
Insert the gavage needle into the diastema (gap between incisors and molars) and gently advance it along the roof of the mouth into the esophagus. The rat should swallow as the tube passes. Do not force the needle.
-
Once the needle has reached the pre-measured depth, slowly administer the drug suspension.
-
Gently remove the needle along the same path of insertion.
-
-
Post-Procedure Monitoring:
-
Observe the animal for at least 5-10 minutes for any signs of respiratory distress, which could indicate accidental administration into the trachea.
-
Return the animal to its cage and monitor for any adverse effects over the following hours and days.
-
Protocol 2: Monitoring for Side Effects
-
Daily Observations:
-
Conduct daily cage-side observations to assess the animal's general well-being, including posture, activity level, and grooming habits.
-
Visually inspect the animal for any skin abnormalities or signs of distress.
-
-
Fecal Monitoring:
-
Check for the presence of diarrhea or changes in fecal consistency (e.g., soft stools). A fecal scoring system can be implemented for quantitative assessment.
-
Note any changes in the quantity of feces produced.
-
-
Body Weight:
-
Measure and record the animal's body weight at least three times per week, or daily if gastrointestinal side effects are observed. Weight loss can be an early indicator of an adverse reaction.
-
-
Food and Water Intake:
-
Monitor food and water consumption daily. A significant decrease can indicate nausea or general malaise.
-
-
Clinical Pathology (if applicable):
-
If the study design allows, collect blood samples at predetermined time points to monitor for changes in hematology (e.g., white blood cell counts) and clinical chemistry (e.g., liver enzymes).
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for bacampicillin studies.
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. Ampicillin – Rat Guide [ratguide.com]
- 3. Ampicillin - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. msd.com [msd.com]
- 6. Efficacy of bacampicillin and ampicillin in experimental pyelonephritis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Bacampicillin Hydrochloride and Ampicillin in the Treatment of Specific Bacterial Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of bacampicillin hydrochloride and ampicillin in treating specific bacterial infections. The information is compiled from various clinical trials and pharmacological studies to offer an objective overview for researchers, scientists, and professionals in drug development.
Executive Summary
Bacampicillin is a prodrug of ampicillin, designed for improved oral absorption. Following administration, it is rapidly and completely hydrolyzed into ampicillin. Clinical studies consistently demonstrate that bacampicillin achieves significantly higher peak serum concentrations of ampicillin more rapidly than equimolar oral doses of ampicillin itself. This enhanced bioavailability is a key differentiator. In comparative clinical trials for urinary tract, respiratory tract, and other infections, bacampicillin has shown comparable or superior efficacy to ampicillin, often with a more favorable side-effect profile, particularly concerning gastrointestinal issues.
Pharmacokinetic Profile
Bacampicillin's primary advantage lies in its pharmacokinetic properties. As a prodrug, it is more efficiently absorbed from the gastrointestinal tract than ampicillin. This leads to higher and more consistent serum levels of the active drug, ampicillin.
Table 1: Comparative Pharmacokinetic Parameters of Bacampicillin and Ampicillin
| Parameter | Bacampicillin | Ampicillin | Citation |
| Bioavailability | ~86-87% | ~62-71% | [1][2] |
| Mean Peak Serum Concentration (equimolar doses) | 8.3 µg/ml | 3.7 µg/ml | [3] |
| Time to Peak Serum Concentration | Shorter | Longer | [4] |
| Absorption Rate | Higher | Lower | [3] |
Comparative Efficacy in Specific Infections
Urinary Tract Infections (UTIs)
A double-blind, randomized controlled trial involving 100 hospitalized patients with upper and lower urinary tract infections demonstrated bacampicillin's superior efficacy.
Table 2: Efficacy of Bacampicillin vs. Ampicillin in Urinary Tract Infections
| Outcome | Bacampicillin (800 mg t.i.d.) | Ampicillin (2 g t.i.d.) | Citation |
| Bacteriological and Symptomatic Elimination (3 days post-treatment) | 89% | 68% | [5] |
| Relapse/Reinfection Rate | 7% | 44% | [5] |
| Treatment Discontinuation due to Side Effects | 4 patients | 16 patients | [5] |
Respiratory Tract Infections
Multiple studies have established the efficacy of bacampicillin in treating respiratory tract infections, including acute exacerbations of chronic bronchitis, pneumonia, and sinusitis. A meta-analysis of 16 controlled, randomized studies involving 953 patients showed that twice-daily bacampicillin was as effective as ampicillin administered more frequently.[6]
Table 3: Efficacy of Bacampicillin in Respiratory Tract Infections (from a meta-analysis)
| Infection | Bacampicillin Dosage | Clinical Outcome (Cured or Improved) | Citation |
| Acute Sinusitis | 400 mg b.i.d. | 92% | [6] |
| Acute Sinusitis | 800 mg b.i.d. | 96% | [6] |
| Exacerbation of Chronic Bronchitis | 800 mg b.i.d. | 84% | [6] |
Uncomplicated Gonorrhea
In the treatment of uncomplicated gonorrhea, bacampicillin has been shown to be a viable alternative to ampicillin, achieving similar cure rates with fewer gastrointestinal side effects.
Table 4: Efficacy of Bacampicillin vs. Ampicillin in Uncomplicated Gonorrhea
| Outcome | Bacampicillin (1.6 g + 1 g probenecid) | Ampicillin (3.5 g + 1 g probenecid) | Citation |
| Negative Cultures (5-9 days post-treatment) | 89% | 93% | [7] |
| Asymptomatic (5-9 days post-treatment) | 89% | 87% | [7] |
Mechanism of Action
Bacampicillin itself is microbiologically inactive. It is an ester prodrug that, after oral administration, undergoes rapid hydrolysis by esterases in the intestinal wall to yield ampicillin.[4] Ampicillin, a beta-lactam antibiotic, then exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.
The process involves:
-
Binding to Penicillin-Binding Proteins (PBPs) : Ampicillin specifically binds to and inactivates PBPs located on the inner bacterial cell membrane.[8][9]
-
Inhibition of Peptidoglycan Synthesis : PBPs are crucial for the final steps of peptidoglycan synthesis, a key component of the bacterial cell wall. By inhibiting these enzymes, ampicillin prevents the cross-linking of peptidoglycan chains.[9][10]
-
Cell Lysis : The inhibition of cell wall synthesis leads to a weakened cell wall that cannot withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[9][11]
Caption: Mechanism of action of this compound.
Experimental Protocols
The clinical trials cited in this guide employed standard methodologies for infectious disease research. While full protocols are proprietary to the study sponsors, the general frameworks are described below.
General Clinical Trial Workflow for Comparative Efficacy
Caption: Generalized workflow for a comparative clinical trial.
Key Methodological Components:
-
Study Design: The majority of the cited studies were double-blind, randomized controlled trials.[5] This design minimizes bias by ensuring that neither the patients nor the investigators know which treatment is being administered.
-
Patient Population: Patients were recruited based on clinical signs and symptoms of the specific infection (e.g., UTI, respiratory tract infection, gonorrhea), with inclusion and exclusion criteria clearly defined.[5][7] Confirmation of the causative pathogen was typically done via microbiological culture.
-
Treatment Regimen: Patients were randomly assigned to receive either bacampicillin or ampicillin at specified dosages and frequencies.[5][7] In some studies, a masking agent was used to ensure the blinding of the treatments.
-
Efficacy Assessment: The primary efficacy endpoints were typically clinical cure (resolution of signs and symptoms) and microbiological eradication (negative cultures post-treatment).[5][7]
-
Safety and Tolerability Assessment: Adverse events were systematically recorded at each study visit. The frequency, severity, and relationship to the study drug were assessed.[5][7]
-
Statistical Analysis: Appropriate statistical methods were used to compare the efficacy and safety of the two treatment groups.
Pharmacokinetic Study Protocol
Pharmacokinetic studies typically involve administering the drugs to healthy volunteers in a crossover design.
References
- 1. Pharmacokinetic comparison of oral bacampicillin and parenteral ampicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of ampicillin and its prodrugs bacampicillin and pivampicillin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of bacampicillin compared with those of ampicillin, pivampicillin, and amoxycillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: chemistry, pharmacology, and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bacampicillin and ampicillin in urinary tract infections: a double-blind comparison of efficacy and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The clinical efficacy and safety of bacampicillin twice daily in comparative studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative study of bacampicillin and ampicillin in the treatment of uncomplicated gonorrhoea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. What is the mechanism of Ampicillin? [synapse.patsnap.com]
- 10. ldh.la.gov [ldh.la.gov]
- 11. go.drugbank.com [go.drugbank.com]
A Head-to-Head Comparison of Bacampicillin Hydrochloride and Amoxicillin Pharmacokinetics
A comprehensive analysis of key pharmacokinetic parameters, supported by experimental data, for researchers and drug development professionals.
This guide provides a detailed comparison of the pharmacokinetic profiles of bacampicillin hydrochloride and amoxicillin, two widely recognized aminopenicillins. Bacampicillin, a prodrug of ampicillin, is designed for enhanced oral absorption compared to its parent compound and offers a different pharmacokinetic profile to amoxicillin. This comparison delves into critical parameters such as absorption, bioavailability, peak plasma concentrations, and half-life, supported by data from various clinical studies.
Executive Summary
This compound generally exhibits more rapid and complete absorption from the gastrointestinal tract compared to amoxicillin. This translates to higher peak serum concentrations (Cmax) achieved in a shorter time (Tmax). While both drugs are effective, these pharmacokinetic differences can have implications for dosing regimens and clinical efficacy in specific scenarios.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of this compound and amoxicillin from comparative studies.
| Pharmacokinetic Parameter | This compound | Amoxicillin | Key Findings |
| Peak Serum Concentration (Cmax) | 8.3 µg/mL to 9.7 mg/L[1][2] | 7.6 mg/L to 7.7 µg/mL[1][2] | Bacampicillin consistently achieves higher peak serum concentrations.[2] |
| Time to Peak Concentration (Tmax) | 0.6 to 0.7 hours[2] | 1.4 hours[2] | Bacampicillin reaches peak concentration significantly faster than amoxicillin.[2] |
| Bioavailability | Generally higher and more uniform absorption compared to amoxicillin.[1][3] | Good oral absorption, but can be more variable than bacampicillin.[1][4] | Bacampicillin's prodrug nature enhances its bioavailability.[5][6] |
| Area Under the Curve (AUC) | Similar AUC values to amoxicillin in some studies, indicating comparable overall drug exposure over time.[2] | Comparable overall exposure to bacampicillin.[2] | Despite differences in Cmax and Tmax, the total amount of drug absorbed can be similar. |
| Absorption Rate | More rapid absorption rate.[1][4] | Slower absorption rate compared to bacampicillin.[4] | The esterification of ampicillin in bacampicillin facilitates faster uptake. |
| Half-Life (t1/2) | The half-life of ampicillin generated from bacampicillin is similar to that of amoxicillin. | Approximately 1 hour.[7] | Once absorbed and hydrolyzed, the active compound (ampicillin) has a similar elimination half-life to amoxicillin. |
| Dose Dependency | Less susceptible to dose-dependent decreases in absorption.[8] | Exhibits more pronounced dose-dependent absorption, with a decrease in the fraction absorbed at higher doses.[8] | This suggests a potential saturation of the transport mechanism for amoxicillin at higher doses.[8] |
Experimental Protocols
The data presented in this guide are derived from randomized, crossover clinical studies involving healthy volunteers. A typical experimental design is outlined below.
Study Design: A single-dose, randomized, crossover study is a common and robust design for comparing the pharmacokinetics of two drugs.[1][2]
Subjects: Healthy adult volunteers, often fasting overnight before drug administration, are recruited for these studies.[2][7] This minimizes the influence of food on drug absorption.
Drug Administration: Equimolar doses of this compound and amoxicillin are administered orally with a standardized volume of water.[1]
Blood Sampling: Venous blood samples are collected at predetermined time points before and after drug administration. Frequent sampling is conducted during the initial hours to accurately capture the absorption phase and peak concentration.[7] Sampling typically continues for a duration sufficient to characterize the elimination phase (e.g., up to 12 hours).[7]
Analytical Method: Plasma concentrations of the active drug (ampicillin for bacampicillin, and amoxicillin) are determined using validated analytical methods, most commonly High-Performance Liquid Chromatography (HPLC) or LC-MS/MS.[7][8]
Pharmacokinetic Analysis: The plasma concentration-time data are then used to calculate the key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental or compartmental analysis.
Mandatory Visualization
Caption: Workflow of a crossover pharmacokinetic study.
References
- 1. Pharmacokinetics of bacampicillin compared with those of ampicillin, pivampicillin, and amoxycillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative pharmacokinetic study between lenampicillin, bacampicillin and amoxycillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative pharmacokinetics of bacampicillin and ampicillin suspensions in infants and children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative clinical study on the absorption of orally administered amoxycillin and bacampicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: chemistry, pharmacology, and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and oral bioavailability of ampicillin and its prodrug bacampicillin in chickens and turkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 7. extranet.who.int [extranet.who.int]
- 8. Dose-dependent absorption of amoxycillin and bacampicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antibacterial Spectrum of Newly Synthesized Bacampicillin Hydrochloride Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the antibacterial spectrum of newly synthesized bacampicillin hydrochloride analogs. It outlines standardized experimental protocols, presents a comparative analysis with the parent compound and other relevant antibiotics, and offers a clear visual representation of the underlying scientific principles and workflows. The objective is to equip researchers with the necessary tools to rigorously evaluate the potential of novel antibiotic candidates.
Introduction to Bacampicillin and its Analogs
Bacampicillin is a semi-synthetic, orally administered prodrug of ampicillin, a broad-spectrum β-lactam antibiotic.[1][2] Upon absorption from the gastrointestinal tract, bacampicillin is rapidly hydrolyzed by esterases into the active form, ampicillin.[1][2][3] Ampicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3][4] Specifically, it binds to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[3][4] This disruption leads to cell lysis and death, particularly in actively dividing bacteria.[3]
The development of this compound analogs aims to enhance its pharmacokinetic properties, broaden its antibacterial spectrum, or overcome existing resistance mechanisms. This guide provides a systematic approach to validating the antibacterial efficacy of these new chemical entities.
Comparative Antibacterial Spectrum
The antibacterial spectrum of newly synthesized bacampicillin analogs should be evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents visible in-vitro growth of a microorganism, is the gold standard for this assessment.[5][6][7]
For comparative purposes, the performance of the novel analogs should be benchmarked against this compound, ampicillin, and at least one other class of broad-spectrum antibiotic, such as a fluoroquinolone (e.g., Ciprofloxacin) or a cephalosporin (e.g., Cephalexin).
Table 1: Comparative Minimum Inhibitory Concentration (MIC) of Bacampicillin Analogs and Control Antibiotics (µg/mL)
| Bacterial Strain | Bacampicillin HCl | Analog A | Analog B | Ampicillin | Ciprofloxacin | Cephalexin |
| Gram-Positive | ||||||
| Staphylococcus aureus (ATCC 29213) | 0.5 | 0.25 | 0.5 | 0.5 | 1 | 2 |
| Streptococcus pneumoniae (ATCC 49619) | 0.125 | 0.06 | 0.125 | 0.125 | 2 | 0.5 |
| Enterococcus faecalis (ATCC 29212) | 2 | 1 | 4 | 2 | 4 | 16 |
| Gram-Negative | ||||||
| Escherichia coli (ATCC 25922) | 8 | 4 | 8 | 8 | 0.015 | 8 |
| Haemophilus influenzae (ATCC 49247) | 1 | 0.5 | 1 | 1 | 0.03 | 4 |
| Pseudomonas aeruginosa (ATCC 27853) | >64 | >64 | >64 | >64 | 0.5 | >64 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results will vary.
Experimental Protocols
Accurate and reproducible data is paramount in the validation of new antimicrobial agents. The following section details the standardized protocol for determining the Minimum Inhibitory Concentration (MIC) via the broth microdilution method, a widely accepted technique.[8][9][10]
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a test microorganism.
Materials:
-
Test compounds (newly synthesized bacampicillin analogs, control antibiotics)
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (standardized inoculums)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of each antibiotic in a suitable solvent. A serial two-fold dilution of each antibiotic is then prepared in CAMHB directly in the 96-well microtiter plates.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Reading of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the organism.[6] This can be assessed visually or by measuring the optical density using a spectrophotometer.
Visualizing Key Processes
To aid in the understanding of the experimental workflow and the mechanism of action of bacampicillin, the following diagrams are provided.
References
- 1. Bacampicillin | C21H27N3O7S | CID 441397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Bacampicillin : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 5. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 6. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 7. emerypharma.com [emerypharma.com]
- 8. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]
- 10. woah.org [woah.org]
A Comparative Guide to the In Vitro and In Vivo Activity of Bacampicillin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bacampicillin hydrochloride's performance against its active metabolite, ampicillin, and other aminopenicillins. The information presented is supported by experimental data from both in vitro and in vivo studies to assist researchers and drug development professionals in their evaluation of this antimicrobial agent.
Introduction to this compound
This compound is a prodrug of the broad-spectrum aminopenicillin, ampicillin.[1][2] As an ester of ampicillin, it is microbiologically inactive in its original form. Following oral administration, bacampicillin is rapidly and completely hydrolyzed by esterases in the intestinal wall and blood to yield ampicillin, the active antibacterial compound.[1][3] The primary advantage of this prodrug formulation lies in its significantly improved oral absorption and bioavailability compared to ampicillin.[1][4][5] This enhanced pharmacokinetic profile allows for less frequent dosing and may lead to improved patient compliance and a better side-effect profile.[1][4][6]
In Vitro Activity
The in vitro antibacterial activity of bacampicillin is attributable entirely to ampicillin. Therefore, the minimum inhibitory concentrations (MICs) of ampicillin against various bacterial pathogens are the true measure of its in vitro potency.
Data Presentation: Minimum Inhibitory Concentrations (MICs) of Ampicillin
The following table summarizes the MIC values of ampicillin against a range of common Gram-positive and Gram-negative bacteria.
| Bacterial Species | MIC Range (µg/mL) |
| Staphylococcus aureus | 0.6 - 1 |
| Streptococcus pneumoniae | 0.03 - 0.06 |
| Haemophilus influenzae | 0.25 |
| Escherichia coli | 4 |
| Listeria monocytogenes | 1 - 15 |
(Data sourced from multiple studies)
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standard procedure for determining the in vitro susceptibility of bacteria to antimicrobial agents.
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation of Antimicrobial Agent: A stock solution of the antimicrobial agent is prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, corresponding to a known colony-forming unit (CFU) per milliliter.
-
Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the bacterial suspension. A growth control well (containing no antimicrobial agent) and a sterility control well (containing no bacteria) are also included.
-
Incubation: The microtiter plate is incubated at a temperature and for a duration suitable for the growth of the test organism (typically 35-37°C for 16-20 hours).
-
Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacterium.
In Vivo Activity
The primary advantage of this compound lies in its superior in vivo performance compared to ampicillin, which is a direct result of its enhanced pharmacokinetic properties.
Pharmacokinetic Profile
Clinical studies have consistently demonstrated that oral administration of bacampicillin results in higher and more rapid peak serum concentrations of ampicillin compared to an equimolar dose of oral ampicillin.[4][7][8] The bioavailability of ampicillin from bacampicillin is approximately two to four times greater than that from oral ampicillin.[5] This improved absorption is attributed to the lipophilic nature of the bacampicillin ester, which facilitates its passage across the intestinal mucosa before being hydrolyzed to the active ampicillin molecule.
Data Presentation: Comparative Pharmacokinetics
| Pharmacokinetic Parameter | Bacampicillin (oral) | Ampicillin (oral) | Amoxicillin (oral) | Pivampicillin (oral) |
| Mean Peak Serum Conc. (µg/mL) | 8.3 | 3.7 | 7.7 | 7.1 |
| Relative Bioavailability | High | Low (2/3 of others) | High | High |
(Data from a study with equimolar oral doses)[7][8]
In Vivo Efficacy in Animal Models
The enhanced bioavailability of bacampicillin translates to improved therapeutic efficacy in animal infection models.
Rat Model of Experimental Pyelonephritis:
In a study of acute, obstructive pyelonephritis in rats, orally administered bacampicillin demonstrated greater therapeutic activity than ampicillin, particularly at higher dose levels.[1] This suggests that the higher achievable concentrations of ampicillin in the blood and tissues following bacampicillin administration are crucial for effective treatment of deep-seated infections.
Experimentally Infected Mice:
In studies with experimentally infected mice, oral treatment with bacampicillin was found to be more active than ampicillin.[5][9]
Experimental Protocols
Objective: To evaluate the in vivo efficacy of antimicrobial agents in a rat model of kidney infection.
Methodology:
-
Induction of Pyelonephritis: A specific strain of uropathogenic bacteria (e.g., Escherichia coli) is introduced into the urinary bladder or directly into the kidney of anesthetized rats. In some models, a temporary obstruction of the ureter is created to promote infection.
-
Antimicrobial Treatment: At a predetermined time post-infection, different groups of rats are treated with the test antimicrobial agents (e.g., bacampicillin, ampicillin) or a vehicle control, administered orally or via another relevant route.
-
Evaluation of Efficacy: After a defined treatment period, the rats are euthanized, and the kidneys are aseptically removed. The bacterial load in the kidneys is quantified by homogenizing the tissue and plating serial dilutions on appropriate agar media. The reduction in bacterial count in the treated groups compared to the control group is a measure of the antimicrobial's efficacy.
Clinical Efficacy
The superior pharmacokinetic profile of bacampicillin has been shown to translate into effective clinical outcomes, often with a more convenient dosing regimen than ampicillin.
Urinary Tract Infections
In a double-blind clinical trial comparing bacampicillin and ampicillin for the treatment of urinary tract infections, bacampicillin demonstrated a significantly higher rate of bacterial and symptom elimination (89% vs. 68% for ampicillin).[2] Furthermore, the relapse or reinfection rate was substantially lower in the bacampicillin-treated group (7% vs. 44% for ampicillin).[2] In another study, bacampicillin administered twice daily was as effective as amoxicillin given three times daily.[10]
Respiratory Tract Infections
Numerous clinical trials have established that twice-daily dosing of bacampicillin is as effective as ampicillin given four times daily or amoxicillin given three times daily for the treatment of both upper and lower respiratory tract infections.[4] In a comparative trial for lower respiratory tract infections, bacampicillin (800 mg twice daily) was as effective as amoxicillin (500 mg three times daily), with all patients in both groups showing clinical cure or improvement.[11]
Safety and Tolerability
A notable advantage of bacampicillin is its improved gastrointestinal tolerability compared to ampicillin. The enhanced absorption of bacampicillin in the upper gastrointestinal tract results in a markedly lower incidence of diarrhea.[4] In some studies, the frequency of diarrhea with bacampicillin was similar to that observed with amoxicillin.[4]
Conclusion
This compound's primary advantage over ampicillin is its superior in vivo pharmacokinetic profile, characterized by more rapid and complete oral absorption. This leads to higher systemic and tissue concentrations of the active drug, ampicillin. While the in vitro activity of bacampicillin is identical to that of ampicillin, its enhanced bioavailability translates to improved efficacy in animal models of infection and comparable or superior clinical outcomes with a more convenient dosing schedule and a better gastrointestinal side-effect profile. These characteristics make bacampicillin a valuable alternative to oral ampicillin for the treatment of susceptible bacterial infections.
References
- 1. Efficacy of bacampicillin and ampicillin in experimental pyelonephritis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bacampicillin and ampicillin in urinary tract infections: a double-blind comparison of efficacy and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound: chemistry, pharmacology, and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bacampicillin: a new orally well-absorbed derivative of ampicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The clinical efficacy and safety of bacampicillin twice daily in comparative studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of bacampicillin compared with those of ampicillin, pivampicillin, and amoxycillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of Bacampicillin Compared with Those of Ampicillin, Pivampicillin, and Amoxycillin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bacampicillin: a New Orally Well-Absorbed Derivative of Ampicillin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bacampicillin vs. amoxicillin for treatment of acute infections of the urinary tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Controlled comparative trial of bacampicillin and amoxicillin in therapy of bacterial infections of the lower respiratory tract - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Bacampicillin Hydrochloride and Pivampicillin: Unveiling Bioavailability Differences
For researchers, scientists, and professionals in drug development, understanding the nuances of drug delivery and bioavailability is paramount. This guide provides a detailed comparative analysis of two orally administered ampicillin prodrugs: bacampicillin hydrochloride and pivampicillin. By examining their pharmacokinetic profiles, this document aims to furnish a clear, data-driven comparison of their bioavailability, supported by experimental evidence.
Bacampicillin and pivampicillin were developed to overcome the poor oral absorption of ampicillin. Both are ester prodrugs that are designed to be more lipophilic than the parent compound, allowing for enhanced absorption from the gastrointestinal tract. Following absorption, they are rapidly hydrolyzed by esterases in the intestinal wall and blood to release the active therapeutic agent, ampicillin.[1][2][3][4] This guide delves into the comparative bioavailability of these two important antibiotic prodrugs.
Quantitative Bioavailability Data
Multiple studies have demonstrated that both bacampicillin and pivampicillin offer significantly improved bioavailability compared to ampicillin.[5] The following table summarizes key pharmacokinetic parameters from comparative studies.
| Parameter | Bacampicillin | Pivampicillin | Ampicillin | Amoxicillin | Reference |
| Mean Peak Serum Concentration (Cmax) | 8.3 µg/mL | 7.1 µg/mL | 3.7 µg/mL | 7.7 µg/mL | [6][7] |
| Absolute Oral Bioavailability | 39% | 31% | 2% | 23% (Talampicillin) | [8] |
| Relative Bioavailability | 86% (± 11%) | 92% (± 18%) | 62% (± 17%) | - | [5] |
| Absorption Rate (% of dose absorbed/min) | 0.89 (± 0.39) | 0.64 (± 0.19) | 0.58 (± 0.16) | - | [5] |
| Lag time for absorption (minutes) | 7.0 (± 0.9) | - | - | - | [5] |
Note: The data presented is a synthesis from multiple studies and dosages may vary between studies. Direct comparison should be made with caution.
The data indicates that while both prodrugs are effective in increasing ampicillin's bioavailability, bacampicillin tends to have a higher absorption rate and a shorter lag time to the start of absorption.[5] However, the relative bioavailability of the two esters has been found to be comparable and not statistically different in some studies.[5] It is also noteworthy that the absorption of bacampicillin and pivampicillin is more uniform among individuals compared to ampicillin and amoxicillin.[6][7]
Experimental Protocols
The data presented in this guide is derived from randomized, crossover studies conducted on healthy volunteers. A summary of a typical experimental protocol is provided below.
A study comparing bacampicillin, pivampicillin, ampicillin, and amoxicillin involved 11 healthy volunteers.[6] Each participant received oral doses of the four drugs in a randomized crossover design, with doses being equimolar to 400 mg of bacampicillin (800 µmol).[6] Blood samples were collected at specified intervals to determine the serum concentrations of the drugs.
In another crossover experiment involving five healthy fasting male subjects, single doses of intravenous ampicillin (471 mg), oral ampicillin tablets (495 mg), oral this compound tablets (562 mg ampicillin equivalent), and oral pivampicillin hydrochloride capsules (491 mg ampicillin equivalent) were administered.[5] Ampicillin concentrations in plasma and urine were determined, and the pharmacokinetic analysis was based on a two-compartment open model.[5]
Mechanism of Action: From Prodrug to Active Antibiotic
Both bacampicillin and pivampicillin are microbiologically inactive prodrugs.[1][2] Their therapeutic efficacy is entirely dependent on their in vivo conversion to ampicillin. This conversion is a critical step in their mechanism of action.
Prodrug activation pathway.
Upon oral administration, these prodrugs are absorbed from the gastrointestinal tract. During this absorption process, they are rapidly hydrolyzed by esterases present in the intestinal wall and blood, releasing ampicillin.[1][3][4] Ampicillin then exerts its bactericidal effect by inhibiting the biosynthesis of the bacterial cell wall.[3][4]
Conclusion
Both this compound and pivampicillin are effective prodrugs that significantly enhance the oral bioavailability of ampicillin. The choice between these two agents may depend on specific clinical considerations and desired pharmacokinetic profiles. Bacampicillin appears to offer a faster rate of absorption.[5] The data from various studies consistently show that these prodrugs lead to higher and more reliable serum concentrations of ampicillin compared to oral administration of ampicillin itself.[5][6][7] This comprehensive comparison provides a valuable resource for researchers and drug development professionals in the field of antibiotic therapy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is the mechanism of Pivampicillin? [synapse.patsnap.com]
- 5. Pharmacokinetics of ampicillin and its prodrugs bacampicillin and pivampicillin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of bacampicillin compared with those of ampicillin, pivampicillin, and amoxycillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of Bacampicillin Compared with Those of Ampicillin, Pivampicillin, and Amoxycillin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oral bioavailability and in vitro stability of pivampicillin, bacampicillin, talampicillin, and ampicillin in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Bacampicillin Hydrochloride: A Statistical Analysis of Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical efficacy of bacampicillin hydrochloride against other oral antibiotics, primarily amoxicillin and ampicillin. The analysis is based on a review of published clinical trial data, with a focus on quantitative outcomes, experimental methodologies, and the underlying pharmacological principles.
Executive Summary
Bacampicillin is a prodrug of ampicillin, designed to enhance its oral bioavailability.[1] Clinical trials have demonstrated that bacampicillin, typically administered twice daily, exhibits comparable clinical and bacteriological efficacy to amoxicillin and ampicillin administered three or four times daily in the treatment of various infections, including those of the lower respiratory tract, urinary tract, and in cases of acute tonsillitis and pharyngitis. A key advantage of bacampicillin lies in its pharmacokinetic profile, achieving higher peak blood levels more rapidly than equimolar doses of ampicillin.[1] Furthermore, some studies suggest a lower incidence of certain adverse effects, such as diarrhea, compared to ampicillin.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data from key clinical trials comparing this compound with other oral antibiotics.
Table 1: Treatment of Lower Respiratory Tract Infections
| Study | Drug Regimen | No. of Patients | Clinical Outcome (Cured or Improved) | Bacteriological Outcome (Pathogen Eradicated) | Key Adverse Effects |
| Trial 1 [2] | Bacampicillin 800 mg twice daily | 38 | 100% | All pathogens eradicated | Mild adverse effects in 2 patients; no diarrhea reported. |
| Amoxicillin 500 mg three times daily | 39 | 100% | All pathogens eradicated except for two strains of H. influenzae | Mild adverse effects in 4 patients, including 2 cases of diarrhea. |
Table 2: Treatment of Acute Uncomplicated Urinary Tract Infections in Women
| Study | Drug Regimen | No. of Patients | Clinical Response (Satisfactory) | Bacteriological Response (Satisfactory) | Key Adverse Effects |
| Trial 2 [3] | Bacampicillin 400 mg twice daily for 10 days | 72 | 98.6% (71 patients) | 95.8% (69 patients) | Mild diarrhea in 2.8% of patients; no allergic skin reactions. |
| Amoxicillin 250 mg three times daily for 10 days | 74 | 98.6% (73 patients) | 97.3% (72 patients) | Mild diarrhea in 2.7% of patients; allergic skin reactions in 2.7% of patients. |
Table 3: Treatment of Acute Tonsillitis and/or Pharyngitis due to β-hemolytic Streptococci
| Study | Drug Regimen | No. of Patients | Clinical Response (Satisfactory) | Bacteriological Response (Satisfactory) | Key Adverse Effects |
| Trial 3 | Bacampicillin 400 mg twice a day | 29 | Satisfactory in all but one patient | Satisfactory in all but one patient | Not specified to be significant |
| Penicillin V 250 mg four times a day | 21 | Satisfactory in all patients | Satisfactory in all patients | Not specified to be significant | |
| Amoxicillin 250 mg every 8 hours | 5 | Satisfactory in all patients | Satisfactory in all patients | Not specified to be significant |
Experimental Protocols
The methodologies of the cited clinical trials, while not exhaustively detailed in the available literature, generally adhere to the following principles:
Study Design: The majority of the studies were designed as randomized, controlled clinical trials. Some were double-blind, where neither the patient nor the investigator knew which treatment was being administered, while others were single-blind.
Patient Population:
-
Inclusion Criteria: Patients were typically included based on clinical signs and symptoms of the specific infection (e.g., lower respiratory tract infection, urinary tract infection, pharyngitis). The presence of a susceptible pathogen, confirmed by microbiological culture, was a common inclusion criterion.
-
Exclusion Criteria: Common exclusion criteria included a history of hypersensitivity to penicillin or other β-lactam antibiotics, pregnancy, and severe underlying diseases that could interfere with the evaluation of the antibiotic's efficacy.
Microbiological Analysis:
-
Pathogen Identification: Standard microbiological techniques were used to isolate and identify the causative pathogens from appropriate clinical specimens (e.g., sputum, urine, throat swabs).
-
Susceptibility Testing: The susceptibility of the isolated bacteria to the study drugs was determined, often using methods like disk diffusion or measurement of the minimum inhibitory concentration (MIC).
Efficacy Assessment:
-
Clinical Efficacy: This was typically assessed based on the resolution of the signs and symptoms of the infection.
-
Bacteriological Efficacy: This was determined by follow-up cultures to confirm the eradication of the initial pathogen.
Mandatory Visualization
Signaling Pathway of Bacampicillin's Mechanism of Action
Bacampicillin, as a prodrug of ampicillin, does not have a signaling pathway in the traditional sense. Its action is a direct inhibition of a bacterial enzymatic process. The following diagram illustrates its mechanism of action.
Caption: Mechanism of action of this compound.
Experimental Workflow of a Comparative Antibiotic Clinical Trial
The following diagram outlines a typical workflow for a clinical trial comparing the efficacy of two antibiotics.
References
- 1. This compound: chemistry, pharmacology, and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Controlled comparative trial of bacampicillin and amoxicillin in therapy of bacterial infections of the lower respiratory tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bacampicillin vs. amoxicillin for treatment of acute infections of the urinary tract - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Bacampicillin Hydrochloride Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reproducibility of various synthesis methods for bacampicillin hydrochloride, a prodrug of ampicillin known for its improved oral bioavailability. The selection of a robust and reproducible synthesis route is critical in drug development and manufacturing to ensure consistent product quality, yield, and purity. This document outlines the most common synthesis pathways, presents available quantitative data, details experimental protocols, and visualizes the workflows to aid in the selection of the most suitable method for your research or production needs.
Comparison of Synthesis Methods
Three primary methods for the synthesis of this compound have been identified from the scientific and patent literature. The following tables summarize the available quantitative data for each method. It is important to note that while patents often claim high yields and purity, comprehensive, peer-reviewed data on the batch-to-batch reproducibility of these methods is limited.
| Method | Starting Material | Key Reagent | Reported Yield | Reported Purity | Reproducibility Data |
| Method 1 | Ampicillin Trihydrate | α-Bromodiethylcarbonate | 66.9%[1] | 97.82%[1] | Limited to single batch data from patent literature. No multi-batch reproducibility data available. |
| Method 2 | Potassium Benzylpenicillin | α-Chlorodiethylcarbonate | Not specified in available literature | Not specified in available literature | No quantitative data on reproducibility found. Described as a complex, multi-step process[1]. |
| Method 3 | Azidopenicillin Sodium Salt | Mixed Carbonate Ester | Not specified in available literature | Not specified in available literature | No quantitative data on reproducibility found[2]. |
Note: The lack of publicly available, peer-reviewed reproducibility data is a significant limitation in comparing these methods. The data presented is based on patent literature, which may not reflect the outcomes of repeated experiments under various conditions.
Experimental Protocols
Detailed experimental protocols are crucial for replicating and evaluating the suitability of a synthesis method. Below are the protocols for the identified methods, compiled from available literature.
Method 1: Synthesis from Ampicillin Trihydrate
This method utilizes the direct esterification of ampicillin with α-bromodiethylcarbonate.
Experimental Protocol:
-
Suspend finely pulverized anhydrous potassium carbonate in N,N-dimethylformamide.
-
Add methyl acetoacetate and ampicillin trihydrate to the suspension.
-
Maintain the mixture with agitation at 22-23°C for 3 hours.
-
Cool the reaction mass to -25°C.
-
Add α-bromodiethylcarbonate, tetrabutylammonium bromide, and additional N,N-dimethylacetamide.
-
Heat the mixture under agitation for 10 hours at 40-42°C.
-
Pour the reaction mass into a mixture of water and n-butyl acetate and agitate until a complete solution is obtained.
-
Collect the aqueous phase and extract it with n-butyl acetate.
-
Combine the organic phases and wash them twice with water.
-
Add 1N HCl and water to the organic phase and agitate at 22-23°C for 4 hours.
-
Collect the aqueous phase and extract the organic phase with water.
-
Combine the aqueous phases and add decoloring carbon, then filter.
-
Add n-butyl acetate and sodium chloride to the aqueous filtrate.
-
Separate the phases and extract the aqueous phase with n-butyl acetate.
-
Combine the organic phases and concentrate under vacuum at 40°C.
-
Allow the product to crystallize at 5°C for 15 hours.
-
Filter the product, wash with n-butyl acetate and ethyl acetate, and vacuum dry at 40°C[1].
Method 2: Synthesis from Potassium Benzylpenicillin
This method involves a multi-step process starting from potassium benzylpenicillin.
Experimental Protocol:
-
React potassium benzylpenicillin with α-chlorodiethylcarbonate in an organic solvent or an aqueous dioxane solution in the presence of sodium bicarbonate to obtain the 1-ethoxycarbonyloxyethyl ester of benzylpenicillin[1].
-
Subject the resulting ester to a reaction to remove the phenylacetic chain, via an iminochloride-imino-ether intermediate, to yield the 1-ethoxycarbonyloxyethyl ester of 6-aminopenicillanic acid, which is isolated as the hydrochloride[1].
-
Condense the intermediate with D-(-)-α-phenylglycine to obtain bacampicillin[1].
Method 3: Synthesis from Azidopenicillin Sodium Salt
This route begins with an azidopenicillin derivative.
Experimental Protocol:
-
React an azidopenicillin sodium salt with a mixed carbonate ester (prepared from acetaldehyde and ethyl chloroformate) to form the corresponding ester[2].
-
Reduce the azido linkage of the resulting ester via catalytic hydrogenation to yield bacampicillin[2].
Experimental Workflows
The following diagrams, generated using Graphviz, visualize the logical flow of each synthesis method.
Caption: Workflow for the synthesis of this compound from ampicillin trihydrate (Method 1).
Caption: Multi-step workflow for this compound synthesis from potassium benzylpenicillin (Method 2).
Caption: Synthesis workflow for this compound starting from an azidopenicillin salt (Method 3).
References
A Comparative Analysis of the Side Effect Profiles of Bacampicillin, Ampicillin, and Amoxicillin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of three commonly prescribed aminopenicillins: bacampicillin, ampicillin, and amoxicillin. The information presented is collated from various clinical studies to assist researchers and drug development professionals in understanding the nuanced differences in the tolerability of these antibiotics. This analysis focuses on the most frequently reported adverse events, including gastrointestinal disturbances and dermatological reactions.
Quantitative Comparison of Common Adverse Events
The following table summarizes the incidence rates of common side effects associated with bacampicillin, ampicillin, and amoxicillin as reported in various clinical trials. It is important to note that direct head-to-head trials comparing all three drugs are limited; therefore, the data is compiled from studies that may have different designs and patient populations.
| Adverse Event | Bacampicillin | Amoxicillin | Ampicillin | Source Citation(s) |
| Diarrhea | 2.4% - 2.8% | 2.7% - 8.1% | Higher than amoxicillin & bacampicillin | [1][2][3] |
| Skin Rash | 0% | 2.7% | Higher incidence than amoxicillin | [2] |
| Nausea/Vomiting | Not specified | >1% | Not specified | [4] |
| Overall Adverse Events | Less frequent than other antimicrobials | 19.4% | 29.0% | [1] |
Note: The incidence of side effects can vary depending on the dosage, duration of treatment, and patient population.
Experimental Protocols
The data presented in this guide are derived from controlled, randomized comparative clinical trials. While specific protocols vary between studies, a generalized methodology for assessing the side effect profiles of these antibiotics is outlined below.
Representative Experimental Protocol for a Comparative Antibiotic Study
1. Study Design:
-
A randomized, double-blind, parallel-group clinical trial.
2. Patient Population:
-
Inclusion Criteria: Adult patients with a confirmed bacterial infection (e.g., urinary tract infection, lower respiratory tract infection) susceptible to aminopenicillins. Common inclusion criteria include age over 18, ability to provide informed consent, and specific clinical signs of infection.[5]
-
Exclusion Criteria: Patients with a known hypersensitivity to penicillin or other beta-lactam antibiotics, pregnant or breastfeeding women, patients with severe renal or hepatic impairment, and those who have received another antibiotic within a specified period before the study.[5]
3. Intervention:
-
Patients are randomly assigned to one of three treatment groups:
-
Group A: Bacampicillin (e.g., 400 mg twice daily)
-
Group B: Amoxicillin (e.g., 500 mg three times daily)
-
Group C: Ampicillin (e.g., 500 mg four times daily)
-
-
The duration of treatment is typically 7-14 days, depending on the type and severity of the infection.
4. Data Collection and Monitoring of Adverse Events:
-
Data on AEs are collected through patient diaries, questionnaires, and direct questioning by investigators during study visits. The information gathered includes the nature of the event, onset, duration, severity, and the patient's assessment of its relationship to the study drug.[6]
-
Severity of AEs is often graded using a standardized scale (e.g., mild, moderate, severe).
-
All AEs are recorded, and serious adverse events (SAEs) are reported to the relevant regulatory authorities and ethics committees within a stringent timeframe.[7]
5. Statistical Analysis:
-
The incidence of each adverse event is calculated for each treatment group.
-
Statistical tests (e.g., Chi-squared test or Fisher's exact test) are used to compare the incidence of adverse events between the treatment groups.
Below is a generalized workflow for a clinical trial comparing the side effect profiles of these antibiotics.
Workflow for a comparative clinical trial of antibiotic side effects.
Signaling Pathways and Mechanisms of Side Effects
Gastrointestinal Side Effects: Disruption of Gut Microbiota
A primary cause of gastrointestinal side effects, such as diarrhea, is the disruption of the normal gut microbiota.[8] Broad-spectrum antibiotics like aminopenicillins can reduce the diversity of commensal bacteria, leading to an overgrowth of opportunistic pathogens and altered metabolic function in the gut.[9][10]
The pathway from antibiotic administration to diarrhea via gut dysbiosis.
Dermatological Side Effects: Ampicillin/Amoxicillin-Induced Rash
The characteristic maculopapular rash associated with ampicillin and amoxicillin is often a delayed-type hypersensitivity (Type IV) reaction, which is T-cell mediated.[11][12] This is distinct from an immediate, IgE-mediated (Type I) allergic reaction. The rash is particularly common in patients with concurrent viral infections, such as infectious mononucleosis.[11]
The immunological pathway leading to aminopenicillin-induced skin rash.
References
- 1. The clinical efficacy and safety of bacampicillin twice daily in comparative studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bacampicillin vs. amoxicillin for treatment of acute infections of the urinary tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reported Rates of Diarrhea Following Oral Penicillin Therapy in Pediatric Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Controlled comparative trial of bacampicillin and amoxicillin in therapy of bacterial infections of the lower respiratory tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. Adverse drug reaction monitoring during antimicrobial therapy for septicemia patients at a university hospital in New Delhi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bumc.bu.edu [bumc.bu.edu]
- 8. Current understanding of antibiotic-associated dysbiosis and approaches for its management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibiotic-associated Gut Dysbiosis [japi.org]
- 10. Frontiers | Antibiotics as Major Disruptors of Gut Microbiota [frontiersin.org]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. Why drug exposure is frequently associated with T-cell mediated cutaneous hypersensitivity reactions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Bacampicillin Hydrochloride: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Bacampicillin Hydrochloride, ensuring the safety of laboratory personnel and the protection of the environment. The following procedures are designed for researchers, scientists, and drug development professionals.
This compound, a prodrug of the beta-lactam antibiotic ampicillin, requires careful handling and disposal to minimize environmental contamination and the potential for antibiotic resistance. While not specifically listed as a hazardous waste by the Environmental Protection Agency (EPA), it is considered a sensitizing agent and all pharmaceutical waste should be managed responsibly.[1] The following guidelines are based on the assumption that this compound is classified as a non-hazardous pharmaceutical waste. However, institutional and local regulations should always be consulted to ensure full compliance.
Immediate Safety and Handling
Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste
| PPE Item | Specification | Purpose |
| Gloves | Nitrile or latex | To prevent skin contact and potential allergic reactions. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust or splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | NIOSH-approved respirator | Recommended if there is a risk of aerosolization or dust generation. |
In the event of a spill, contain the material to prevent it from spreading. For solid spills, gently sweep up the material to avoid creating dust. For liquid spills, absorb the material with an inert absorbent. All spill cleanup materials should be disposed of as this compound waste.
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the collection, potential pre-treatment, and final disposal of this compound waste.
1. Waste Segregation and Collection:
-
Container: Use a dedicated, clearly labeled, leak-proof container for all this compound waste. For non-hazardous pharmaceutical waste, this is often a white container with a blue lid marked "INCINERATION ONLY".[2]
-
Labeling: The label should clearly state "this compound Waste for Incineration" and include the date of accumulation.
-
Compatibility: Do not mix this compound waste with other chemical or biological waste streams unless explicitly permitted by your institution's waste management plan.
2. Optional Pre-treatment: Chemical Hydrolysis of the Beta-Lactam Ring
To further minimize the environmental impact of any residual active antibiotic, a chemical hydrolysis step can be performed to break down the beta-lactam ring. This is particularly relevant for liquid waste streams. This procedure is based on research protocols for the degradation of beta-lactam antibiotics.[3][4]
-
Methodology:
-
Working in a fume hood, add a 1 M sodium hydroxide (NaOH) solution to the this compound waste in a 1:1 volume ratio.
-
Stir the mixture at room temperature for at least 24 hours to ensure complete hydrolysis of the beta-lactam ring.
-
Neutralize the resulting solution with an appropriate acid (e.g., hydrochloric acid) to a pH between 6.0 and 8.0.
-
The neutralized solution can then be collected in the designated waste container for incineration.
-
Table 2: Parameters for Chemical Hydrolysis Pre-treatment
| Parameter | Value |
| Reagent | 1 M Sodium Hydroxide (NaOH) |
| Ratio (Waste:Reagent) | 1:1 (v/v) |
| Reaction Time | ≥ 24 hours |
| Temperature | Room Temperature |
| Final pH | 6.0 - 8.0 |
3. Final Disposal: High-Temperature Incineration
The universally recommended method for the final disposal of pharmaceutical waste is high-temperature incineration.[2] This process ensures the complete destruction of the active pharmaceutical ingredient.
-
Procedure:
-
Ensure the waste container is securely sealed.
-
Arrange for pick-up by a licensed hazardous or medical waste disposal contractor.
-
The waste will be transported to a permitted incineration facility.
-
Table 3: Recommended Incineration Parameters for Pharmaceutical Waste
| Parameter | Recommended Value |
| Primary Chamber Temperature | 800 - 1000 °C |
| Secondary Chamber Temperature | 1000 - 1200 °C |
| Residence Time in Secondary Chamber | ≥ 2 seconds |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound waste.
Experimental Workflow for Spill Decontamination
This workflow outlines the procedure for decontaminating a laboratory space following a spill of this compound.
References
- 1. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 2. Handling Non-Hazardous Pharmaceutical Waste | Eco Medical [ecomedicalwaste.com]
- 3. mdpi.com [mdpi.com]
- 4. An approach for decontamination of beta-lactam antibiotic residues or contaminants in the pharmaceutical manufacturing environment - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling Bacampicillin Hydrochloride
Essential Safety and Handling Guide for Bacampicillin Hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural steps and data are designed to ensure safe operational use and disposal in a laboratory setting.
Hazard Identification and Risk Assessment
While this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, it is an active pharmaceutical ingredient that may cause allergic reactions in sensitive individuals.[1][2] Good industrial hygiene and safety practices should be followed at all times.[1] Thermal decomposition can lead to the release of toxic gases and vapors, including hydrogen sulfide, carbon oxides, nitrogen oxides, and phosgene.[1]
Personal Protective Equipment (PPE)
The use of appropriate PPE is the final and most critical barrier against exposure. The following table summarizes the recommended PPE for handling this compound, based on safety data sheets and best practices for handling pharmaceutical compounds.[1][3][4]
| Protection Type | Recommended Equipment | Key Considerations / Specifications |
| Eye/Face Protection | Safety glasses with side shields or tightly fitting safety goggles.[1][3] A face shield is recommended when there is a risk of splashes.[5] | Must conform to EN 166 (EU) or be NIOSH (US) approved.[3] |
| Hand Protection | Protective, chemical-impermeable gloves.[1][3] Double gloving is recommended for compounding, administering, and disposal.[4] | Use powder-free gloves to prevent powder contamination and absorption.[5] Change gloves regularly or immediately if torn, punctured, or contaminated.[4] |
| Body Protection | A protective lab coat or a disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[1][4] | Wear fire/flame resistant and impervious clothing.[3] Ensure the outer glove is placed over the gown cuff.[4] |
| Respiratory Protection | Generally not required with adequate engineering controls. A NIOSH/MSHA-approved respirator (e.g., N95) should be worn if dust is generated, exposure limits are exceeded, or irritation is experienced.[1][6] | A full-face respirator may be necessary for high airborne contaminant concentrations.[3] |
Operational and Disposal Plans
Step-by-Step Handling and Storage Protocol
1. Preparation and Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][7]
-
Ensure the designated handling area is clean and clear of non-essential materials.
-
Post signs to restrict access for unauthorized personnel.[4]
-
Do not eat, drink, or apply cosmetics in the handling area.[4]
-
Keep an emergency spill kit readily accessible.[6]
2. Handling the Compound:
-
Before handling, don all required PPE as specified in the table above.
-
Minimize the creation of dust when handling the powdered form.[1] Use a damp cloth or a filtered vacuum for cleaning spills of dry solids.[2]
-
When transferring the substance, use appropriate tools (e.g., chemical-resistant spatula) and techniques to prevent spills.
3. Storage:
-
Follow the specific storage temperature recommendations to ensure stability.
| State | Recommended Temperature | Duration / Notes |
| Solid Compound | -20°C | Store in a dry, cool, and well-ventilated place.[1] |
| Stock Solution | -80°C | Up to 6 months.[9] Aliquot to prevent inactivation from repeated freeze-thaw cycles.[9] |
| Stock Solution | -20°C | Up to 1 month (sealed, away from moisture).[9] |
Disposal Plan
-
All waste materials, including contaminated PPE, empty containers, and spilled material, must be considered hazardous drug waste.
-
Collect all waste in appropriately labeled, sealed containers.[2]
-
Dispose of waste in accordance with all applicable local, state, and federal regulations.[2]
-
Hazardous drug waste disposal should be arranged through a licensed outside vendor for incineration.[10]
Emergency Procedures
First Aid Measures
In case of accidental exposure, follow these immediate first aid steps and seek medical attention.[1]
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush with plenty of water for at least 15 minutes.[2] Remove contact lenses if present and easy to do. Consult a physician.[11] |
| Skin Contact | Take off contaminated clothing immediately.[3] Wash skin thoroughly with soap and water.[1] If irritation or a rash occurs, get medical advice.[2][11] |
| Inhalation | Move the person to fresh air.[1] If breathing is difficult, give oxygen.[3] If not breathing, give artificial respiration and consult a doctor immediately.[3] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water.[1] Never give anything by mouth to an unconscious person.[3] Call a doctor or Poison Control Center immediately.[3] |
Spill Response Protocol
-
Secure the Area: Immediately alert others in the vicinity. Evacuate non-essential personnel from the spill area.
-
Don PPE: Before cleanup, put on the appropriate PPE, including a respirator, double gloves, a gown, and eye protection.[1]
-
Contain the Spill: Prevent further leakage or spillage if it is safe to do so.[1] For powder spills, cover with a plastic sheet or tarp to minimize spreading and prevent dust from becoming airborne.[1]
-
Clean the Spill:
-
For powder , take it up mechanically (e.g., with a scoop) without creating dust, placing it in an appropriate container for disposal.[1]
-
For liquids , use an absorbent material to collect the spill.
-
-
Decontaminate: Thoroughly clean the contaminated surface.[1]
-
Dispose: Place all cleanup materials and contaminated PPE into a labeled, sealed container for proper disposal as hazardous waste.
Visual Workflow and Logic Diagrams
Caption: Workflow for Safely Handling this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. echemi.com [echemi.com]
- 4. osha.gov [osha.gov]
- 5. pppmag.com [pppmag.com]
- 6. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | CAS NO: 37661-08-08 [aquigenbio.com]
- 8. ftp.uspbpep.com [ftp.uspbpep.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
